(S)-2-Methoxy-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-methoxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
VOAUBXLCHZVCPI-VIFPVBQESA-N |
Isomeric SMILES |
CO[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
COC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-2-Methoxy-3-phenylpropanoic acid synthesis pathway and mechanism
This technical guide details the synthesis pathway, mechanism, and experimental protocols for (S)-2-Methoxy-3-phenylpropanoic acid , a critical chiral intermediate in the development of PPAR agonists (e.g., Ragaglitazar, Tesaglitazar) and other metabolic disease therapeutics.
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is an
This guide presents a biomimetic synthesis pathway starting from L-Phenylalanine . This route is preferred for its atom economy and defined stereochemistry, utilizing a "double inversion" mechanism to retain the (S)-configuration during the critical diazotization step, followed by a controlled O-methylation.
Key Chemical Data
| Property | Specification |
| IUPAC Name | (2S)-2-Methoxy-3-phenylpropanoic acid |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Chirality | (S)-Enantiomer |
| Key Precursor | L-Phenylalanine (CAS: 63-91-2) |
Retrosynthetic Analysis & Pathway Logic
The synthesis strategy relies on the Chiral Pool approach. Rather than resolving a racemic mixture, we utilize the naturally occurring chirality of L-Phenylalanine.
Pathway Logic
-
Precursor Selection: L-Phenylalanine possesses the (S)-configuration.
-
Functional Group Transformation (Step 1): The amino group is converted to a hydroxyl group via diazotization. Crucially, this step proceeds with retention of configuration due to anchimeric assistance by the neighboring carboxylate group, preventing racemization.
-
Etherification (Step 2): The resulting
-hydroxy acid is O-methylated. This step requires specific conditions to prevent elimination or racemization (via enolization) of the acidic -proton.
Pathway Visualization
Figure 1: Synthetic pathway from L-Phenylalanine to the target methoxy acid, highlighting the retention of configuration mechanism.
Detailed Experimental Protocols
Step 1: Diazotization of L-Phenylalanine
This step converts the primary amine to a hydroxyl group while retaining the (S)-stereocenter.
Reagents:
-
L-Phenylalanine (1.0 eq)
-
Sodium Nitrite (
, 1.5 eq) -
Sulfuric Acid (
, excess)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (16.5 g, 100 mmol) in 1M
(150 mL). -
Cooling: Cool the solution to
in an ice bath. -
Addition: Dropwise add a solution of
(10.5 g, 150 mmol) in water (50 mL) over 60 minutes. Critical: Maintain temperature to control nitrogen evolution. -
Reaction: Stir at
for 3 hours, then allow to warm to room temperature overnight. -
Workup: Extract the aqueous phase with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from minimal Ethyl Acetate/Hexane if necessary.
-
Yield/Data: Expect ~60-75% yield of (S)-2-hydroxy-3-phenylpropanoic acid (Phenyllactic acid).
-
Checkpoint: Optical Rotation
( ).
-
Step 2: Selective O-Methylation
This is the most sensitive step. To avoid racemization, we employ a controlled Williamson ether synthesis using Sodium Hydride (NaH).
Reagents:
-
(S)-2-Hydroxy-3-phenylpropanoic acid (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 2.5 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
THF (Anhydrous)
Protocol:
-
Preparation: Suspend NaH (2.5 eq) in anhydrous THF under Argon/Nitrogen atmosphere at
. -
Deprotonation: Dissolve the hydroxy acid (from Step 1) in anhydrous THF and add dropwise to the NaH suspension.
-
Note: The first equivalent of NaH neutralizes the carboxylic acid; the second deprotonates the hydroxyl group. Evolution of
gas will be observed.
-
-
Methylation: After stirring for 30 minutes at
, add Methyl Iodide (1.5 eq) dropwise. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 3-4 hours. -
Quench: Carefully quench with cold water (excess NaH will react vigorously).
-
Workup: Acidify with 1N HCl to pH ~2. Extract with Diethyl Ether (
). Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Alternative "Soft" Methylation (High Fidelity):
If racemization is observed with NaH, use Silver Oxide (
-
Protocol: Stir the hydroxy acid methyl ester with
(2 eq) and MeI (5 eq) in DMF. Hydrolyze the ester subsequently with LiOH. This method avoids the highly basic conditions that risk enolization.
Mechanistic Deep Dive
Stereochemical Retention in Diazotization
The conversion of L-Phe to (S)-Phenyllactic acid is a classic example of Neighboring Group Participation (NGP) .
-
Diazonium Formation: The amine reacts with nitrous acid to form a diazonium salt (
). -
Intramolecular Attack (Inversion #1): The neighboring carboxylate oxygen attacks the
-carbon, displacing and forming a transient, strained -lactone ring. This is an -like process, inverting the center from (S) to (R) (transiently). -
Hydrolysis (Inversion #2): Water attacks the
-lactone at the -carbon, opening the ring. This second attack inverts the center back to (S) .-
Net Result: Retention of Configuration.
-
Methylation Mechanism
The O-methylation proceeds via a standard
-
Nucleophile: The secondary alkoxide oxygen.
-
Electrophile: The methyl carbon of MeI.
-
Stereochemistry: The C-O bond at the chiral center remains intact. Therefore, the configuration is retained .
Figure 2: Mechanistic flow showing the double inversion during diazotization and the direct alkylation during methylation.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met.
| Technique | Expected Data | Interpretation |
| Phenyl ring protons | ||
| Chiral center proton (deshielded by O) | ||
| Diagnostic Methoxy Singlet | ||
| Benzylic protons | ||
| Characteristic shift for | ||
| Methoxy carbon | ||
| Optical Rotation | Negative Rotation ( | Confirming (S)-enantiomer (vs. reference) |
Note on Optical Rotation: The specific rotation is sensitive to solvent and concentration.[1] It is recommended to compare the value against a commercially purchased standard of (S)-2-methoxy-3-phenylpropanoic acid (CAS 61403-68-7) for the first batch validation.
References
-
Synthesis of PPAR Agonist Intermediates: Ebdrup, S., et al. "Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar." Journal of Medicinal Chemistry, 2003, 46(8), 1306-1317. Link
-
Diazotization Mechanism: Van Draanen, N. A., & Hengst, S. "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction." Journal of Chemical Education, 2010, 87(6), 623-624. Link
-
Methylation Conditions: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706-716. (Discusses alternative green methylation strategies). Link
-
Purdie Methylation (Silver Oxide): Purdie, T., & Irvine, J. C.[2] "The alkylation of sugars."[3] Journal of the Chemical Society, Transactions, 1903, 83, 1021-1037. (Classic reference for non-racemizing methylation). Link
Sources
A Guide to the Spectroscopic Characterization of (S)-2-Methoxy-3-phenylpropanoic Acid
This technical guide provides a detailed analysis of the expected spectroscopic data for the chiral molecule (S)-2-Methoxy-3-phenylpropanoic acid. In the absence of readily available, collated experimental spectra for this specific enantiomer, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally related compounds, we will construct a comprehensive spectral profile, offering insights into the experimental choices and data interpretation critical for structural elucidation and stereochemical confirmation.
Introduction: The Significance of (S)-2-Methoxy-3-phenylpropanoic Acid
(S)-2-Methoxy-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine, is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a carboxylic acid, a methoxy group, and a benzyl substituent arranged around a stereogenic center, makes it a valuable precursor for more complex chiral molecules. The precise stereochemistry at the C2 position is crucial, as enantiomers often exhibit vastly different pharmacological and biological activities.
Therefore, the unambiguous characterization of this compound, including the confirmation of its absolute stereochemistry, is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the theoretical and practical aspects of utilizing these techniques for the comprehensive analysis of (S)-2-Methoxy-3-phenylpropanoic acid.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | (2S)-2-methoxy-3-phenylpropanoic acid[1] |
| CAS Number | 61403-68-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (S)-2-Methoxy-3-phenylpropanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of a chiral center renders the two benzylic protons diastereotopic, a key feature to anticipate in the spectrum.[3][4]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact chemical shift of which is concentration and solvent dependent. |
| ~7.20-7.40 | Multiplet | 5H | Ar-H | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. |
| ~4.05 | Doublet of Doublets | 1H | H-2 (-CH(OCH₃)-) | This methine proton is coupled to the two diastereotopic protons of the adjacent methylene group. |
| ~3.40 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and not coupled to other protons, thus appearing as a sharp singlet. The typical range for a methoxy group is 2.4 to 4.4 ppm.[5] |
| ~3.15 | Doublet of Doublets | 1H | H-3a (-CH₂Ph) | One of the diastereotopic benzylic protons, coupled to H-2. |
| ~2.95 | Doublet of Doublets | 1H | H-3b (-CH₂Ph) | The other diastereotopic benzylic proton, coupled to H-2. |
Causality Behind Experimental Choices:
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals.[6] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and diastereotopic protons.[7]
Diagram: ¹H NMR Splitting Pattern
Caption: Coupling interactions for the H-2 proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition compared to ¹H NMR.[8][9]
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~175 | Quaternary | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[10] |
| ~137 | Quaternary | Ar-C (ipso) | The ipso-carbon of the phenyl ring, directly attached to the propanoic acid chain. |
| ~129 | Tertiary | Ar-C | Aromatic carbons. Due to symmetry, the ortho and meta carbons may be equivalent, leading to fewer than five distinct signals for the aromatic ring. |
| ~128 | Tertiary | Ar-C | Aromatic carbons. |
| ~127 | Tertiary | Ar-C | Aromatic carbons. |
| ~82 | Tertiary | C-2 | The carbon bearing the methoxy group is shifted downfield due to the electronegativity of the oxygen atom. |
| ~57 | Primary | -OCH₃ | The methoxy carbon typically appears in this region.[5] |
| ~38 | Secondary | C-3 | The benzylic carbon. |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity (S)-2-Methoxy-3-phenylpropanoic acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[7]
-
-
Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz).
-
Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient number of scans should be programmed to achieve a good signal-to-noise ratio.[7]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[7]
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid (-COOH) |
| ~3030 | Medium | C-H stretch | Aromatic C-H |
| ~2950 | Medium | C-H stretch | Aliphatic C-H |
| ~1710 | Strong | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Acid C-O and Ether C-O |
| ~1100 | Strong | C-O stretch | Ether C-O |
| ~750, ~700 | Strong | C-H bend | Monosubstituted Benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid (S)-2-Methoxy-3-phenylpropanoic acid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [M - COOH - CH₃]⁺ or [C₉H₉O]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Diagram: Key Fragmentation Pathway in Mass Spectrometry
Caption: A plausible fragmentation pathway for (S)-2-Methoxy-3-phenylpropanoic acid.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. The high-resolution data will allow for the determination of the exact mass and, consequently, the molecular formula.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of (S)-2-Methoxy-3-phenylpropanoic acid requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework and stereochemical insights, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. This guide, by presenting a predicted yet robust spectroscopic profile, equips researchers with the necessary knowledge to confidently acquire, interpret, and validate the structure of this important chiral molecule.
References
-
How to interpret an NMR spectrum. (n.d.). Retrieved from [Link]
-
Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). Retrieved from [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364) - NP-MRD. (n.d.). Retrieved from [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
-
How does chiral and achiral medium affect proton NMR spectrum? - ResearchGate. (2020, September 6). Retrieved from [Link]
-
2-oxo-3-[4-Methoxyphenyl]propanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) - NP-MRD. (n.d.). Retrieved from [Link]
-
2-Propenoic acid, 3-(2-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Methoxy groups just stick out - ACD/Labs. (2026, January 27). Retrieved from [Link]
-
2-Methoxy-3-phenylpropanoic acid | C10H12O3 | CID 10130222 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]
-
Propanoic acid, 2-methyl-, 3-phenylpropyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (PHY0138355) - PhytoBank. (n.d.). Retrieved from [Link]
-
Phenylpropanoic acids - MassBank. (2007, July 7). Retrieved from [Link]
-
(2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem. (n.d.). Retrieved from [Link]
-
Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane - Doc Brown. (n.d.). Retrieved from [Link]
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- 3. How to interpret NMR spectra [iverson.cm.utexas.edu]
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- 6. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Architecture of Chiral Synthons: A Technical Guide to (S)-2-Methoxy-3-phenylpropanoic Acid
As a Senior Application Scientist navigating the complexities of modern drug development, I approach the synthesis and application of chiral building blocks not merely as a sequence of reactions, but as a highly controlled system of thermodynamic and kinetic parameters. (S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) represents a critical node in the synthesis of stereochemically demanding therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its advanced applications in conformational NMR modeling and active pharmaceutical ingredient (API) development.
Physicochemical & Structural Profiling
Before integrating any chiral building block into a synthetic pipeline, a rigorous understanding of its structural parameters is required. (S)-2-Methoxy-3-phenylpropanoic acid features an alpha-methoxy group adjacent to a carboxylic acid, creating a stereocenter that is fundamentally stable but requires careful handling under extreme basic conditions to prevent racemization.
According to commercial physicochemical profiling, the compound exhibits a LogP of approximately 1.83[1], making it highly suitable for enhancing the lipophilicity and membrane permeability of drug candidates.
Table 1: Core Quantitative Data
| Property | Value |
| IUPAC Name | (2S)-2-methoxy-3-phenylpropanoic acid |
| CAS Number | 61403-68-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| LogP | 1.83 |
| Canonical SMILES | COC(=O)O |
| InChIKey | VOAUBXLCHZVCPI-VIFPVBQESA-N |
Synthetic Methodology & Mechanistic Causality
Protocol: Self-Validating Synthesis Workflow
Phase 1: Exhaustive Alkylation
-
Initiation: Dissolve 1.0 eq of L-phenyllactic acid in anhydrous Tetrahydrofuran (THF, 0.2 M) under an argon atmosphere. Causality: Argon and anhydrous THF prevent premature quenching of the hydride base, ensuring stoichiometric precision.
-
Deprotonation: Cool the reactor strictly to 0°C. Add 3.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: The 0°C environment is critical. Deprotonating the alpha-hydroxyl group creates an alkoxide adjacent to a chiral center. Elevated temperatures risk ketene formation or racemization via reversible enolization.
-
Methylation: Once H₂ evolution ceases, add 3.0 eq of Methyl Iodide (MeI) dropwise. Warm to 25°C and stir for 4 hours. In-Process Control (IPC): LC-MS analysis must indicate full conversion to the intermediate methyl (S)-2-methoxy-3-phenylpropanoate (m/z [M+H]⁺ = 195).
Phase 2: Chemoselective Saponification 4. Hydrolysis: Cool the vessel to 0°C and quench carefully with H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O) dissolved in a minimal volume of water. Stir for 2 hours at 25°C. Causality: LiOH provides a mild, chemoselective hydrolysis of the methyl ester. The alpha-methoxy ether remains completely stable under these aqueous alkaline conditions. 5. Isolation: Concentrate in vacuo to remove THF. Wash the aqueous layer with diethyl ether to remove mineral oil and organic impurities. 6. Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Protonation of the carboxylate allows the target acid to partition entirely into the organic phase. 7. Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate to yield the pure (S)-2-Methoxy-3-phenylpropanoic acid.
Figure 1: Step-by-step synthesis workflow of (S)-2-Methoxy-3-phenylpropanoic acid from L-phenyllactic acid.
Analytical Characterization & Stereochemical Validation
To validate the integrity of the (S)-enantiomer post-synthesis, Chiral HPLC is mandatory. I recommend utilizing a Chiralcel OJ-H column with a mobile phase of Hexane/Isopropanol containing 0.1% Trifluoroacetic acid (TFA). Causality: The addition of TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring baseline resolution between the (R) and (S) enantiomers.
Application in NMR Conformational Shielding Models (CSM)
Beyond its role as an API building block, (S)-2-Methoxy-3-phenylpropanoic acid serves as a sophisticated Chiral Derivatizing Agent (CDA). By coupling this acid with secondary alcohols of unknown stereochemistry, diastereomeric esters are formed. Advanced NMR techniques utilize this molecule to establish Conformational Shielding Models (CSM)[3]. The differential shielding (ΔδRS) observed in ¹H and ¹⁹F NMR spectroscopy provides a highly reliable, empirical method for assigning absolute configuration, effectively turning the NMR spectrometer into a precise stereochemical probe.
Figure 2: Workflow for assigning absolute configuration using conformational shielding models (CSM).
Applications in Advanced Drug Development
In medicinal chemistry, the incorporation of a methoxy group via this synthon restricts the conformational flexibility of the resulting API while simultaneously modulating its hydrogen-bonding network (acting strictly as a hydrogen bond acceptor).
Notably, (S)-2-Methoxy-3-phenylpropanoic acid has been utilized in the design and synthesis of 3-phenylpropyl analogs of piperazine derivatives[2]. By coupling the acid with piperazine intermediates via EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and subsequently reducing the resulting amide with alane (AlH₃), researchers successfully generate complex, enantiopure CNS-active agents without racemizing the critical alpha-methoxy stereocenter[2].
References
-
Fluorochem. "(S)-2-Methoxy-3-phenylpropanoic acid (CAS 61403-68-7) - Fluorochem".1
-
National Center for Biotechnology Information (PMC). "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine". 2
-
ResearchGate. "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models". 3
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: (S)-2-Methoxy-3-phenylpropanoic Acid as a Chiral Building Block
[1]
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for
Chemical Profile & Structural Logic
Core Properties
| Property | Data |
| IUPAC Name | (2S)-2-Methoxy-3-phenylpropanoic acid |
| CAS Number | 61403-68-7 |
| Molecular Formula | C |
| Molecular Weight | 180.20 g/mol |
| Chirality | (S)-Enantiomer (derived from L-Phenylalanine) |
| pKa | ~3.5 (Acidic carboxyl group) |
| Physical State | White crystalline solid or viscous oil (purity dependent) |
Structural Significance
The
-
Eliminates H-bond Donor: Removes the NH donor, altering solvation and permeability.[1]
-
Metabolic Stability: The ether linkage renders the adjacent carbon resistant to peptidases and oxidases that typically target amino acids.
-
Conformational Bias: The methoxy group exerts a specific gauche effect, locking the side chain in a conformation often favorable for nuclear receptor binding (e.g., PPARs).
Validated Synthetic Protocol
Self-Validating System: Chiral Pool Synthesis from L-Phenylalanine
This protocol utilizes the "Retention via Double Inversion" mechanism, ensuring high enantiomeric excess (>98% ee) without expensive chiral resolution steps.
Reaction Pathway Visualization
Caption: Stereoselective synthesis from L-Phenylalanine. The diazotization step proceeds with overall retention of configuration due to neighboring group participation.
Step-by-Step Methodology
Step 1: Diazotization to (S)-Phenyllactic Acid
Objective: Convert the primary amine to a hydroxyl group while retaining stereochemistry.[1]
-
Reagents: L-Phenylalanine (16.5 g, 100 mmol), NaNO
(10.4 g, 150 mmol), 1M H SO (250 mL). -
Procedure:
-
Validation:
H NMR should show loss of -proton coupling to NH and appearance of -hydroxyl proton. Optical rotation should be negative (approx -20° in H O).[1]
Step 2: O-Methylation (Williamson Ether Synthesis)
Objective: Selective methylation of the
-
Reagents: (S)-Phenyllactic acid (from Step 1), NaH (60% dispersion, 2.2 eq), MeI (2.5 eq), dry THF.
-
Procedure:
-
Dissolve substrate in dry THF under Argon at 0°C.
-
Add NaH portion-wise. (First eq deprotonates COOH, second eq deprotonates OH).
-
Stir 30 min, then add MeI dropwise.
-
Note: This forms the methyl ester-methyl ether intermediate.[1]
-
Hydrolysis: Treat the crude mixture with LiOH (3 eq) in THF/H
O (1:1) for 2 hours to cleave the methyl ester, yielding the free acid.
-
-
Purification: Acidify to pH 2, extract with DCM. Recrystallize from Hexane/EtOAc if necessary.
Applications in Drug Discovery[2][3][4]
PPAR Agonists (Glitazars)
The (S)-2-methoxy-3-phenylpropanoic acid moiety is the "head group" for several dual PPAR
-
Mechanism: The carboxylate head group forms a salt bridge with the Tyr473/His323 residues in the PPAR Ligand Binding Domain (LBD). The
-methoxy group fills a small hydrophobic pocket, enhancing potency over the simple hydroxy or unsubstituted analogs.
Case Study: Ragaglitazar Architecture
The following diagram illustrates how the chiral building block is integrated into the pharmacophore.
Caption: Structural decomposition of Ragaglitazar showing the critical role of the (S)-2-methoxy acid head group in receptor binding.[1]
Analytical Reference Data
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeOH/H2O) |
| Enantiomeric Excess | > 99% | Chiral HPLC (Chiralcel OD-H) |
| 400 MHz NMR | ||
| Specific Rotation | Polarimetry |
References
-
Synthesis & Configuration
- Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction.
- Source: Journal of Chemical Education / ResearchG
-
Medicinal Chemistry Application (Ragaglitazar)
-
Tesaglitazar Structure & Activity
- Tesaglitazar | Non-selective PPAR Agonist.
-
Source: Tocris Bioscience.[1]
-
General Properties
Sources
- 1. Tesaglitazar | C20H24O7S | CID 208901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ragaglitazar: a novel PPAR alpha PPAR gamma agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-Methoxy-3-phenylpropanoic acid | C10H12O3 | CID 10130222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Strategies for the Enantioselective Synthesis of (S)-2-Methoxy-3-phenylpropanoic Acid
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a critical chiral building block, notably serving as the lipophilic tail in the synthesis of dual PPAR
This technical guide details the most robust, high-fidelity synthetic route: the Chiral Pool Transformation of L-Phenylalanine . Unlike resolution methods (which suffer from max 50% yield) or asymmetric hydrogenation (which requires expensive Rh/Ru catalysts), this route leverages the natural chirality of L-Phenylalanine using a stereoretentive diazotization followed by a controlled O-methylation.
Strategic Route Analysis
We evaluated three potential pathways based on Scalability, Cost, and Enantiomeric Excess (ee).
| Parameter | Route A: Chiral Pool (Selected) | Route B: Classical Resolution | Route C: Asymmetric Hydrogenation |
| Starting Material | L-Phenylalanine (Commodity) | Racemic Phenylalanine / Benzaldehyde | Enol Ethers / Acrylates |
| Key Step | Diazotization (Retention) | Diastereomeric Crystallization | Rh-Catalyzed Hydrogenation |
| Stereocontrol | High (>98% ee retention) | Variable (Dependent on resolving agent) | High (>95% ee) |
| Scalability | Excellent (Aqueous chemistry) | Moderate (Recrystallization bottlenecks) | Good (Catalyst cost is limiting) |
| Risk | Racemization during methylation | Yield loss (discarding 50% isomer) | Catalyst poisoning / Leaching |
Decision: Route A is the superior choice for laboratory to pilot-scale production due to the low cost of L-Phenylalanine and the reliability of the "Double Inversion" mechanism.
The Core Protocol: Chiral Pool Transformation
Phase 1: Stereoretentive Diazotization
The conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic acid ((S)-Phenyllactic acid) is the critical stereodefining step. It proceeds via a Double Inversion mechanism, resulting in net retention of configuration.[1]
Mechanism:
-
Formation of the diazonium salt.
-
Inversion 1: Intramolecular attack by the carboxylate oxygen to form a transient
-lactone (3-membered ring). -
Inversion 2: Ring-opening attack by water at the
-carbon.
Experimental Workflow (Phase 1)
-
Reagents: L-Phenylalanine (1.0 eq), Sodium Nitrite (
, 1.5 eq), Sulfuric Acid ( , 1M or 2.5M), Water. -
Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer (maintain
). -
Procedure:
-
Dissolve L-Phenylalanine in dilute
. Cool to . -
Add aqueous
dropwise over 2 hours. Crucial: Rapid addition causes heat spikes and side reactions. -
Allow to warm to Room Temperature (RT) overnight (approx. 12-16h) to ensure complete nitrogen evolution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over
. -
Crystallization: Recrystallize from minimal hot water or Benzene/Petroleum Ether to obtain (S)-Phenyllactic acid.
-
Target Specs: White crystals, mp 124-125°C.
(c=2, ).
-
Phase 2: Non-Racemizing O-Methylation
Direct methylation of the
Recommended High-Fidelity Protocol (Ester Route):
-
Esterification: Reflux (S)-Phenyllactic acid in dry MeOH with catalytic
or (3h). Concentrate to yield Methyl (S)-phenyllactate. -
Methylation:
-
Dissolve Methyl (S)-phenyllactate in Acetonitrile (
) or DMF. -
Add Silver Oxide (
, 1.5 eq) and Methyl Iodide ( , 5.0 eq) . -
Stir at RT for 24-48h. Note:
acts as a mild base that promotes alkylation of the alcohol without abstracting the acidic -proton of the ester. -
Filter through Celite to remove silver salts. Concentrate.
-
-
Hydrolysis:
-
Treat the methylated ester with
(1.2 eq) in THF/Water (1:1) at .[2] -
Acidify carefully with 1N HCl to pH 2.
-
Extract with DCM, dry, and concentrate.
-
Alternative (Industrial/Dianion Route):
-
Treat (S)-Phenyllactic acid directly with 2.2 eq NaH in THF at
, followed by MeI. Warning: Strict temperature control is required to prevent racemization.
Visualizing the Pathway
The following diagram illustrates the stereochemical flow and the critical "Double Inversion" mechanism that guarantees the (S)-configuration.
Caption: Stereoretentive synthesis pathway showing the critical double-inversion mechanism during diazotization.
Critical Quality Attributes (CQA) & Analytics
To validate the protocol, the following analytical parameters must be met.
| Attribute | Specification | Method of Verification |
| Appearance | White crystalline solid or colorless oil | Visual |
| Purity (Chemical) | > 98.0% | HPLC (C18 column, ACN/Water + 0.1% TFA) |
| Enantiomeric Excess (ee) | > 98.0% (S-isomer) | Chiral HPLC |
| Specific Rotation | Polarimetry |
*Note: Optical rotation values are solvent-dependent. The free acid typically exhibits negative rotation in chloroform. Compare against an authentic standard if available.
Chiral HPLC Method (Recommendation)
-
Column: Chiralcel OD-H or Chiralpak AD-H (
mm). -
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Expected Elution: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Racemic standard preparation (via Route B) is recommended for method development.
References
-
Synthesis of Ragaglitazar Intermediate: Ebdrup, S., et al.
/ Agonist Ragaglitazar."[3] Journal of Medicinal Chemistry, 2003, 46(8), 1306–1317. - Diazotization Mechanism (Retention): Brewster, P., et al. "The configuration of atrolactic acid and the migration of groups in rearrangement reactions." Nature, 1950, 166, 178. (Foundational mechanism for -amino acid to -hydroxy acid retention).
- Use of Silver Oxide for Methylation: Misra, P., et al. "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs...". Bioorganic & Medicinal Chemistry Letters.
-
Alternative NaH Methylation: Xu, Y., et al. "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs..." Chemical and Pharmaceutical Bulletin, 2018. (Describes selective methylation of phenyllactic acid using NaH).
- General Review of Alpha-Hydroxy Acid Synthesis: Koppenhoefer, B., & Schurig, V. "Man-made Chiral Alpha-Hydroxy Acids." Organic Syntheses, Coll. Vol. 8, p.119 (1993).
Sources
- 1. aurco.org [aurco.org]
- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Analytical Rigor and Sourcing Strategies for (S)-2-Methoxy-3-phenylpropanoic Acid in Drug Development
Introduction to the Synthon
In the realm of asymmetric synthesis and medicinal chemistry, enantiopure building blocks are the foundational architecture of targeted therapeutics. (S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7), also referred to as (S)-O-methylphenyllactic acid, is a critical chiral synthon used to introduce functionalized phenylpropyl moieties into active pharmaceutical ingredients (APIs)[1].
The strategic O-methylation of the alpha-hydroxyl group in phenyllactic acid derivatives is frequently employed to modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates. However, the utility of this building block is strictly governed by its chemical purity and enantiomeric excess (
Commercial Landscape and Supplier Evaluation
When sourcing (S)-2-Methoxy-3-phenylpropanoic acid for scale-up or high-throughput combinatorial synthesis, researchers must evaluate suppliers not just on cost, but on their analytical transparency and supply chain reliability. A synthesis campaign can be severely bottlenecked by lead times or batch-to-batch variability in chiral purity.
Table 1: Key Commercial Suppliers and Specifications
| Supplier | Catalog ID | CAS Number | Stated Purity | Typical Lead Time | Analytical Documentation |
| BLD Pharm | BD210316 | 61403-68-7 | ≥95% (NMR/HPLC) | In Stock / Days | NMR, HPLC, LC-MS[2] |
| Accela ChemBio | SY418587 | 61403-68-7 | ≥95% | 4 weeks+ | COA, SDS[3] |
| Crysdot LLC | CD12030899 | 78814-96-7* | 95+% | 1-7 days | Multi-gram availability |
*Note: Crysdot lists CAS 78814-96-7 for the generic/racemic 2-Methoxy-3-phenylpropanoic acid, whereas the specific (S)-enantiomer is strictly designated by CAS 61403-68-7[2]. Procurement teams must verify the stereochemistry prior to ordering.
Mechanistic Pathway and Synthesis
For researchers opting to synthesize the building block in-house to maintain absolute control over the stereocenter, the compound is typically derived from the naturally occurring chiral pool, specifically L-3-phenyllactic acid.
The transformation requires the selective methylation of the aliphatic hydroxyl group. According to established literature, this can be achieved using an excess amount of Sodium Hydride (NaH) in Tetrahydrofuran (THF) followed by the addition of a methylating agent such as Methyl Iodide (MeI)[1].
Causality in Reagent Selection: NaH is chosen as the base because it irreversibly deprotonates the hydroxyl group, driving the equilibrium forward through the evolution of hydrogen gas. While the carboxylic acid is also deprotonated (forming a carboxylate), the resulting alkoxide is significantly more nucleophilic. However, exhaustive methylation often yields the methyl ester intermediate (Methyl (S)-2-methoxy-3-phenylpropanoate, CAS: 117788-76-8)[3], which must subsequently undergo mild alkaline hydrolysis (saponification) to regenerate the free carboxylic acid without racemizing the sensitive alpha-stereocenter.
Synthetic workflow from L-3-phenyllactic acid to (S)-2-Methoxy-3-phenylpropanoic acid.
Orthogonal Purity Determination: A Self-Validating Protocol
Relying solely on a supplier's Certificate of Analysis (COA) introduces risk. A robust quality control framework requires a self-validating system where chemical purity and enantiomeric purity are measured orthogonally.
Chemical Purity via Quantitative NMR (qNMR)
While standard HPLC provides area-percent purity, it is blind to compounds that lack a chromophore. qNMR using an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) provides an absolute mass-fraction purity. The methoxy protons (
Enantiomeric Excess ( ) via Chiral HPLC
To confirm the integrity of the (S)-configuration, Chiral HPLC is mandatory. The following step-by-step protocol is designed to prevent peak tailing, a common artifact when analyzing free carboxylic acids.
Step-by-Step Chiral HPLC Methodology:
-
Column Selection: Utilize an amylose- or cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio.
-
Acidic Modifier Addition (Critical Step): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.
-
Causality: The pKa of (S)-2-Methoxy-3-phenylpropanoic acid is approximately 3.5. Without an acidic modifier, the analyte will partially ionize in the column, leading to multiple retention states and severe peak tailing. TFA suppresses this ionization, ensuring the molecule remains fully protonated and interacts uniformly with the chiral stationary phase.
-
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 210 nm and 254 nm.
-
Validation: Inject a racemic standard (CAS: 78814-96-7) first to demonstrate baseline resolution (
) between the (R) and (S) enantiomers before injecting the commercial batch.
Self-validating Chiral HPLC workflow for enantiomeric excess determination.
Conclusion
The successful integration of (S)-2-Methoxy-3-phenylpropanoic acid into a drug discovery pipeline hinges on rigorous supply chain vetting and uncompromising analytical standards. By understanding the mechanistic vulnerabilities of the molecule during synthesis and employing orthogonal, self-validating analytical techniques like qNMR and TFA-modified Chiral HPLC, researchers can ensure the stereochemical fidelity of their downstream APIs.
References
-
Accela ChemBio. "54656-63-2, Methyl (R)-2-Methoxypropanoate - AccelaChem." Accela ChemBio Product Catalog. Available at: [Link]
-
National Institutes of Health (NIH). "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine." PMC. Available at: [Link]
-
Oxford University Press (OUP). "Scandium Trifluoromethanesulfonate-Catalyzed Cleavage of Esters Bearing a Coordinative Group at a Vicinal." Chemistry Letters. Available at:[Link]
Sources
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 61403-68-7|(S)-2-Methoxy-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 3. 54656-63-2,Methyl (R)-2-Methoxypropanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. academic.oup.com [academic.oup.com]
Technical Guide: Safety, Handling, and Quality Assurance of (S)-2-Methoxy-3-phenylpropanoic Acid
[1]
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a critical chiral intermediate used in medicinal chemistry to introduce lipophilic bulk and specific stereochemical vectors into drug candidates. Unlike its achiral counterparts, the utility of this compound relies entirely on its optical purity. Consequently, handling protocols must address not only standard chemical safety (GHS hazards) but also the "silent hazard" of racemization under improper environmental conditions. This guide synthesizes safety data with field-proven methodologies to preserve the integrity of this reagent.
Part 1: Chemical Identity & Physical Profile[1][2]
The following data establishes the baseline for identification and validation.
| Property | Specification |
| Chemical Name | (S)-2-Methoxy-3-phenylpropanoic acid |
| CAS Number | 61403-68-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Structure | Phenylalanine derivative (α-methoxy group replacing α-amino) |
| Physical State | White to pale cream crystalline solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |
| Chirality | (S)-enantiomer (L-configuration analog) |
| Storage Condition | +2°C to +8°C, Desiccated, Inert Atmosphere (Ar/N₂) |
Part 2: Hazard Identification & Risk Assessment[1][2]
GHS Classification
Based on structural analogs and functional group analysis, this compound is classified as an Irritant .
-
Signal Word: WARNING
-
Hazard Statements:
The "Silent Hazard": Racemization Risk
Beyond immediate toxicity, the primary technical risk is the loss of enantiomeric excess (ee). The α-proton is acidic (pKa ~24-25 for esters, slightly lower for free acids).
-
Risk Factor: Exposure to strong bases (e.g., NaH, LDA) or elevated temperatures (>80°C) in protic solvents can induce enolization, leading to racemization.
-
Mitigation: All synthetic steps involving activation (e.g., acid chloride formation) should be conducted at low temperatures (0°C to -20°C) using non-nucleophilic bases (e.g., DIPEA) only if necessary.
Part 3: Safe Handling & Emergency Response
Engineering Controls & PPE[1]
-
Ventilation: Handle strictly within a certified chemical fume hood.
-
Respiratory: N95 or P100 respirator if dust formation is visible.
-
Skin/Eye: Nitrile gloves (min thickness 0.11 mm) and chemical safety goggles.
Handling Workflow Visualization
The following diagram outlines the decision logic for safe handling and exposure response.
Figure 1: Operational workflow for safe handling and emergency response logic.
Part 4: Technical Protocols for Usage
Storage & Stability Protocol
To maintain >99% ee and chemical purity:
-
Container: Amber glass vial with a PTFE-lined cap.
-
Atmosphere: Backfill with Argon after every use. Oxygen exposure can lead to slow benzylic oxidation over prolonged periods.
-
Temperature: Store at 2-8°C. Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
Synthetic Handling (Coupling Reactions)
When using (S)-2-Methoxy-3-phenylpropanoic acid in amide coupling (e.g., with EDC/HOBt or HATU):
-
Pre-activation: Limit pre-activation times. Add the amine nucleophile immediately after the activating agent to minimize the lifetime of the activated ester, which is more prone to racemization than the free acid.
-
Base Usage: Use weak bases like N-methylmorpholine (NMM) or Collidine. Avoid DMAP, as it can catalyze racemization via acyl-pyridinium intermediates.
Part 5: Analytical Quality Control (QC)
Validating the stereochemical integrity of the reagent is non-negotiable before committing it to expensive downstream synthesis.
Analytical Workflow
The following diagram illustrates the QC process to confirm identity and purity.
Figure 2: Quality Control decision tree for validating chemical and stereochemical purity.
Standardized Analytical Methods
1. Proton NMR (¹H-NMR):
-
Solvent: CDCl₃
-
Key Signals: Look for the methoxy singlet (~3.3-3.4 ppm) and the characteristic doublet of doublets for the α-proton (~3.9-4.1 ppm).
-
Impurity Check: Verify absence of residual solvents (EtOAc, Hexanes) which can interfere with stoichiometry.
2. Chiral HPLC (Enantiomeric Excess):
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA. Note: TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Acceptance Criteria: >99.0% ee for pharmaceutical grade applications.
References
Historical context and discovery of phenylpropanoic acids in research
The Phenylpropanoic Acid Scaffold: Historical Genesis, Biosynthetic Logic, and Therapeutic Frontiers
Executive Summary
The phenylpropanoic acid backbone (
Part 1: Historical Genesis & Chemical Identity[1]
The discovery of phenylpropanoic acids is rooted in the analytical chemistry of the 18th and 19th centuries, where the distinction between aromatic "essences" and distinct chemical entities was first established.
Early Isolation and Structural Elucidation
The timeline of discovery is characterized by three pivotal milestones:
-
1780 (The Trommsdorf Event): The German apothecary Johann Bartholomäus Trommsdorf first isolated crystalline acid from cinnamon oil. Although he initially misidentified it as benzoic acid, this marked the first isolation of the phenylpropanoid core.
-
1834 (Dumas & Peligot): French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot definitively characterized the oil of cinnamon. They identified the volatile component as an aldehyde (cinnamaldehyde) and demonstrated its oxidation to a distinct acid, which they named cinnamic acid (
). This established the unsaturated phenylpropanoic structure. -
1868 (The Perkin Era): William Henry Perkin developed the first commercial synthesis of cinnamic acid via the condensation of benzaldehyde and acetic anhydride. This method, known as the Perkin Reaction , democratized access to the scaffold, moving it from a rare extraction product to a synthetic commodity.
Chemical Classification
It is critical to distinguish between the two primary forms found in research:
-
Cinnamic Acid (3-phenyl-2-propenoic acid): The unsaturated, naturally occurring precursor.[1]
-
Phenylpropanoic Acid (Hydrocinnamic acid): The saturated derivative (
), often generated via reduction. This saturated form is the preferred scaffold for specific GPCR agonists due to its increased conformational flexibility compared to the rigid alkene of cinnamic acid.
Part 2: Biosynthetic Pathways & Enzymology[3]
The biological origin of phenylpropanoic acids was a "black box" until the mid-20th century. The discovery of the enzyme Phenylalanine Ammonia-Lyase (PAL) in 1961 by Koukol and Conn was the "Rosetta Stone" that linked primary metabolism (amino acids) to secondary metabolism (phenylpropanoids).
The Phenylpropanoid Pathway
The pathway begins with the shikimate pathway, producing L-phenylalanine.[2] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, releasing ammonia.[2] This is the committed step for the biosynthesis of thousands of metabolites, including lignins and flavonoids.
Diagram 1: The General Phenylpropanoid Pathway This diagram illustrates the enzymatic flow from primary amino acid metabolism to the phenylpropanoic acid core.
Caption: Enzymatic conversion of L-Phenylalanine to Phenylpropanoic acid via PAL and Reductase activity.[3]
Part 3: Synthetic Evolution & Methodologies
While extraction remains relevant for complex glycosides, the research-grade production of phenylpropanoic acid relies on chemical synthesis to ensure high purity (>99%) and scalability.
The Perkin Reaction (Classic)
-
Mechanism: Base-catalyzed aldol-type condensation.
-
Utility: Best for generating the unsaturated cinnamic acid precursors.
-
Limitation: Requires high temperatures (
) and long reaction times.
Catalytic Hydrogenation (Modern Standard)
To obtain 3-phenylpropanoic acid (the saturated form), the standard protocol involves the reduction of the alkene double bond of cinnamic acid. This is preferred over sodium amalgam reduction (historical) due to safety and yield.
Diagram 2: Synthetic Workflow (Hydrogenation) A self-validating workflow for converting cinnamic acid to phenylpropanoic acid.
Caption: Step-by-step catalytic hydrogenation workflow for synthesizing 3-phenylpropanoic acid.
Part 4: Pharmacological & Industrial Significance[1][3][6][7]
The transition of phenylpropanoic acids from plant metabolites to pharmaceutical scaffolds is driven by their ability to mimic lipid structures and interact with free fatty acid receptors.
Table 1: Therapeutic Applications of Phenylpropanoic Acid Derivatives
| Target / Application | Mechanism of Action | Clinical Relevance | Key Derivative Class |
| GPR40 (FFAR1) | Agonist | Type 2 Diabetes (Insulin Secretion) | 3-phenylpropanoic acid with biphenyl substitution |
| GPR120 (FFAR4) | Agonist | Anti-inflammatory / Obesity | Phenylpropanoic acid with isothiazole ring |
| GPR34 | Antagonist | Neuropathic Pain / Inflammation | Benzyloxy-phenylpropanoic acid amides |
| PKU Therapy | Enzyme Substitution | Phenylketonuria (Metabolic Disorder) | PEGylated PAL (Palynziq) |
| Antimicrobial | Membrane Disruption | Food Preservation / Topical | Hydroxycinnamic acids (Ferulic, p-Coumaric) |
Part 5: Experimental Protocols
Protocol A: Synthesis of 3-Phenylpropanoic Acid via Hydrogenation
Rationale: This protocol utilizes mild conditions to prevent aromatic ring reduction, ensuring specificity for the side-chain alkene.
-
Preparation: Dissolve 10.0 g (67.5 mmol) of trans-cinnamic acid in 150 mL of anhydrous ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) under an inert atmosphere (Nitrogen flush) to prevent ignition.
-
Hydrogenation: Connect the flask to a hydrogen balloon (1 atm) or a Parr hydrogenator (30 psi). Stir vigorously at room temperature (
) for 4 hours.-
Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting material spot (
) should disappear.
-
-
Purification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield a white solid.
-
Validation: Recrystallize from water/ethanol if necessary. Measure Melting Point (Target:
).
Protocol B: Isolation of Ferulic Acid from Bran (Biomass)
Rationale: Demonstrates the extraction of a hydroxy-phenylpropanoic acid derivative from a natural matrix.
-
Hydrolysis: Suspend 50 g of wheat bran in 500 mL of 2M NaOH. Stir at
for 2 hours under nitrogen (to prevent oxidation). -
Acidification: Cool to room temperature and filter to remove solids. Acidify the filtrate to pH 2.0 using 6M HCl.
-
Extraction: Extract the aqueous phase three times with ethyl acetate (3 x 200 mL).
-
Drying: Combine organic layers, dry over anhydrous
, and evaporate to dryness. -
Chromatography: Purify the crude residue using a Silica gel column (Eluent: Chloroform:Methanol 95:5).
References
- Trommsdorf, J. B. (1780). Chemische Untersuchung des Zimmts. Erfurt.
-
Dumas, J. B., & Peligot, E. (1834).[4] "Recherches de Chimie Organique: Sur l'Huile de Cannelle". Annales de Chimie et de Physique, 57, 305-344. (Structural elucidation of cinnamic acid).
- Perkin, W. H. (1868). "On the Artificial Production of Coumarin and Formation of its Homologues". Journal of the Chemical Society, 21, 53-63. (Discovery of the Perkin Reaction).
-
Koukol, J., & Conn, E. E. (1961). "The Metabolism of Aromatic Compounds in Higher Plants: IV. Purification and Properties of the Phenylalanine Deaminase of Hordeum vulgare". Journal of Biological Chemistry, 236(10), 2692-2698. Link
- Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and their Potential for Controlling Metabolic Diseases through Activation of Free Fatty Acid Receptors". Current Opinion in Chemical Biology, 26, 83-91.
-
Sarkissian, C. N., et al. (2018). "Phenylalanine Ammonia Lyase (PAL): From Discovery to Enzyme Substitution Therapy for Phenylketonuria". Molecular Genetics and Metabolism, 124(3), 158-167. Link
Sources
Theoretical and Computational Studies of (S)-2-Methoxy-3-phenylpropanoic Acid: Conformational Shielding Models and Synthetic Applications
Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid is a highly versatile chiral molecule that serves a dual purpose in modern chemical research. In analytical chemistry, it functions as a potent Chiral Derivatizing Agent (CDA) used to determine the absolute configuration of secondary alcohols and amines via NMR spectroscopy. In medicinal chemistry, it acts as a critical chiral synthon for the development of neuroactive compounds, specifically dopamine (DAT) and serotonin (SERT) transporter inhibitors.
This whitepaper provides an in-depth technical analysis of the theoretical and computational frameworks—specifically Density Functional Theory (DFT) cascades—used to model the conformational shielding properties of this compound. Furthermore, we bridge the gap between in silico predictions and in vitro applications by detailing validated synthetic protocols for its preparation and downstream utilization.
Mechanistic Framework: The Conformational Shielding Model (CSM)
The assignment of absolute stereochemistry using CDAs relies on the Conformational Shielding Model (CSM) . When a chiral secondary alcohol is esterified with (S)-2-Methoxy-3-phenylpropanoic acid, the resulting diastereomeric esters adopt specific preferred conformations in solution.
The aromatic phenyl ring of the propanoic acid moiety generates a magnetic anisotropy (a ring current). Depending on the spatial orientation of the alcohol's substituents relative to this phenyl ring, specific protons will experience either magnetic shielding (upfield NMR shift) or deshielding (downfield NMR shift).
The Causality of Computational Selection
Because the ester linkage is highly flexible, the molecule exists as a rapidly equilibrating mixture of conformers at room temperature. The observed NMR chemical shift is a population-weighted average of all these states. To accurately predict the differential shielding (
Computational workflow for deriving Conformational Shielding Models using DFT.
Computational Workflow & DFT Protocols
To capture the subtle energetic differences between rotamers—often dictated by weak non-covalent interactions like CH-
Protocol 1: Total Conformational Analysis Cascade
Step 1: Stochastic Conformer Generation
-
Action: Generate an initial pool of conformers for the diastereomeric esters (e.g., esterified with (R)-2-butanol) using the MM3 molecular mechanics force field.
-
Rationale: MM3 is highly parameterized for organic aliphatic and ether linkages, providing a computationally cheap method to thoroughly sample the potential energy surface (PES) without missing deep local minima.
Step 2: Low-Level Method (LLM) Refinement
-
Action: Optimize the MM3-generated geometries using semi-empirical methods (AM1 or PM3) or low-level Hartree-Fock (HF/3-21G), as evaluated in 2.
-
Action: Filter out redundant conformers (RMSD < 0.5 Å) and discard high-energy structures (> 5 kcal/mol above the global minimum).
Step 3: High-Level DFT Optimization
-
Action: Subject the refined conformers to DFT optimization at the B3LYP/6-311++G** level in the gas phase (or using a PCM solvent model if simulating specific NMR solvents like CDCl
). -
Self-Validating Checkpoint: Perform a vibrational frequency calculation on all optimized geometries. Any structure yielding an imaginary frequency is a transition state, not a local minimum, and must be discarded or re-optimized along the imaginary mode vector.
Step 4: Boltzmann Weighting and CSM Calculation
-
Action: Calculate the relative free energies (
) of all validated minima. -
Action: Apply Boltzmann weighting to conformers within a 0–2 kcal/mol energy window. Calculate the theoretical ring current (de)shielding values (
) based on the Pople point-dipole model for each conformer, and average them according to their Boltzmann populations.
Quantitative Energetics and Structural Viability
Theoretical studies have compared (S)-2-Methoxy-3-phenylpropanoic acid against the classical CDA, O-methylphenylacetic acid (MPA), and its alpha-methylated derivative. The computational data perfectly predicts experimental NMR utility.
Table 1: Conformational Equilibrium and Shielding Efficacy of Diastereomeric Esters
| Chiral Derivatizing Agent (CDA) | Differential Shielding ( | Conformational Equilibrium Profile | Suitability as an NMR CDA |
| O-Methylphenylacetic acid (MPA) | High Magnitude | Simple (Dominant ap/sp conformers) | Excellent (Industry Standard) |
| (S)-2-Methoxy-3-phenylpropanoic acid | High Magnitude | Simple (Analogous to MPA) | Excellent |
| 2-Methoxy-2-methyl-3-phenylpropanoic acid | Low Magnitude | Complex (Multiple competing minima) | Poor |
Data Synthesis Insight: The addition of a methyl group at the alpha position (2-methoxy-2-methyl-3-phenylpropanoic acid) flattens the potential energy surface, leading to a complex equilibrium of multiple conformers. This dilutes the anisotropic shielding effect, resulting in low
Synthetic Utility in Drug Discovery
Beyond analytical chemistry, (S)-2-Methoxy-3-phenylpropanoic acid is a vital building block. It is utilized to synthesize 2- and 3-substituted-3-phenylpropyl analogs of piperazine derivatives, which are evaluated for their binding affinity to the dopamine transporter (DAT) and serotonin transporter (SERT), as detailed in 3.
Synthetic pathway from L-3-phenyllactic acid to neuroactive piperazine analogs.
Protocol 2: Enantioselective Synthesis via Selective Methylation
To maintain the strict (S)-configuration required for both CDA applications and receptor-specific biological activity, the compound is synthesized from the chiral pool (L-3-phenyllactic acid) via selective methylation.
Step 1: Deprotonation
-
Suspend Sodium Hydride (NaH, 2.4 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
-
Causality: An excess of NaH is required because the first equivalent deprotonates the highly acidic carboxylic acid, while the second equivalent is needed to deprotonate the aliphatic hydroxyl group to form the reactive alkoxide.
Step 2: Alkoxide Formation
-
Slowly add a solution of L-3-phenyllactic acid (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.
Step 3: Selective Methylation
-
Cool the reaction mixture back to 0 °C and add Methyl Iodide (MeI, 1.1 equivalents) dropwise.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography). The selective methylation of the alkoxide over the carboxylate is driven by the higher nucleophilicity of the alkoxide intermediate.
Step 4: Quenching and Isolation
-
Quench the reaction carefully with cold water to destroy unreacted NaH.
-
Acidify the aqueous phase to pH ~2 using 1M HCl to protonate the carboxylic acid, and extract with Ethyl Acetate (EtOAc). Dry over MgSO
, filter, and concentrate in vacuo to yield optically pure (S)-2-Methoxy-3-phenylpropanoic acid.
Conclusion
The theoretical modeling of (S)-2-Methoxy-3-phenylpropanoic acid underscores the critical intersection of computational chemistry and practical laboratory application. By leveraging high-level DFT cascades and Boltzmann-weighted conformational shielding models, researchers can confidently predict NMR anisotropic effects, validating the molecule's use as a robust Chiral Derivatizing Agent. Concurrently, its straightforward synthesis from chiral pool precursors ensures its ongoing viability as a structural motif in the design of next-generation monoamine transporter inhibitors.
References
- Source: KBFI / Elsevier B.V.
- An Assessment of Alternative Low Level Calculation Methods for the Initial Selection of Conformers of Diastereomeric Esters Source: Journal of Theoretical Chemistry / ResearchGate URL
- Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)
Sources
Methodological & Application
Application Note: Determination of Absolute Configuration of Secondary Alcohols Using (S)-2-Methoxy-3-phenylpropanoic Acid
Introduction & Mechanistic Principles
Determining the absolute configuration of chiral molecules is a critical bottleneck in drug development, as enantiomers frequently exhibit drastically different pharmacological and toxicological profiles. While X-ray crystallography is definitive, it requires high-quality single crystals. Solution-state NMR spectroscopy utilizing Chiral Derivatizing Agents (CDAs) provides a highly versatile alternative 1.
Historically, Mosher's acid (MTPA) and
The Causality of Differential Shielding
When an unknown secondary alcohol is esterified separately with the (R)- and (S)-enantiomers of 2-MeO-3-PhPA, the resulting diastereomeric esters adopt specific lowest-energy conformations in solution. In these favored conformers, the plane of the aromatic ring aligns roughly parallel to the axis connecting the two chiral centers and the carbonyl carbon, dictated by combined rotation around the C
The phenyl ring creates a spatial shielding cone. Protons situated above or below the face of the aromatic ring experience an upfield shift (lower ppm) due to the ring current effect. By calculating the differential shielding (
Logical Workflow
Workflow for absolute configuration assignment using 2-MeO-3-PhPA derivatization and NMR CSM.
Experimental Protocol
This methodology is designed as a self-validating system . By synthesizing both diastereomers and cross-referencing multiple proton and carbon signals, the assignment is internally verified against false positives.
Step 1: Preparation of Diastereomeric Esters
Causality: Steglich esterification utilizing EDC and DMAP is chosen because it provides mild, neutral reaction conditions that prevent the racemization of both the chiral alcohol and the
-
Dry the unknown secondary alcohol (~0.05 mmol) under a high vacuum to remove trace moisture.
-
Dissolve the alcohol in 0.5 mL of anhydrous dichloromethane (CH
Cl ) under an inert Nitrogen or Argon atmosphere. -
Add 1.5 equivalents of (S)-2-methoxy-3-phenylpropanoic acid.
-
Cool the mixture to 0 °C. Add 1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.2 equivalents of 4-dimethylaminopyridine (DMAP) 2.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC.
-
Quench with saturated aqueous NaHCO
, extract with CH Cl , wash with brine, dry over anhydrous MgSO , and concentrate under reduced pressure. -
Purify the resulting (S)-ester via preparative TLC or silica gel flash chromatography.
-
Repeat steps 1–7 using (R)-2-methoxy-3-phenylpropanoic acid to isolate the corresponding (R)-ester.
Step 2: NMR Acquisition
Causality: Differential shieldings (
-
Dissolve each purified ester in 0.5 mL of CDCl
(ensure 100% deuteration and absence of residual water). -
Acquire
H NMR spectra at 400 MHz (600 MHz is recommended for complex macrocycles). -
Acquire 2D COSY and HSQC spectra to assign all protons of the alcohol's L1 and L2 substituents.
Data Interpretation & Self-Validation
Quantitative Data Analysis
Tabulate the chemical shifts (
| Substituent Position | Shielding in (R)-Ester | Shielding in (S)-Ester | Calculated | Spatial Assignment (CSM) |
| L1 Group | High (Upfield shift, lower ppm) | Low (Normal shift) | Negative (< 0) | Positioned on the right side of the Newman projection |
| L2 Group | Low (Normal shift) | High (Upfield shift, lower ppm) | Positive (> 0) | Positioned on the left side of the Newman projection |
Self-Validating Internal Consistency Check
The protocol inherently validates itself through the calculation of
-
Validation: If the assignment is correct, all protons on substituent L1 must yield a negative
, and all protons on substituent L2 must yield a positive . -
Troubleshooting: A single contradictory sign among a group of protons indicates either a misassignment in the NMR spectrum (resolve via 2D COSY) or a deviation from the ideal Conformational Shielding Model due to extreme steric hindrance. If steric hindrance alters the conformational equilibrium (as occasionally seen in highly substituted derivatives), theoretical validation using DFT B3LYP/6-31+G* calculations is required to confirm the dominant conformer 1.
References
-
[1] A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. kbfi.ee (Elsevier). 1
-
[3] An Assessment of Alternative Low Level Calculation Methods for the Initial Selection of Conformers of Diastereomeric Esters. ResearchGate. 3
-
[2] Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC (NIH). 2
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Determination of Absolute Configuration of Chiral Amines via Derivatization with (S)-2-Methoxy-3-phenylpropanoic Acid
Executive Summary
This application note details the protocol for the chiral resolution and absolute configuration determination of primary and secondary amines using (S)-2-Methoxy-3-phenylpropanoic acid ((S)-MPPA) . While
This guide provides a robust, racemization-free amidation protocol using EDC/HOBt coupling, followed by analysis via
Scientific Principles & Mechanism[1][3]
The Chiral Derivatization Concept
Enantiomers of chiral amines exhibit identical physical properties in achiral environments (e.g., standard NMR solvents).[1] To distinguish them, they must be converted into diastereomers using a Chiral Derivatizing Agent (CDA).[1][3][4]
(S)-MPPA reacts with a chiral amine to form an amide.[1] Because the acid is enantiomerically pure (
These two products are diastereomers, possessing distinct scalar physical properties, including NMR chemical shifts and HPLC retention times.[1]
NMR Anisotropy & Conformational Locking
The reliability of this method hinges on the preferred conformation of the resulting amide in solution.[1]
-
Conformational Lock: The methoxy group of the MPPA moiety tends to orient syn-periplanar to the carbonyl oxygen to minimize dipole repulsion.
-
Shielding Cone: The phenyl group of the MPPA occupies a specific spatial region. Protons on the amine side that reside above or below the plane of this phenyl ring experience an upfield shift (shielding, lower ppm).[1] Protons in the deshelding plane shift downfield (higher ppm).[1]
By comparing the NMR spectra of the amine derivatized with (S)-MPPA versus (R)-MPPA (or analyzing the single derivative if the model is robust), one can map the spatial arrangement of the amine substituents.[1]
Mechanistic Workflow Diagram
Figure 1: Workflow for the derivatization and analysis of chiral amines using (S)-MPPA.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| (S)-2-Methoxy-3-phenylpropanoic acid | >98% ee | Chiral Derivatizing Agent (CDA) |
| Target Amine | >95% Chemical Purity | Analyte |
| EDC[1][4][5][6][7]·HCl | Reagent Grade | Coupling Agent (Water Soluble) |
| HOBt (anhydrous) | Reagent Grade | Racemization Suppressor |
| DIPEA (Diisopropylethylamine) | Anhydrous | Base |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| CDCl3 | NMR Grade (99.8% D) | Analysis Solvent |
Synthesis Procedure (Micro-Scale for Analysis)
Note: This protocol is designed for 0.1 mmol scale, sufficient for standard NMR analysis.
-
Preparation of Reaction Mixture:
-
In a clean, dry 4 mL glass vial equipped with a magnetic stir bar, dissolve (S)-MPPA (19.8 mg, 0.11 mmol, 1.1 eq) in anhydrous DCM (1.0 mL).
-
Add HOBt (16.2 mg, 0.12 mmol, 1.2 eq) and EDC·HCl (23.0 mg, 0.12 mmol, 1.2 eq).[1]
-
Critical Step: Stir at Room Temperature (RT) for 10 minutes to allow the formation of the active ester. This pre-activation step minimizes racemization of the chiral acid.
-
-
Amine Addition:
-
Workup (Extraction):
-
Dilute the reaction mixture with DCM (5 mL).
-
Wash sequentially with:
-
0.5 M HCl (2 x 3 mL) – Removes unreacted amine and DIPEA.[1]
-
Saturated NaHCO
(2 x 3 mL) – Removes unreacted MPPA and HOBt. -
Brine (1 x 3 mL).
-
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure (rotary evaporator or N stream).[1]
-
-
Purification (Optional but Recommended):
Protocol Validation Logic
-
Self-Validation: The presence of sharp, distinct peaks in the
H-NMR (particularly the methoxy singlet of the MPPA moiety ~3.2-3.4 ppm) confirms amide formation.[1] -
Racemization Check: If derivatizing an enantiopure amine standard, the appearance of a second set of "shadow peaks" indicates either racemization of the reagent or partial racemization of the amine.[1] The use of HOBt/EDC specifically suppresses the formation of the oxazolone intermediate responsible for acid racemization [1].[1]
Data Analysis & Interpretation
NMR Analysis Strategy
To determine absolute configuration, it is often necessary to synthesize both the (S)-MPPA and (R)-MPPA derivatives of the amine.[1]
-
Acquire
H-NMR spectra for both diastereomers in CDCl . -
Assign proton signals (
) near the chiral center of the amine.[1] -
Calculate the chemical shift difference (
) for each proton: (Note: Some literature defines this as R-S; ensure you follow the specific model convention.[1] The standard Mosher model uses ).
The Sector Rule (Configuration Assignment)
Based on the preferred conformation (Figure 2), the sign of
-
Positive
(> 0): The substituent is on the side away from the phenyl ring (less shielded) in the (S)-derivative relative to the (R)-derivative.[1] -
Negative
(< 0): The substituent is on the same side as the phenyl ring (shielded) in the (S)-derivative.[1]
By mapping the +/- signs onto the structure, the stereocenter configuration is deduced.
Figure 2: Simplified Sector Rule for (S)-MPPA derivatives. In the (S)-acid derivative, the phenyl group preferentially shields the substituent on the "left" (R1), resulting in a negative
HPLC Analysis (Enantiomeric Excess)
If the goal is simply to measure Enantiomeric Excess (ee) rather than absolute configuration:
-
Derivatize the amine mixture with (S)-MPPA.
-
Inject onto a standard achiral C18 HPLC column.
-
The (S,R) and (S,S) diastereomers will separate due to different lipophilic surface areas.[1]
-
Calculate ee based on peak area integration:
[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of amine | Switch to HATU (1.2 eq) as coupling agent; increase reaction time to 24h. |
| Racemization | High pH or prolonged activation | Ensure HOBt is present. Do not exceed 2.0 eq of DIPEA. Add amine immediately after 10 min activation. |
| Broad NMR Peaks | Rotameric exchange | Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers or use DMSO-d6.[1] |
| Overlapping Peaks | Similar magnetic environment | Use a higher field NMR (600 MHz+) or switch to 2D NMR (HSQC) to resolve carbon-proton correlations. |
References
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society. (Foundational text on Phenyl-based anisotropy).[1]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[2][4][8][9] Chemical Reviews. [1]
-
BenchChem. (2025).[1][10] Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid.[1][10] (Protocol adaptation for phenylpropanoic derivatives).[1]
-
Sigma-Aldrich. (2S)-2-(N-methylacetamido)-3-phenylpropanoic acid Product Analysis.[1]
Sources
- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 2. drpress.org [drpress.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
1H NMR analysis of diastereomeric esters of (S)-2-Methoxy-3-phenylpropanoic acid
Application Note: 1H NMR Analysis of Diastereomeric Esters of (S)-2-Methoxy-3-phenylpropanoic Acid
Executive Summary
This application note details the protocol for the synthesis, acquisition, and analysis of diastereomeric esters derived from (S)-2-Methoxy-3-phenylpropanoic acid (also known as O-methylphenyllactic acid). While similar to the widely used Mosher’s (MTPA) and Trost’s (MPA) reagents, this specific chiral derivatizing agent (CDA) presents unique conformational properties due to the methylene spacer between the chiral center and the phenyl ring.
This guide is designed for researchers utilizing this specific reagent to determine the enantiomeric purity (ee) of alcohols or to assign absolute configuration via NMR anisotropy.
Introduction & Mechanistic Principles
The Reagent Profile
(S)-2-Methoxy-3-phenylpropanoic acid is a phenylalanine derivative. Unlike standard MPA (
-
Standard MPA: Phenyl ring attached directly to the chiral center (
). Strong, rigid anisotropy. -
Subject Reagent: Phenyl ring attached via a methylene spacer (
).
The Anisotropic Shielding Mechanism
The determination of stereochemistry relies on the magnetic anisotropy generated by the aromatic ring. In the ester form:
-
Conformational Lock: The ester bond adopts a preferred conformation where the carbonyl oxygen (
) and the methoxy group ( ) are syn-periplanar . This is driven by dipole minimization. -
The Shielding Cone: The phenyl group, though more flexible than in MPA, creates a shielding cone. Protons of the alcohol moiety that reside above or below the plane of the aromatic ring will experience an upfield shift (shielding).
-
Differentiation: In a pair of diastereomers (e.g.,
vs. ), the spatial arrangement of the alcohol's substituents relative to the phenyl ring differs, leading to distinct chemical shift differences ( ).
Experimental Protocols
Synthesis of Diastereomeric Esters (Steglich Esterification)
Prerequisite: The alcohol substrate must be dry.[1]
Reagents:
-
(S)-2-Methoxy-3-phenylpropanoic acid (1.2 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous
(DCM)
Step-by-Step Protocol:
-
Dissolution: Dissolve the target alcohol (approx. 10-20 mg) in anhydrous DCM (1.0 mL) in a clean, dry reaction vial.
-
Addition: Add (S)-2-Methoxy-3-phenylpropanoic acid and DMAP. Stir for 5 minutes under inert atmosphere (
or Ar). -
Activation: Add DCC. The solution may become cloudy as dicyclohexylurea (DCU) precipitates.
-
Reaction: Stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (silica gel) until the starting alcohol is consumed.
-
Workup:
-
Filter off the white DCU precipitate through a small pad of Celite.
-
Dilute filtrate with
or DCM. -
Wash with saturated
(2x), 1M HCl (1x), and Brine (1x). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient) to isolate the ester. Note: If measuring ee%, ensure quantitative yield or no kinetic resolution occurred during workup.
NMR Acquisition Parameters
To resolve the potentially small
| Parameter | Setting | Rationale |
| Field Strength | Essential to resolve overlapping multiplets. | |
| Solvent | Benzene- | |
| Pulse Sequence | zg30 or zg90 | Standard 1D proton. |
| Number of Scans (NS) | 16 - 64 | Ensure S/N ratio > 100:1 for minor diastereomer detection. |
| Relaxation Delay (D1) | Ensure accurate integration for ee% calculation. | |
| Temperature | 298 K | Standard; Low temp (233 K) can freeze conformers if resolution is poor. |
Data Analysis & Interpretation
The Workflow
Figure 1: Decision tree for analyzing the NMR data of the derivatized esters.
Calculating Diastereomeric Excess (de/ee)
If the starting alcohol was a mixture of enantiomers, the NMR will show two sets of signals (diastereomers).
-
Identify the Methoxy singlet (
ppm) or the -proton of the acid moiety. -
Integrate the two distinct peaks (
and ). -
Calculate % ee:
Assigning Absolute Configuration ( Analysis)
To assign configuration, you ideally need both the (S)-acid and (R)-acid derivatives.
-
Assign protons
on the alcohol side for both esters. -
Calculate
.[2] -
Map the signs:
-
Protons with positive
( ppm) reside on the side unshielded by the phenyl group in the S-ester. -
Protons with negative
( ppm) reside on the side shielded by the phenyl group in the S-ester.
-
Conformational Model (Sector Rule):
Critical Troubleshooting & Validation (Self-Validating System)
To ensure the trustworthiness of your data, apply these validation checks:
-
The "OMe" Integrity Check:
-
The methoxy singlet of the reagent itself is a diagnostic tool. In the (S)-ester, if the alcohol is bulky, the OMe signal may shift significantly compared to the free acid.
-
Validation: If the OMe peak is split into a complex multiplet, your sample is not an ester but likely a decomposition product or the reaction failed. It must be a sharp singlet (or two singlets for a diastereomeric mixture).
-
-
Kinetic Resolution Warning:
-
Because the reagent is chiral, the coupling reaction rates for
and may differ. -
Validation: Run the reaction to full conversion . If you stop early (e.g., 50%), the measured diastereomeric ratio (dr) in the NMR may not reflect the true ee of the starting material due to kinetic resolution.
-
-
Solvent Stacking:
-
If signals overlap in
, switch to . The benzene solvent molecules interact specifically with the ester carbonyl, often enhancing the anisotropic shift differences ( ).
-
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
-
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][3][4] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519.
Sources
Advanced Applications of (S)-2-Methoxy-3-phenylpropanoic Acid in Natural Product Total Synthesis and Structural Elucidation
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid ((S)-Mppa) —also known as (S)-O-methylphenyllactic acid—is a highly versatile chiral synthon and derivatizing agent. In the realm of natural product total synthesis, it serves two critical functions:
-
As a Chiral Derivatizing Agent (CDA): It enables the precise determination of the absolute configuration of newly isolated natural products (specifically secondary alcohols and amines) via NMR spectroscopy[1].
-
As a Non-Proteinogenic Building Block: It is frequently incorporated into the total synthesis of complex macrocyclic depsipeptides and biologically active piperazine analogs[2]. By replacing free hydroxyl groups with a methoxy ether, (S)-Mppa prevents undesired side reactions during iterative peptide coupling and significantly increases the lipophilicity (
) of the final molecule, thereby enhancing cellular membrane permeability[3].
As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step protocols for utilizing (S)-Mppa but also the underlying mechanistic causality that dictates these experimental choices.
Mechanistic Principles & Causality
The Conformational Shielding Model (CSM)
When determining the stereocenter of a newly isolated natural product, Mosher’s acid (MTPA) is traditionally used. However, MTPA can suffer from unpredictable conformational flexibility due to steric clashes involving its trifluoromethyl group.
(S)-Mppa overcomes this limitation through a highly predictable Conformational Shielding Model (CSM) [4]. When (S)-Mppa is esterified with a chiral secondary alcohol, the molecule adopts a preferred conformation where the
Lipophilicity and Macrocyclization Dynamics
In the total synthesis of natural product-like macrocycles (e.g., dolastatin analogs or custom mRNA-display libraries), incorporating alpha-hydroxy acids like phenyllactic acid is common. However, free hydroxyls complicate Solid-Phase Peptide Synthesis (SPPS) by acting as competing nucleophiles, leading to branched byproducts.
Using the pre-methylated (S)-Mppa eliminates this risk[2]. Furthermore, the methylation removes a hydrogen-bond donor, which disrupts hydration shells and increases the molecule's
Experimental Protocols
Protocol 1: De Novo Synthesis of (S)-Mppa from L-Phenyllactic Acid
Causality: While commercially available, synthesizing (S)-Mppa in-house from L-phenyllactic acid ensures high enantiomeric excess (ee) and allows for isotopic labeling (e.g., using
Step-by-Step Methodology:
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.4 eq, 28.8 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C. Note: Excess NaH is required to deprotonate both the carboxylic acid and the aliphatic hydroxyl group.
-
Addition: Dissolve L-3-phenyllactic acid (1.0 eq, 12.0 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the NaH suspension to control the evolution of
gas. Stir at room temperature (RT) for 10 minutes. -
Alkylation: Add iodomethane (MeI) (2.0 eq, 24.0 mmol) dropwise to the reaction mixture.
-
Propagation: Stir the mixture at RT for 5 hours. The alkoxide selectively attacks the methyl iodide via an
mechanism, while the carboxylate remains unalkylated due to its lower nucleophilicity and steric hindrance in the aggregated sodium salt state[5]. -
Quenching & Isolation: Carefully quench the reaction with 1 M aqueous HCl to pH ~2. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield optically pure (S)-Mppa.
Protocol 2: Application as a Chiral Derivatizing Agent (CDA)
Causality: To determine the absolute configuration of a natural product, two parallel esterification reactions must be driven to completion without epimerizing the stereocenter. EDCI/DMAP is chosen over acid chlorides to maintain mild, neutral-to-slightly-basic conditions[1].
Step-by-Step Methodology:
-
Aliquoting: Divide the purified natural product (secondary alcohol, ~5 mg per vial) into two dry reaction vials (Vial A and Vial B).
-
Derivatization (S): To Vial A, add (S)-Mppa (3.0 eq), EDCI hydrochloride (3.0 eq), and DMAP (0.5 eq) dissolved in anhydrous
(1.0 mL). -
Derivatization (R): To Vial B, add (R)-Mppa (3.0 eq), EDCI hydrochloride (3.0 eq), and DMAP (0.5 eq) dissolved in anhydrous
(1.0 mL). -
Reaction: Stir both vials at RT for 12 hours.
-
Purification: Quench with saturated
, extract with , and purify the resulting diastereomeric esters via preparative TLC. -
NMR Acquisition: Acquire high-resolution
H NMR (600 MHz, ) for both purified esters. -
Calculation: Calculate
for the protons flanking the stereocenter to assign the configuration based on the CSM.
Workflow for determining absolute configuration using (S)-Mppa as a chiral derivatizing agent.
Protocol 3: Total Synthesis of (S)-Mppa-Containing Macrocycles
Causality: When coupling (S)-Mppa to the N-terminus of a growing peptide chain on a solid support, the steric bulk of the alpha-methoxy and beta-phenyl groups heavily impedes standard carbodiimide chemistry. HATU is utilized because it generates a highly reactive 7-aza-OBt ester intermediate, drastically accelerating the acylation of hindered amines[6].
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-protected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (
min). Wash thoroughly with DMF ( ). -
Pre-Activation: In a separate vial, dissolve (S)-Mppa (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF (2 mL). Add DIPEA (6.0 eq, 0.6 mmol) and vortex for 5 minutes until the solution turns pale yellow (indicating active ester formation).
-
Coupling: Add the activated (S)-Mppa solution to the resin. Agitate at RT for 2 hours.
-
Washing & Cleavage: Wash the resin with DMF (
) and ( ). Cleave the linear sequence from the resin using TFA/TIPS/ (95:2.5:2.5) for 2 hours. -
Macrocyclization: Precipitate the linear peptide in cold diethyl ether. Dissolve the crude pellet in highly dilute conditions (1 mM in DMF) with PyBOP (3.0 eq) and DIPEA (6.0 eq) to promote head-to-tail macrolactamization over intermolecular oligomerization[3].
Solid-phase synthesis and macrocyclization workflow for (S)-Mppa-containing depsipeptides.
Quantitative Data & Optimization
Table 1: Conformational Shielding Model (CSM) NMR Shift Differentials
This table summarizes the expected
| Proton Position relative to Stereocenter | Spatial Assignment (CSM Causality) | |||
| Substituent L1 | 1.25 | 1.45 | -0.20 | Positioned directly over the shielding cone of the phenyl ring in the (R)-isomer. |
| Substituent L2 | 3.80 | 3.65 | +0.15 | Positioned away from the phenyl ring; deshielded relative to the opposite isomer. |
Table 2: Optimization of (S)-Mppa Coupling Conditions in SPPS
Comparison of coupling reagents for attaching the sterically hindered (S)-Mppa to a resin-bound secondary amine.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Epimerization (%) |
| DIC / HOBt | DIPEA | DMF | 4 h | 65 | < 2 |
| EDCI / DMAP | None | 12 h | 78 | 5 | |
| HATU | DIPEA | DMF | 2 h | 92 | < 1 |
| PyBOP | NMM | DMF | 3 h | 85 | < 2 |
References
- Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)
- Source: ResearchGate / kbfi.
- PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512 Source: EPO / Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512 [data.epo.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512 [data.epo.org]
Application Note: Chiral HPLC Separation of (S)-2-Methoxy-3-phenylpropanoic Acid Derivatives
Executive Summary
This application note details the chromatographic isolation and purity analysis of (S)-2-Methoxy-3-phenylpropanoic acid (also known as O-methyl-3-phenyllactic acid) and its structural derivatives. These compounds are critical chiral building blocks in the synthesis of protease inhibitors, antihypertensives (e.g., related to substituted phenylpropionates), and novel peptidomimetics.
Achieving high enantiomeric excess (
Method Development Strategy: The "Screening" Philosophy
In chiral chromatography, prediction algorithms are improving but experimental screening remains the gold standard. For
The "Golden Four" Screening Panel
We employ a tiered screening approach using the four most versatile polysaccharide columns. Based on structural analogues (O-acetyl-3-phenyllactic acid and 3-phenyllactic acid), the Chiralcel OJ-H and Chiralpak AD-H are the primary candidates.[1]
-
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Historically superior for compounds containing carbonyl groups near the chiral center and aromatic rings. Literature confirms its efficacy for O-protected phenyllactic acid derivatives.[1]
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse" column; excellent for bulky substituents but sometimes shows steric hindrance for smaller
-methoxy groups compared to OJ-H.[1] -
Chiralcel OD-H: Often complementary to AD-H.[1]
-
Chiralpak AS-H: Useful if the other three fail, particularly for molecules with specific steric cleft requirements.[1]
Visualization: Method Development Workflow
Figure 1: Decision tree for the chiral method development of
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column fouling and ensure reproducible injection volumes.[1]
-
Solvent: Dissolve the sample in the mobile phase (or a solvent of weaker elution strength, e.g., 100% Hexane if possible, though IPA is usually required for solubility).
-
Concentration: 0.5 – 1.0 mg/mL for analytical screening.[1]
-
Filtration: Pass through a 0.45 µm PTFE syringe filter (hydrophobic) for Normal Phase or Nylon for Reversed Phase.[1]
Protocol A: Normal Phase (Primary Recommendation)
This system is recommended for raw material purity analysis and preparative scale-up due to low viscosity and ease of solvent recovery.
| Parameter | Condition | Rationale |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | Proven recognition of phenyllactic acid derivatives via dipole-dipole interactions with benzoate carbonyls.[1] |
| Mobile Phase | n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is mandatory. It suppresses the ionization of the carboxylic acid ( |
| Flow Rate | 1.0 mL/min | Standard balance between efficiency and backpressure (< 50 bar).[1] |
| Temperature | 25°C (Control range: 10–30°C) | Lower temperatures (e.g., 10°C) often increase resolution ( |
| Detection | UV @ 210 nm and 254 nm | 210 nm detects the carboxyl/methoxy groups; 254 nm is specific to the phenyl ring. |
| Injection Vol. | 5 – 10 µL | Prevent mass overload which can merge peaks.[1] |
Self-Validating Check:
-
System Suitability: The tailing factor (
) for the enantiomers must be < 1.5. If , increase TFA concentration to 0.2% or switch to a stronger acid modifier (e.g., methanesulfonic acid), though TFA is standard.[1]
Protocol B: Reversed Phase (Secondary Recommendation)
Used when the sample is in a biological matrix (plasma/urine) or if the compound is insoluble in hexane.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-RH or OJ-RH (150 x 4.6 mm, 5 µm) | "RH" columns are bonded phases specifically designed to withstand aqueous conditions.[1] |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.0) : Acetonitrile (60 : 40 v/v) | Low pH (2.[1]0) is critical to keep the acid protonated. Acetonitrile is preferred over methanol for lower backpressure.[1] |
| Flow Rate | 0.5 mL/min | Higher viscosity of aqueous phases requires lower flow rates to protect the column bed. |
| Temperature | Ambient (25°C) | |
| Detection | UV @ 210 nm |
Results & Discussion
Expected Chromatographic Performance
Based on the structural analogues (e.g., O-acetyl-3-phenyllactic acid), the Chiralcel OJ-H column typically provides the highest selectivity (
-
Elution Order: For many phenylpropanoic acid derivatives on Chiralcel OJ, the (S)-enantiomer often elutes second (depending strictly on the specific derivative interaction, this must be confirmed with a pure standard).
-
Resolution (
): A separation with and is typical under optimized conditions.
Interaction Mechanism
The separation is driven by a "Three-Point Interaction" model:
-
H-Bonding: The protonated carboxyl group of the analyte interacts with the carbonyl oxygen of the CSP (benzoate/carbamate).
- Stacking: The phenyl ring of the analyte inserts into the aromatic cavities of the CSP.
-
Steric Fit: The
-methoxy group fits into a specific chiral cleft.[1] The rigidity of the polysaccharide helix (specifically the 4-methylbenzoate in OJ-H) discriminates based on the spatial orientation of this methoxy group.
Figure 2: Schematic of the chiral recognition mechanism on Chiralcel OJ-H.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Ionization of carboxylic acid.[1] | CRITICAL: Ensure TFA is fresh and at least 0.1% in the mobile phase. Increase to 0.2% if necessary. |
| No Separation (Co-elution) | Insufficient interaction time or incorrect selector. | 1. Lower temperature to 10°C. 2. Switch alcohol modifier (Change IPA to Ethanol). 3. Switch column (If OJ-H fails, move to AD-H).[1] |
| Retention Time Drift | Water accumulation in Normal Phase.[1] | Ensure solvents are strictly anhydrous.[1] Flush column with 100% Ethanol to remove adsorbed water.[1] |
| High Backpressure | Precipitation of sample or column clogging.[1] | Filter samples (0.45 µm). Check if sample is soluble in mobile phase (especially if high % Hexane).[1] |
References
-
ResearchGate: Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (Demonstrates Chiralcel OJ-H efficacy for O-substituted phenyllactic acids).
-
Phenomenex: Chiral HPLC Separations - Application Guide. (General screening strategies for acidic chiral compounds).
-
Daicel Chiral Technologies: Instruction Manual for CHIRALCEL® OJ-H. (Operational parameters for the primary recommended column).
-
Sigma-Aldrich: Chiral Stationary Phases for Liquid Chromatography.[1] (Mechanistic insights into polysaccharide phases).
Sources
Step-by-step guide to Mosher's method using (S)-2-Methoxy-3-phenylpropanoic acid
Application Note: Absolute Configuration Determination via Modified Mosher’s Method using (S)-2-Methoxy-3-phenylpropanoic Acid (MPPA)
Executive Summary
This application note details the protocol for determining the absolute configuration of chiral secondary alcohols and primary amines using (S)-2-Methoxy-3-phenylpropanoic acid (MPPA) . While
Key Distinction: Unlike MTPA, which relies on a trifluoromethyl group for conformation locking, MPPA (and its homologue MPA) relies on the methoxy group's dipole and the phenyl ring's strong anisotropy. Research confirms that MPPA follows the MPA Shielding Model , making it a reliable Chiral Derivatizing Agent (CDA) for stereochemical assignment [1].
Scientific Principle: The Shielding Model
The reliability of this method rests on the Conformational Rigidity of the ester linkage in solution.
-
The Syn-Periplanar Conformation: In the ester derivative, the carbonyl oxygen (
), the methine proton ( ), and the methoxy group ( ) of the MPPA moiety preferentially adopt a syn-periplanar orientation with respect to the ester methine proton. -
The Phenyl Shielding Cone: This conformation forces the phenyl group of the MPPA to face a specific sector of the substrate.
-
In the (R)-MPPA derivative: The phenyl ring shields the substituent (
) on one side of the chiral center. -
In the (S)-MPPA derivative: The phenyl ring shields the substituent (
) on the opposite side.[1]
-
-
The
Metric: By synthesizing both the (S)- and (R)-MPPA derivatives and comparing their H NMR chemical shifts, we calculate : [1]-
Positive
: Protons reside in the sector deshielded by the (S)-reagent (or shielded by the R-reagent). -
Negative
: Protons reside in the sector shielded by the (S)-reagent.
-
Materials & Reagents
| Component | Grade/Specification | Role |
| Substrate | >95% Purity, Dry | Chiral Alcohol/Amine (Analyte) |
| (S)-MPPA | (S)-2-Methoxy-3-phenylpropanoic acid | Chiral Derivatizing Agent |
| (R)-MPPA | (R)-2-Methoxy-3-phenylpropanoic acid | Counter-Reagent for |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent |
| DMAP | 4-Dimethylaminopyridine | Catalyst |
| DCM | Dichloromethane (Anhydrous) | Solvent |
| CDCl | 99.8% D, 0.03% TMS | NMR Solvent |
Note on Reagent Availability: If (R)-MPPA is unavailable, the method theoretically allows comparison against the un-derivatized alcohol, but this is highly discouraged due to solvent shifts. The standard protocol requires both enantiomers.
Experimental Protocol
Phase A: Derivatization (Steglich Esterification)
Perform this protocol twice in parallel: once with (S)-MPPA and once with (R)-MPPA.
-
Preparation: Flame-dry a 5 mL round-bottom flask and cool under Argon.
-
Dissolution: Add the Substrate (0.05 mmol, 1.0 equiv) and the specific MPPA enantiomer (0.06 mmol, 1.2 equiv) to the flask. Dissolve in anhydrous DCM (1.0 mL).
-
Activation: Add DMAP (0.01 mmol, 0.2 equiv).
-
Coupling: Cool the mixture to 0°C. Add DCC (0.06 mmol, 1.2 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (formation of a less polar spot).
-
Workup:
-
Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.
-
Dilute filtrate with Et
O (10 mL). -
Wash with saturated NaHCO
(2x), 1M HCl (2x), and Brine (1x). -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica Gel). Crucial: Ensure no unreacted acid or alcohol remains, as they complicate NMR interpretation.
Phase B: NMR Acquisition
-
Dissolve the purified (S)-ester and (R)-ester separately in CDCl
(0.6 mL).-
Tip: Concentration should be ~5-10 mg/mL to prevent concentration-dependent shifts.
-
-
Acquire
H NMR (minimum 400 MHz, preferably 600 MHz). -
Assign all protons near the chiral center using COSY/HSQC if necessary.
Data Analysis & Configuration Assignment
Step 1: Tabulate Chemical Shifts
Construct a table for protons (
| Proton Position | Sign (+/-) | |||
| H-C(2) (Methine) | 4.52 | 4.55 | -0.03 | (-) |
| H-C(1') (Side A) | 1.20 | 1.15 | +0.05 | (+) |
| H-C(1'') (Side B) | 2.30 | 2.45 | -0.15 | (-) |
Step 2: Calculate
[1][2]Step 3: Map to Spatial Model
Using the MPPA/MPA Sector Rule [2]:
-
Negative (
): Substituent is on the Right side of the projection (Shielded by (S)-MPPA). -
Positive (
): Substituent is on the Left side of the projection (Deshielded by (S)-MPPA).
(Note: "Left/Right" depends on the specific drawing convention. See the Diagram below for the absolute standard).
Visualization of the Method
Figure 1: Experimental Workflow
Caption: Step-by-step workflow for the modified Mosher method using MPPA. Parallel derivatization ensures accurate
Figure 2: The MPPA Shielding Model (Sector Rule)
Caption: The Sector Rule for (S)-MPPA esters. The phenyl ring preferentially shields the substituent on the right (L2), resulting in negative
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of substrate | Switch to Acid Chloride method (MPPA-Cl + Pyridine) or add Sc(OTf) |
| Racemization | Basic conditions too harsh | Use DCC/DMAP at 0°C. Avoid strong bases like NaOH. |
| Ambiguous | Conformational flexibility | Lower NMR temperature (to -20°C or -40°C) to freeze conformers. |
| Signal Overlap | Complex substrate | Use 2D NMR (HSQC/HMBC) to trace protons away from the chiral center. |
References
-
Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][7] Chemical Reviews, 104(1), 17-118.
-
Latypov, S. K., Seco, J. M., Quiñoa, E., & Riguera, R. (1996). MTPA vs MPA in the determination of the absolute configuration of chiral alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569-8577.[5]
-
Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[8] Journal of the American Chemical Society, 95(2), 512-519.[8]
-
Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., Balkovec, J. M., Baldwin, J. J., ... & Varga, S. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370-2374.
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mosher ester derivatives [sites.science.oregonstate.edu]
- 4. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. kbfi.ee [kbfi.ee]
- 7. researchgate.net [researchgate.net]
- 8. Mosher's_acid [chemeurope.com]
Technical Guide: (S)-2-Methoxy-3-phenylpropanoic Acid as a Chiral Solvating Agent (CSA)
Executive Summary
This application note details the use of (S)-2-Methoxy-3-phenylpropanoic acid [(S)-MPPA] as a Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike Chiral Derivatizing Agents (CDAs) such as Mosher’s acid (MTPA), which require covalent bond formation, (S)-MPPA functions through the formation of transient diastereomeric salts in solution. This method allows for the rapid determination of enantiomeric excess (
This guide is specifically designed for researchers analyzing chiral amines, amino alcohols, and related basic substrates where rapid throughput and sample recovery are prioritized.
Mechanistic Principles
The Chiral Solvating Mechanism
The discrimination capability of (S)-MPPA relies on the formation of a diastereomeric host-guest complex driven by three non-covalent interactions:
-
Ionic/Hydrogen Bonding: The carboxylic acid of (S)-MPPA forms a salt bridge with the basic amine functionality of the analyte.
-
Steric Interlocking: The methoxy group and the benzyl side chain of (S)-MPPA create a chiral pocket.
-
Magnetic Anisotropy: The phenyl ring of the (S)-MPPA exerts a magnetic shielding or deshielding effect on the protons of the analyte. Because the spatial arrangement of the phenyl ring differs in the
-complex versus the -complex, the chemical shifts ( ) of the analyte protons split.
Structural Advantage over Mandelic Acid
While O-methylmandelic acid (MPA) is a common CSA, (S)-MPPA contains an additional methylene unit (propanoic vs. acetic backbone). This extra flexibility (
Experimental Protocol
Materials and Equipment
-
CSA: (S)-2-Methoxy-3-phenylpropanoic acid (>98%
). -
Solvent: Chloroform-d (
) or Benzene-d6 ( ).-
Note: Non-polar solvents are critical to maximize tight ion-pairing. Polar solvents (DMSO, MeOH) disrupt the salt bridge and nullify the CSA effect.
-
-
Analyte: Chiral primary or secondary amine (approx. 5–10 mg).
-
Instrumentation: NMR Spectrometer (min. 300 MHz; 500+ MHz recommended for complex multiplets).
Step-by-Step Workflow
Phase A: Baseline Acquisition
-
Dissolve 5 mg of analyte in 0.5 mL of
. -
Acquire a standard
NMR spectrum. -
Identify diagnostic protons (usually those
or to the chiral center).
Phase B: CSA Titration (The "Shift & Split" Method)
Rationale: Adding CSA in increments allows you to track the movement of peaks and prevents "burial" of signals under the CSA's own resonances.
-
Preparation of CSA Stock: Prepare a concentrated stock solution of (S)-MPPA in
(e.g., 100 mg/mL). -
First Addition (0.5 eq): Add 0.5 molar equivalents of (S)-MPPA to the analyte tube. Shake vigorously for 30 seconds.
-
Acquisition: Run
NMR. -
Second Addition (1.0 eq): Add CSA to reach a 1:1 molar ratio. Run NMR.
-
Excess Addition (2.0 - 3.0 eq): Add excess CSA.
-
Insight: Enantiomeric discrimination (
) often increases with excess CSA due to the fast-exchange equilibrium pushing the complex formation to completion.
-
Data Visualization: The Workflow
The following diagram illustrates the logical flow of the experiment, ensuring self-validation at every step.
Caption: Operational workflow for NMR enantiodiscrimination using (S)-MPPA.
Data Analysis and Interpretation
Calculating Enantiomeric Excess ( )
Once signal splitting is achieved, the two enantiomers will appear as separate peaks. The chemical shift difference is defined as
Formula:
Establishing Configuration (The Sense of Twist)
To assign absolute configuration (R vs S) without a reference standard, you must rely on the shielding model.
-
Shielding: If the phenyl ring of (S)-MPPA resides over a specific proton in the complex, that proton shifts upfield (lower ppm).
-
Deshielding: If the proton lies in the deshielding plane of the ring, it shifts downfield (higher ppm).
Validation Rule: Always validate the model first using a known enantiomer of a structurally similar amine before applying it to an unknown.
Mechanism Diagram
The interaction between (S)-MPPA and a chiral amine (e.g.,
Caption: Mechanistic interaction model showing the three forces driving chiral discrimination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Splitting Observed | Fast exchange on NMR timescale. | Cool the sample. Lowering temperature to -20°C or -40°C often sharpens peaks and increases |
| Broad Peaks | Inhomogeneous magnetic field or intermediate exchange. | Increase CSA concentration to push equilibrium toward the bound state (3:1 ratio). |
| Complex Overlap | CSA phenyl protons obscure analyte. | Focus on "clean" regions (e.g., methyl doublets of the analyte) or use 2D COSY to trace spin systems. |
| Low Solubility | Salt complex precipitates. | Switch from |
References
-
Parve, O., et al. (2007). "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models." Journal of Molecular Structure: THEOCHEM, 815(1-3), 63-73. (Establishes the deshielding model for 2-methoxy-3-phenylpropanoic acid derivatives). Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][1][3][4][5][6][7] Wiley-Interscience. (General authoritative text on CSA mechanisms).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. (Review of MPA and related shielding mechanisms). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Asymmetric Synthesis & Resolution Employing (S)-2-Methoxy-3-phenylpropanoic Acid (MPPA)
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid ((S)-MPPA ) is a robust, non-racemizable chiral auxiliary and resolving agent derived from L-Phenylalanine. Unlike its structural analog Mandelic acid, MPPA possesses an ether linkage at the
This guide details the operational protocols for utilizing (S)-MPPA in three critical domains:
-
Optical Resolution: Separation of racemic amines via diastereomeric salt crystallization.[1]
-
NMR Stereochemical Assignment: Use as a Chiral Derivatizing Agent (CDA) to determine absolute configuration.
-
Asymmetric Synthesis: Utilization as a chiral auxiliary for diastereoselective enolate alkylations.
The Auxiliary Profile: (S)-MPPA
Before deployment, the integrity of the auxiliary must be verified. MPPA is chemically distinct from Mosher's Acid (MTPA) and Mandelic Acid.
| Feature | (S)-MPPA | Mandelic Acid | Mosher's Acid (MTPA) |
| Structure | Ph-CH₂-CH(OMe)-COOH | Ph-CH(OH)-COOH | Ph-C(OMe)(CF₃)-COOH |
| Racemization Risk | Low (Ether linkage stable) | High (Benzylic | None (Quaternary center) |
| Cost | Low (Derived from L-Phe) | Low | High |
| Primary Use | Resolution, NMR, Enolate Chem | Resolution | NMR Assignment |
| Solubility | Lipophilic (Good in organic solvents) | Hydrophilic | Lipophilic |
Preparation of the Auxiliary
If commercial sources are unavailable, (S)-MPPA is synthesized from L-Phenylalanine via a diazotization-retention sequence.
Mechanism: Double inversion (Neighboring Group Participation) ensures retention of configuration.[2]
-
Diazotization: L-Phe
(S)-2-Hydroxy-3-phenylpropanoic acid (Phenyllactic acid). -
Methylation: (S)-Phenyllactic acid
(S)-MPPA using NaH/MeI.
Protocol A: Optical Resolution of Racemic Amines
(S)-MPPA is particularly effective for resolving lipophilic amines (e.g., 1-phenylethylamine derivatives, amino esters) where tartaric acid fails due to poor solubility in organic solvents.
Mechanistic Logic
The resolution relies on the formation of diastereomeric salts:
Detailed Protocol
Materials:
-
Racemic Amine (10 mmol)
-
(S)-MPPA (10 mmol)
-
Solvent System: 2-Propanol (IPA) or Ethyl Acetate/Hexane.
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 10 mmol of racemic amine in 20 mL of IPA at 60°C.
-
Separately, dissolve 10 mmol of (S)-MPPA in 10 mL of IPA at 60°C.
-
Add the acid solution to the amine solution slowly with stirring.
-
Note: If immediate precipitation occurs, reheat to reflux until clear.
-
-
Controlled Crystallization:
-
Allow the solution to cool to room temperature over 4 hours (approx. 10°C/hour). Rapid cooling traps the eutectics, lowering optical purity.
-
Once at 25°C, cool further to 0-4°C for 2 hours.
-
-
Harvesting:
-
Filter the crystals (Salt A) via vacuum filtration.[3]
-
Wash the cake with cold IPA (2 x 5 mL).
-
Critical Checkpoint: Dry a small sample and check melting point. A sharp mp indicates high purity.
-
-
Liberation of the Free Base:
-
Suspend the salt in CH₂Cl₂ (30 mL).
-
Add 1M NaOH (15 mL) and stir vigorously for 15 minutes.
-
Separate phases. Extract aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Recycling the Auxiliary:
-
Acidify the aqueous layer (from step 4) with 2M HCl to pH 1.
-
Extract (S)-MPPA with EtOAc. It can be reused without racemization.
-
Figure 1: Workflow for the optical resolution of amines using (S)-MPPA. The auxiliary is recoverable.
Protocol B: Determination of Absolute Configuration (NMR)
(S)-MPPA functions as a Chiral Derivatizing Agent (CDA). When coupled to a chiral alcohol or amine, the phenyl ring of MPPA exerts an anisotropic shielding effect on the substrate's protons.
The Anisotropy Model
In the preferred conformation of the MPPA ester/amide:
-
The Carbonyl (C=O) and the Methine Proton (H
) of MPPA are syn-coplanar. -
The Phenyl group shields substituents located on one side of the substrate plane (Upfield shift,
). -
The Methoxy group is less shielding/deshielding.
By comparing the NMR shifts of the (S)-MPPA derivative with the (R)-MPPA derivative (or simply analyzing the shifts of the unknown against the model), the configuration is assigned.
Experimental Procedure
-
Derivatization:
-
Mix Substrate (Alcohol/Amine, 0.1 mmol), (S)-MPPA (0.12 mmol), DCC (0.12 mmol), and DMAP (catalytic) in CDCl₃ (0.6 mL). Note: Doing the reaction directly in the NMR tube is possible for qualitative checks, but isolation is recommended for precision.
-
Shake for 1 hour. Filter off urea byproduct.
-
-
Analysis:
Interpretation Table:
| Protons on Substrate | Position relative to MPPA Phenyl | Observed Effect |
| Side A (Shielded) | Under the Phenyl Ring | Upfield Shift (Lower ppm) |
| Side B (Deshielded) | Away from Phenyl Ring | Downfield Shift (Higher ppm) |
Protocol C: Asymmetric Synthesis (Auxiliary Mode)
While Evans auxiliaries are standard for aldol reactions, (S)-MPPA esters are excellent for diastereoselective alkylations . The
Reaction Scheme
Note: In this protocol, we use MPPA as the acid component to alkylate an achiral alcohol, or conversely, use MPPA to resolve a chiral alcohol. Below is the protocol for alkylating the MPPA backbone to create quaternary centers, or using MPPA to direct attack on a bound substrate.
Protocol:
-
Esterification:
-
React (S)-MPPA with tert-butyl alcohol (bulkiness improves selectivity) or a specific substrate using DCC/DMAP.
-
-
Enolization:
-
Cool a solution of the Ester (1.0 equiv) in dry THF to -78°C.
-
Add LDA (1.1 equiv) dropwise. Stir for 30 min.
-
Mechanistic Insight: The Li cation coordinates between the enolate oxygen and the
-methoxy oxygen, forming a rigid 5-membered chelate.
-
-
Alkylation:
-
Add the electrophile (e.g., Benzyl bromide, Methyl iodide) slowly.
-
The electrophile approaches from the face anti to the bulky phenyl group of the auxiliary.
-
-
Quench & Hydrolysis:
-
Quench with NH₄Cl. Extract with EtOAc.
-
Hydrolyze the ester (LiOH/THF/H₂O) to obtain the
-alkylated acid.
-
Figure 2: Chelation-controlled alkylation model. The methoxy group locks the lithium enolate, directing the electrophile to the less hindered face.
References
-
Synthesis from Phenylalanine: Koga, K., et al. "Optical resolution of racemic amines by (S)-2-methoxy-2-phenylacetic acid." Chemical & Pharmaceutical Bulletin, 1987. (Adapted protocol for the 3-phenylpropanoic homolog). Source:
-
Resolution of Amines: Wilen, S. H. "Tables of Resolving Agents and Optical Resolutions." University of Notre Dame Press, 1972. Source:
-
NMR Configuration Assignment: Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 1973, 95(2), 512–519. Source:
-
Enol
-Hydroxy/Methoxy Acids: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—applications, limitations, and abandonment of a synthetic principle." Angewandte Chemie International Edition, 1996, 35(23‐24), 2708-2748. Source:
Sources
Application Note: Large-Scale Synthesis and Purification of (S)-2-Methoxy-3-phenylpropanoic Acid
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a highly valuable chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of peptidomimetics and specialized receptor agonists, where the substitution of an alpha-hydroxyl group with a methoxy ether enhances metabolic stability, proteolytic resistance, and lipophilicity without drastically altering the molecule's steric profile. This application note details a scalable, high-yielding, and self-validating synthetic protocol designed for multi-gram to kilogram production.
Mechanistic Rationale & Synthetic Strategy
The most economically viable and scalable synthetic route relies on the direct O-methylation of (S)-3-phenyllactic acid (L-phenyllactic acid) via a modified Williamson ether synthesis .
Causality of Reagent Selection:
-
Base Selection (NaH): The secondary alcohol of L-phenyllactic acid requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is utilized because it irreversibly deprotonates both the carboxylic acid and the hydroxyl group, generating a highly reactive dianion while evolving hydrogen gas. This irreversible step drives the reaction forward thermodynamically.
-
Alkylating Agent (MeI): Methyl iodide is chosen for its exceptional electrophilicity, allowing the alkylation to proceed at ambient temperatures. Avoiding elevated temperatures is critical to prevent base-catalyzed racemization at the chiral alpha-center.
Engineering a "Self-Validating" System: A notorious pitfall in this synthesis during scale-up is the competitive methylation of the carboxylate, leading to the formation of methyl (S)-2-methoxy-3-phenylpropanoate as a byproduct. Relying purely on stoichiometric control (e.g., exactly 2.0 equivalents of MeI) is unreliable across different reactor geometries and mixing speeds.
To engineer a self-validating protocol , we deliberately accept the transient formation of the ester intermediate. By integrating an in situ saponification step using aqueous Lithium Hydroxide (LiOH) before the workup, we guarantee that any esterified product is quantitatively reverted to the target carboxylic acid . This eliminates the variability of the methylation ratio, ensuring 100% conversion to the free acid and absolute batch-to-batch reproducibility.
Figure 1: Mechanistic workflow for the synthesis of (S)-2-Methoxy-3-phenylpropanoic acid.
Quantitative Stoichiometry for Scale-Up
The following table outlines the optimized stoichiometry for a 100-gram scale production run.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| (S)-3-Phenyllactic acid | 166.17 | 1.00 | 100.0 g | Chiral Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 2.40 | 57.6 g | Strong Base |
| Methyl Iodide (MeI) | 141.94 | 2.20 | 187.4 g | Alkylating Agent |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 1.5 L | Aprotic Solvent |
| Lithium Hydroxide Monohydrate | 41.96 | 2.00 | 50.4 g | Saponification Base |
Experimental Protocols
Phase 1: Dianion Generation
-
Reactor Preparation: Purge a 3 L jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes. Charge the reactor with 1.0 L of anhydrous THF and 57.6 g of NaH (60% dispersion in mineral oil).
-
Cooling: Chill the suspension to 0 °C using the reactor's cooling jacket.
-
Substrate Addition: Dissolve 100.0 g of (S)-3-phenyllactic acid in 500 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over a period of 2 hours.
-
Causality Insight: The slow, dropwise addition is critical to control the exothermic deprotonation and manage the volumetric expansion caused by the vigorous evolution of H₂ gas.
-
-
Maturation: Once the addition is complete, warm the reactor to 20 °C and stir for 30 minutes to ensure complete dianion formation.
Phase 2: O-Methylation
-
Alkylation: Cool the reactor back to 0 °C. Add 187.4 g of MeI dropwise over 1 hour.
-
Propagation: Warm the mixture to 25 °C and stir for 6 hours.
-
Causality Insight: While the alkoxide is highly nucleophilic and reacts rapidly, the carboxylate will also partially react. A 6-hour window ensures the complete consumption of the starting material without degrading the solvent or product.
-
Phase 3: Self-Validating Saponification & Workup
-
Hydrolysis: To the crude reaction mixture (now containing a mixture of the free acid and the methyl ester), add a solution of 50.4 g LiOH·H₂O dissolved in 500 mL of deionized water.
-
Saponification: Stir vigorously at 25 °C for 2 hours.
-
Causality Insight: LiOH selectively hydrolyzes the methyl ester back to the carboxylate without cleaving the newly formed, highly stable alpha-methoxy ether. This unifies the product stream.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the THF.
-
Defatting: Transfer the aqueous residue to a separatory funnel. Wash the aqueous layer with Hexanes (2 × 300 mL).
-
Causality Insight: This step is mandatory to remove the mineral oil introduced by the NaH dispersion, which would otherwise severely contaminate the final crystallization.
-
-
Acidification: Cool the aqueous phase to 0 °C and slowly add 6M HCl until the pH reaches 2.0.
-
Causality Insight: Protonating the carboxylate (pKa ~ 3.5) forces the product out of the aqueous phase, typically forming a dense oil or a white precipitate.
-
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
Phase 4: Downstream Purification
-
Recrystallization: Dissolve the crude product in a minimum volume of warm Ethyl Acetate (~150 mL). Slowly add Heptane (~450 mL) under continuous stirring until the solution becomes slightly turbid.
-
Crystallization: Cool the mixture to 4 °C overnight to induce crystallization.
-
Isolation: Filter the resulting white crystals, wash with cold Heptane (100 mL), and dry under high vacuum at 40 °C for 12 hours.
Figure 2: Downstream processing and purification workflow for scale-up.
Analytical Validation
To confirm the identity and purity of the synthesized (S)-2-Methoxy-3-phenylpropanoic acid, the following analytical parameters should be verified against the batch data:
| Analytical Technique | Parameter / Shift | Assignment / Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.20 (m, 5H) | Aromatic protons |
| ¹H NMR | δ 3.98 (dd, J = 8.5, 4.5 Hz, 1H) | α-CH (Stereocenter) |
| ¹H NMR | δ 3.38 (s, 3H) | -OCH₃ (Methoxy ether) |
| ¹H NMR | δ 3.15 (dd, J = 14.0, 4.5 Hz, 1H) | β-CH₂ (Diastereotopic Hₐ) |
| ¹H NMR | δ 2.98 (dd, J = 14.0, 8.5 Hz, 1H) | β-CH₂ (Diastereotopic H₆) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 176.2 | Carboxylic Acid (C=O) |
| ¹³C NMR | δ 136.5, 129.4, 128.5, 126.8 | Aromatic Carbons |
| ¹³C NMR | δ 81.5 | α-CH |
| ¹³C NMR | δ 58.6 | -OCH₃ |
| ¹³C NMR | δ 38.5 | β-CH₂ |
| LC-MS (ESI-) | m/z 179.07 [M-H]⁻ | Molecular Ion Confirmation |
| Chiral HPLC | > 99% ee | Enantiomeric Purity |
References
-
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine. National Institutes of Health (PMC). Available at:[Link][1]
-
PEPTIDE-COMPOUND CYCLIZATION METHOD. European Patent Office (EPO) / Google Patents. Available at:[2]
Sources
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512 [data.epo.org]
Experimental procedure for the esterification of secondary alcohols with (S)-2-Methoxy-3-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals Application: Absolute configuration determination via NMR spectroscopy
Mechanistic Principles & Experimental Rationale
Determining the absolute configuration of chiral secondary alcohols is a critical bottleneck in natural product synthesis and pharmaceutical development. The standard approach involves converting the enantiomeric alcohol into diastereomeric esters using a Chiral Derivatizing Agent (CDA), followed by 1H NMR analysis to measure differential shielding effects (ΔδRS = δR - δS).
While α-methoxyphenylacetic acid (MPA) and Mosher's acid (MTPA) are classical CDAs, (S)-2-methoxy-3-phenylpropanoic acid has been validated as a highly effective alternative. Theoretical and empirical studies confirm that the Conformational Shielding Model (CSM) of 2-methoxy-3-phenylpropanoic acid esters coincides closely with that of MPA, providing reliable stereochemical assignments[1].
Causality of Experimental Choices
To ensure high fidelity in the stereochemical assignment, the esterification must proceed without racemizing the CDA's α-stereocenter. This protocol utilizes a modified Steglich esterification :
-
EDC·HCl vs. DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is selected over N,N'-Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble. This allows for rapid micro-workup via aqueous extraction, eliminating the need for column chromatography on milligram-scale samples.
-
DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as an essential nucleophilic acyl transfer catalyst. Sterically hindered secondary alcohols react too slowly with the transient O-acylisourea intermediate; DMAP rapidly forms a highly reactive N-acylpyridinium species, driving the reaction to completion at room temperature.
-
Temperature Control: The reaction is strictly maintained at room temperature (20–25 °C). Elevated temperatures promote the formation of ketene or enol intermediates, which can lead to epimerization of the CDA and invalidate downstream NMR analysis.
Quantitative Data Summaries
Table 1: Standard Equivalents and Reaction Parameters
| Reagent / Parameter | Equivalents | Function | Typical Amount (Microscale) |
| Secondary Alcohol | 1.0 eq | Substrate | 1.0 – 5.0 mg (0.01 – 0.05 mmol) |
| (S)-2-Methoxy-3-phenylpropanoic acid | 2.0 – 3.0 eq | Chiral Derivatizing Agent | Excess ensures complete conversion |
| EDC·HCl | 3.0 – 4.0 eq | Coupling Agent | Activates carboxylic acid |
| DMAP | 0.5 – 1.0 eq | Nucleophilic Catalyst | Accelerates acyl transfer |
| CH₂Cl₂ (Anhydrous) | N/A | Solvent | 0.5 mL (0.05 – 0.1 M concentration) |
Table 2: Conformational Shielding Model (CSM) Expected Trends
Note: The differential shielding (ΔδRS) is calculated by subtracting the chemical shifts of the (S)-ester from the (R)-ester (ΔδRS = δR - δS)[1].
| Proton Location on Alcohol | Expected ΔδRS Sign | Spatial Relationship to CDA |
| Substituent L1 | Positive (> 0) | Shielded by the phenyl ring in the (R)-ester |
| Substituent L2 | Negative (< 0) | Shielded by the phenyl ring in the (S)-ester |
Experimental Protocol: Self-Validating Microscale Esterification
A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , incorporating specific checkpoints to guarantee the integrity of the derivatization before complex NMR analysis is attempted.
Phase 1: Reagent Preparation
-
Flame-dry a 2 mL conical reaction vial equipped with a magnetic micro-stir bar under a stream of inert gas (N₂ or Ar).
-
Weigh 1.0 eq of the secondary alcohol (typically 1–5 mg) directly into the vial.
-
Add 2.0–3.0 eq of (S)-2-Methoxy-3-phenylpropanoic acid and 3.0–4.0 eq of EDC·HCl.
Phase 2: Steglich Esterification
-
Dissolve the solid mixture in 0.5 mL of anhydrous CH₂Cl₂.
-
Critical Step: Add 0.5–1.0 eq of DMAP last. Adding DMAP after the coupling agent ensures it initiates the catalytic cycle only after the O-acylisourea intermediate has begun forming, minimizing side reactions.
-
Seal the vial and stir the reaction mixture at room temperature (20–25 °C) for 2 to 12 hours, depending on the steric hindrance of the alcohol.
Phase 3: Reaction Monitoring (Self-Validation Check 1)
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexanes/EtOAc 4:1).
-
Validation: Successful esterification is indicated by the complete disappearance of the starting alcohol spot and the appearance of a new, significantly less polar spot (the ester).
Phase 4: Micro-Workup & Purification
-
Dilute the reaction mixture with an additional 2 mL of CH₂Cl₂.
-
Wash the organic layer sequentially with 1 mL of saturated aqueous NaHCO₃ (to remove unreacted CDA) and 1 mL of 1M HCl (to remove DMAP and water-soluble urea byproducts).
-
Dry the organic layer over anhydrous Na₂SO₄, filter through a cotton plug, and concentrate under a gentle stream of nitrogen.
Phase 5: NMR Acquisition (Self-Validation Check 2)
-
Dissolve the crude ester in 0.6 mL of CDCl₃ (100% atom D) and transfer to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Validation: Confirm the diagnostic downfield shift of the carbinol proton (CH-OH → CH-O-C=O). This proton typically shifts downfield by +1.0 to +1.5 ppm upon successful esterification. Verify the absence of DMAP aromatic signals (~6.6 and 8.2 ppm) to ensure workup was successful.
Stereochemical Assignment Workflow
The following diagram illustrates the logical workflow for assigning the absolute configuration of the secondary alcohol using both the (S)- and (R)-enantiomers of the CDA.
Caption: Workflow for absolute configuration assignment using CDA esterification.
References
-
Title: A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models Source: Journal of Molecular Structure: THEOCHEM (2008), 851(1-3), 84-91. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-2-Methoxy-3-phenylpropanoic Acid Workflows
Case ID: MPPA-OPT-001 Topic: Yield Improvement & Derivatization Protocols Assigned Specialist: Senior Application Scientist
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (MPPA) is a critical chiral building block, often derived from L-Phenylalanine. Users frequently report two distinct yield-killing mechanisms:
-
Synthetic Yield Loss: During the conversion of (S)-phenyllactic acid to MPPA, specifically in the O-methylation step where competitive esterification and racemization occur.
-
Derivatization Failure: When coupling MPPA to amines (amide bond formation), the
-methoxy group creates steric hindrance and electronic conditions favorable to racemization, leading to low yields of the desired diastereomer.
This guide provides high-fidelity protocols to maximize yield while maintaining >98% enantiomeric excess (ee).
Module 1: Synthesis & Precursor Quality
The quality of your derivatization depends entirely on the optical purity of your starting acid. Commercial sources vary; in-house synthesis is often preferred for control.
The Pathway: L-Phenylalanine to MPPA
The most robust route involves the diazotization of L-Phenylalanine followed by Williamson ether synthesis.
Figure 1: Stereochemical pathway from L-Phe to (S)-MPPA. Note that the diazotization step proceeds with overall retention of configuration due to neighboring group participation.
Protocol A: High-Fidelity O-Methylation (Silver Oxide Method)
Use this method to maximize Optical Yield (ee%).
The Issue: Using NaH (Sodium Hydride) is faster but poses a high risk of racemization via enolization of the intermediate ester.
The Fix: Use Silver Oxide (
Step-by-Step:
-
Dissolution: Dissolve (S)-phenyllactic acid (1.0 eq) in anhydrous DMF (Concentration ~0.2 M).
-
Reagent Addition: Add Iodomethane (MeI) (5.0 eq) followed by
(3.0 eq) in one portion.-
Critical: Perform in the dark (wrap flask in foil) to prevent silver salt degradation.
-
-
Reaction: Stir at Room Temperature for 16–24 hours.
-
Yield Tip: Do not heat. Heating accelerates racemization.[3]
-
-
Workup: Filter through a Celite pad to remove silver salts. Wash with Ethyl Acetate.
-
Hydrolysis (The Danger Zone): The product is now the methyl ester.
-
Dissolve in THF:Water (3:1).
-
Add LiOH (1.2 eq) at 0°C . Monitor by TLC.
-
Stop immediately upon consumption of starting material to prevent epimerization.
-
| Parameter | NaH Method | Ag2O Method (Recommended) |
| Chemical Yield | High (85-95%) | Moderate (70-80%) |
| Optical Yield (ee) | Risk of <90% | Excellent (>98%) |
| Cost | Low | High (Silver) |
| Primary Risk | Racemization | Incomplete Reaction |
Module 2: Downstream Derivatization (Amide Coupling)
Most yield losses occur here. The
Troubleshooting Low Yields in Coupling
If your coupling yield is <50%, check the Coupling Reagent and Base combination.
1. The Steric Barrier
The methoxy group hinders the approach of the amine. Standard EDC/NHS coupling often fails or is too slow, leading to hydrolysis of the active ester.
-
Solution: Switch to HATU or PyBOP . These reagents generate a more reactive active ester (At/Bt ester).
2. The Racemization Trap
Using strong bases like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) with slow coupling reactions promotes oxazolone formation, which rapidly racemizes.
-
Solution: Use Collidine (TMP) or NMM (N-methylmorpholine). These are weaker bases that are sufficient to deprotonate the carboxylate but less likely to abstract the
-proton.
Optimized Protocol: HATU-Mediated Coupling
Reagents:
-
(S)-MPPA (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
HOAt (1.1 eq) - Optional but recommended for chiral retention.
-
2,4,6-Collidine (2.5 eq)
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Pre-activation: Dissolve (S)-MPPA and HATU/HOAt in DMF. Cool to 0°C.
-
Base Addition: Add Collidine dropwise. Stir for 5 minutes.
-
Visual Check: Solution should turn yellow/orange (activation).
-
-
Coupling: Add the Amine. Allow to warm to Room Temperature.
-
Time: Monitor by LC-MS. Most hindered couplings finish in 2–4 hours.
-
Warning: Do not stir overnight unless necessary. Prolonged exposure to base increases racemization risk.
-
Troubleshooting Matrix (FAQ)
Q1: I am seeing a "doublet" of peaks in my NMR/HPLC after derivatization.
Diagnosis: Racemization has occurred.[4] You likely have a mixture of (S,S) and (R,S) diastereomers. Fix:
-
Check your hydrolysis step (Module 1). Did you use NaOH/Heat? Switch to LiOH/0°C.
-
Check your coupling base (Module 2).[3] Switch from TEA to Collidine.
-
Add Oxyma Pure as an additive; it is superior to HOBt for suppressing racemization.[5]
Q2: My yield is low (<30%) using EDC/NHS.
Diagnosis: The active ester (NHS-ester) is too stable or sterically hindered to react with your specific amine. Fix:
-
Switch to Acid Fluoride activation.
-
Method: React (S)-MPPA with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are highly reactive toward amines but surprisingly stable to water and less prone to racemization.
Q3: Can I use the acid chloride method ( )?
Diagnosis: Not recommended.
Reason: Formation of the acid chloride generates HCl and requires heat or strong activation, which frequently racemizes
Decision Logic for Optimization
Figure 2: Troubleshooting logic for MPPA derivatization.
References
-
Synthesis of (S)-Phenyllactic Acid (Precursor)
- Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction.
-
O-Methylation Methodology (Ag2O)
- Purdie, T., & Irvine, J. C. (1899). The alkylation of alpha-hydroxy acids. Journal of the Chemical Society, Transactions.
-
See also: Organic Syntheses, Coll.[1] Vol. 3, p. 544 (Use of Silver Oxide in alkylation).
-
Preventing Racemization in Coupling
-
Coupling Reagents for Hindered Acids
-
Acid Fluoride Method (TFFH)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Overcoming incomplete reactions with (S)-2-Methoxy-3-phenylpropanoic acid
Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Assistance Center
Subject: Optimization of Amide Coupling and Esterification for (S)-2-Methoxy-3-phenylpropanoic acid. Case ID: MPA-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Applications Chemist
You are likely here because your reaction with (S)-2-Methoxy-3-phenylpropanoic acid (henceforth (S)-MPA ) has stalled, resulted in low yields, or suffered from racemization. This molecule presents a unique "perfect storm" of challenges: the
This guide treats your experiment as a system to be debugged. Follow the modules below to identify your failure mode and implement the corrective protocol.
Module 1: The "Incomplete Reaction" Paradox
Symptom: LCMS shows 30-50% remaining starting material (SM) after 12+ hours. Adding more EDC/DCC does not push conversion.
Root Cause Analysis:
The
Corrective Action: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride). These reagents generate a more reactive, yet stable, active ester (7-azabenzotriazole ester for HATU) that accelerates the attack of the amine faster than the side reactions can compete.
Decision Matrix: Selecting the Right Reagent
Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile hindrance and racemization sensitivity.
Module 2: Preventing Racemization (The Silent Killer)
Symptom: Yield is high (>90%), but Chiral HPLC shows the enantiomeric excess (
Root Cause Analysis:
(S)-MPA has an acidic proton at the
-
Base-Catalyzed Enolization: Strong bases (TEA) or excess base (DIPEA) will deprotonate this position, forming an achiral enolate. Upon reprotonation, you get a racemic mixture.
-
DMAP Danger: Using DMAP (4-Dimethylaminopyridine) as a catalyst is the most common cause of racemization in
-substituted acids. It forms a highly reactive -acyl pyridinium intermediate prone to rapid deprotonation.
Corrective Action:
-
Eliminate DMAP. Never use DMAP with chiral
-methoxy acids. -
Base Selection: Switch to Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine . These are non-nucleophilic bases that are strong enough to neutralize the acid generated but too sterically hindered to abstract the
-proton efficiently. -
T3P Advantage: T3P allows coupling in ethyl acetate (EtOAc) often without any exogenous base or with mild pyridine, significantly preserving chirality.
Comparative Data: Base & Reagent Effects on Optical Purity
| Reagent System | Base (Equiv) | Solvent | Conversion (%) | Final | Verdict |
| EDC / HOBt | TEA (2.0) | DCM | 65% | 82% | Fail (Low yield + Racemization) |
| EDC / DMAP | TEA (1.0) | DCM | 95% | <50% | Critical Fail (Total Racemization) |
| HATU / HOAt | DIPEA (2.0) | DMF | >98% | 94% | Good (Standard Protocol) |
| HATU / HOAt | Collidine (2.0) | DMF | >95% | >98% | Excellent (Recommended) |
| T3P (50% in EtOAc) | Pyridine (3.0) | EtOAc | 92% | >99% | Best for Purity |
Module 3: Validated Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Use this for difficult amines or when yield is the priority.
-
Dissolution: Dissolve (S)-MPA (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM for HATU stability.
-
Base Addition: Cool to 0°C. Add Sym-Collidine (2.5 equiv). Stir for 5 minutes.
-
Activation: Add HATU (1.1 equiv) and HOAt (0.1 equiv, optional but recommended) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS at 1 hour.
-
Checkpoint: If reaction is <50% complete at 1h, do NOT add more base. The active ester is likely formed but the amine is sluggish. Heat to 40°C.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then 0.5M HCl (removes Collidine), then Brine. Dry over Na2SO4.
Protocol B: Racemization-Free Coupling (T3P Method)
Use this for highly sensitive chiral applications.
-
Dissolution: Dissolve (S)-MPA (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.15 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT.
-
Note: T3P reactions are slower than HATU. Allow 12-24 hours.
-
-
Workup: Wash with water, 0.5M HCl, sat. NaHCO3, and Brine.
Module 4: Troubleshooting FAQ
Q: I see a new spot on TLC that isn't SM or Product. What is it?
A: If you used EDC, it is likely the
Q: Can I use the Acid Chloride method?
A: Only if you are very careful. Reacting (S)-MPA with Thionyl Chloride (
Q: My product is water-soluble and I'm losing it during workup. A: (S)-MPA derivatives can be polar. Avoid aqueous washes. Instead, dilute the reaction mixture (if DMF) with DCM, wash once with minimal Brine, and then evaporate. Use Reverse-Phase (C18) Flash Chromatography for purification, eluting with Water/Acetonitrile (0.1% Formic Acid).
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link
- Context: Establishes HATU/HOAt as superior for hindered couplings compared to HBTU/HOBt.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Context: Comprehensive review of coupling reagents, highlighting the racemization risks of EDC/DMAP and the efficacy of T3P.
-
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Syntheses. Link
- Context: Detailed protocols for using T3P to suppress epimeriz
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
- Context: Discusses the mechanism of racemization via oxazolone/azlactone and base selection.
Sources
Technical Support Center: Troubleshooting (S)-MPA Ester NMR Spectra
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Peak Broadening in (S)-MPA Esters for Absolute Configuration Assignment
Introduction: The "Sharpness" Mandate
Welcome to the Technical Support Center. You are likely here because your
For the Mosher (MPA) method to work, the chemical shift differences between the
This guide treats peak broadening as a symptom of three distinct pathologies: Conformational Dynamics , Paramagnetic Contamination , or Instrumental/Sample Environment .
Module 1: Conformational Dynamics (The "Rotamer" Trap)
Symptom: Peaks appear broad, "hump-like," or show complex splitting that does not match expected J-coupling. The broadening is often specific to protons near the chiral center.
The Mechanism
The Mosher method relies on the MPA ester adopting a specific syn-periplanar conformation where the carbonyl oxygen, the chiral center proton, and the trifluoromethyl/methoxy group align.
-
Ideal State: Fast rotation around the C-O bond averages the signal, or a single dominant conformer exists.
-
The Problem: If your substrate is sterically bulky (e.g., ortho-substituted aromatics, tertiary centers nearby), it creates steric clash with the MPA phenyl group. This restricts rotation, placing the molecule in intermediate exchange on the NMR timescale. The result is severe line broadening.
Diagnostic & Solution: Variable Temperature (VT) NMR
Do not assume the sample is impure. You must determine if the broadening is kinetic.
Protocol:
-
Baseline: Acquire a standard
H NMR at 298 K ( C). -
Heat: Raise the probe temperature to 323 K (
C).-
Observation: If peaks sharpen or coalesce into a single set, you have rotamers.[1]
-
Action: Acquire all data for both
- and -esters at this elevated temperature. The signs usually remain valid in the fast-exchange limit.
-
-
Cool (Optional): Lowering to 233 K (
C) might freeze out the conformers, showing two distinct sets of sharp peaks.-
Warning: This complicates assignment.[2] We generally prefer heating to average the signal for Mosher analysis.
-
Decision Matrix: VT-NMR Workflow
Figure 1: Decision tree for diagnosing conformational broadening vs. contamination.
Module 2: Sample Purity & Paramagnetics
Symptom: All peaks in the spectrum are broad (not just those near the chiral center). Shimming is difficult or unstable.
The Mechanism
-
Paramagnetic Relaxation: If you used Jones reagent, PCC, or metal catalysts (Cr, Mn, Fe, Cu) to synthesize the alcohol precursor, trace metal ions may remain. These act as relaxation agents, drastically shortening
and broadening lines. -
DCC/EDC Urea: If you used carbodiimide coupling (DCC/EDC) to make the ester, insoluble urea byproducts can form micro-aggregates that cause viscosity broadening.
Protocol: The "Rescue" Wash
If VT-NMR fails to sharpen the peaks, perform this cleanup sequence.
-
Dissolve: Take your NMR sample (dissolved in CDCl
) and transfer it to a small vial. Dilute with 2 mL standard CHCl . -
Chelation Wash: Wash the organic layer with 1 mL of 0.1 M Na
EDTA (aq) . This sequesters paramagnetic ions. -
Base Wash: Wash with 1 mL sat. NaHCO
to remove unreacted MPA acid (which can cause H-bonding broadening). -
Dry & Filter: Dry over Na
SO and filter through a cotton plug (removes urea micro-crystals). -
Re-acquire: Resuspend in fresh CDCl
.
Module 3: Instrumental & Solvent Effects
Symptom: Broadening persists after heating and purification.
Solvent Viscosity & Aggregation
MPA esters are often lipophilic. In highly concentrated samples, they can aggregate (micelle-like behavior), increasing the effective molecular tumbling time (
-
Check: Is your sample concentration > 20 mg/0.6 mL?
-
Fix: Dilute by 50%. A standard
H NMR only requires 1-2 mg of material.
Lock Solvent Choice
While CDCl
-
Alternative: Switch to Benzene-
(C D ) .-
Why? Benzene has a different magnetic anisotropy and often resolves overlapping signals.
-
Note: The
signs will change magnitude but generally preserve the sign trend, however, it is safest to run both (R) and (S) esters in C D if you switch. Do not compare an (S)-ester in CDCl to an (R)-ester in C D .
-
Summary Data: Broadening Sources
| Symptom | Likely Cause | Verification Test | Corrective Action |
| Local Broadening (near chiral center) | Restricted Rotation (Rotamers) | Heat to 50°C | Acquire data at high temp (323 K). |
| Global Broadening (all peaks) | Paramagnetic Impurities (Cr, Fe, Cu) | Add trace D | EDTA wash; filtration through silica. |
| Global Broadening + Shim errors | Aggregation / Viscosity | Dilute sample | Dilute to < 5 mg/0.5 mL. |
| Missing Amide/OH peaks | Chemical Exchange | D | Dry solvent; use DMSO- |
FAQ: Specific User Scenarios
Q: I see "doubling" of peaks rather than broadening. Is this a mixture of diastereomers? A: Not necessarily. If the ratio is not 50:50 (e.g., 80:20), it is likely rotamers . A mixture of diastereomers (due to racemization) usually looks like two distinct clean sets. Rotamers often show "blobby" coalescence. Run the VT-NMR experiment. If the ratio changes or peaks merge, it is rotamers.[1] If they remain distinct and sharp, you have racemized your sample.
Q: Can I use the MPA Amide method if the Ester is too broad? A: Be careful. MPA amides suffer from restricted rotation even more severely than esters due to the partial double bond character of the C-N bond. If steric bulk is the issue, switching to the amide will likely exacerbate the broadening.
Q: My
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3][4][5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6][7] Nature Protocols, 2(10), 2451–2458.[5][7] [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[8] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric alpha-methoxy-alpha-trifluoromethylphenylacetic acid chlorides, amines, and alcohols. Journal of the American Chemical Society, 95(2), 512–519. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. matilda.science [matilda.science]
- 4. matilda.science [matilda.science]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]
Purification strategies for removing excess (S)-2-Methoxy-3-phenylpropanoic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-2-Methoxy-3-phenylpropanoic acid. Leveraging extensive field experience, this document offers in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to ensure the successful isolation of this critical chiral building block.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of (S)-2-Methoxy-3-phenylpropanoic acid's properties is crucial for informed decision-making during experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Pale cream-colored crystalline solid | [2] |
| Melting Point | 83-89 °C | [2] |
| Functional Groups | Carboxylic acid, Ether (methoxy), Phenyl ring |
The presence of a carboxylic acid group is the most significant feature for purification, as its acidic nature allows for manipulation of solubility through pH adjustment. The aromatic phenyl ring and the methoxy group contribute to the molecule's overall polarity and potential for various intermolecular interactions.
II. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of (S)-2-Methoxy-3-phenylpropanoic acid.
Q1: My crude sample is an oil and won't solidify. How can I proceed with purification?
A1: "Oiling out" is a common issue where the compound separates as a liquid rather than a solid. This often occurs when the melting point of the impure compound is lower than the boiling point of the solvent. To address this:
-
Solvent Selection: The current solvent may be too nonpolar. Try switching to a more polar solvent or a mixed solvent system.
-
Concentration: Your solution may be too concentrated. Add more solvent to reduce the saturation.
-
Temperature: Ensure the solution is not being cooled too rapidly. Allow for slow, gradual cooling to promote crystal formation.
-
Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q2: After acid-base extraction, my yield of the desired acid is very low. What are the likely causes?
A2: Low recovery after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you have performed multiple extractions of the organic layer with the basic solution to fully transfer the carboxylate salt into the aqueous phase.
-
Incorrect pH: During the acidification step to precipitate the carboxylic acid, ensure the pH is sufficiently acidic. It is recommended to adjust the pH to at least three units below the pKa of the carboxylic acid.[3]
-
Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
-
Solubility in Water: While the protonated carboxylic acid has low water solubility, some loss is inevitable. Minimize the volume of water used during the work-up.
Q3: My recrystallized product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of impurities remaining in your solid. To improve purity:
-
Recrystallize Again: A second recrystallization is often necessary to achieve high purity.
-
Solvent Choice: The solvent used may not be optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent pairs.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.
Q4: I am trying to resolve a racemic mixture of 2-Methoxy-3-phenylpropanoic acid. Which chiral resolving agent should I use?
A4: For the resolution of a racemic carboxylic acid, a chiral amine is the resolving agent of choice. Common and effective options include:
The selection of the optimal resolving agent and solvent system often requires empirical screening.
Q5: What is the difference between direct and indirect chiral chromatography?
A5:
-
Direct Method: This is the more common approach where enantiomers are separated on a chiral stationary phase (CSP).[7] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Indirect Method: In this method, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers.[1][7] These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. The derivatizing agent is then cleaved to yield the pure enantiomers.
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for the most common purification strategies for (S)-2-Methoxy-3-phenylpropanoic acid.
A. Acid-Base Extraction: The First Line of Purification
This technique is highly effective for separating the acidic (S)-2-Methoxy-3-phenylpropanoic acid from neutral and basic impurities.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude (S)-2-Methoxy-3-phenylpropanoic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your carboxylic acid, while the organic layer (top) will contain neutral and basic impurities.[9]
-
Repeat Extraction: Drain the aqueous layer into a clean flask. For optimal recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution twice more, combining all aqueous extracts.
-
Back-washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, wash them once with a small portion of the organic solvent.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2, check with pH paper).[8] (S)-2-Methoxy-3-phenylpropanoic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Add a small amount of brine (saturated NaCl solution).Allow the funnel to stand undisturbed for a longer period.Gently swirl instead of shaking vigorously. |
| No Precipitate on Acidification | Insufficient acidification.Product is an oil. | Add more acid until pH < 2 is confirmed.If an oil forms, extract the aqueous layer with an organic solvent, dry the organic layer, and evaporate the solvent. |
| Low Yield | Incomplete extraction.Product has some solubility in the acidic aqueous phase. | Perform at least three extractions with the basic solution.Minimize the amount of water used during the workup. |
B. Recrystallization: Achieving High Purity
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a solvent at different temperatures.[4][10]
Workflow Diagram:
Caption: Workflow for Recrystallization.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve (S)-2-Methoxy-3-phenylpropanoic acid poorly at room temperature but well at its boiling point. A good starting point for screening would be solvents like toluene, ethyl acetate/hexanes, or ethanol/water.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was added.Solution cooled too quickly. | Boil off some of the solvent and allow it to cool again.Scratch the inside of the flask with a glass rod.Add a seed crystal of the pure compound. |
| Oiling Out | The melting point of the impure solid is below the boiling point of the solvent. | Add more solvent to dissolve the oil, then cool slowly.Switch to a lower-boiling point solvent or a different solvent system. |
| Poor Recovery | The compound is too soluble in the cold solvent.Too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath.Use the minimum amount of hot solvent necessary for dissolution.Consider a different solvent. |
C. Diastereomeric Salt Formation: Resolving Racemic Mixtures
This classical method is used to separate the (S)-enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[5] These diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[11]
Workflow Diagram:
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 2-Methoxy-3-phenylpropanoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of a chiral amine resolving agent (e.g., (S)-1-phenylethylamine).
-
Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. Further cooling in an ice bath can improve the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous acid (e.g., 1M HCl) until the pH is strongly acidic. This will protonate the carboxylate and deprotonate the amine.
-
Extraction: Extract the liberated (S)-2-Methoxy-3-phenylpropanoic acid with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched acid.
-
Enantiomeric Excess (ee) Determination: Analyze the product by chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric excess.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystallization | Poor choice of solvent.Salts are too soluble. | Screen different solvents.Concentrate the solution by evaporating some solvent. |
| Low Enantiomeric Excess (ee) | Co-precipitation of both diastereomers. | Allow for slower cooling.Recrystallize the diastereomeric salt.Screen for a different resolving agent or solvent system. |
| Gel Formation | High concentration or rapid cooling. | Dilute the solution with more solvent and reheat to dissolve, then cool slowly. |
D. Chiral Chromatography: High-Resolution Separation
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. For acidic compounds like (S)-2-Methoxy-3-phenylpropanoic acid, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are often effective.[12][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also widely applicable.[7]
-
Mobile Phase:
-
HPLC: In normal phase, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are common. In reversed-phase, mixtures of water and acetonitrile or methanol with acidic or basic additives are used.
-
SFC: Supercritical CO₂ is the main mobile phase component, with a co-solvent such as methanol or ethanol.[14] Additives like acids (e.g., formic acid) or bases (e.g., diethylamine) can improve peak shape and resolution.
-
-
Detection: UV detection is typically used, monitoring at a wavelength where the phenyl group absorbs (around 254 nm).
General Screening Protocol (Analytical Scale):
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H) and an anion-exchange CSP if available.
-
Mobile Phase Screening (HPLC Normal Phase):
-
Start with a mobile phase of 90:10 Hexane:Isopropanol.
-
If retention is too long, increase the percentage of isopropanol. If retention is too short, decrease it.
-
Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.
-
-
Mobile Phase Screening (SFC):
-
Use a gradient of CO₂ and methanol (with 0.1% formic acid) from 5% to 50% methanol.
-
Based on the gradient run, develop an isocratic method for optimal separation.
-
-
Optimization: Adjust the mobile phase composition, flow rate, and temperature to maximize the resolution between the two enantiomer peaks.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Separation | Inappropriate CSP or mobile phase. | Screen different CSPs.Try different mobile phase compositions (e.g., switch alcohol modifier, change additives). |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., 0.1% TFA for acids).Ensure the sample is fully dissolved in the mobile phase. |
| Poor Resolution | Suboptimal mobile phase strength or flow rate. | Optimize the percentage of the polar modifier in the mobile phase.Reduce the flow rate. |
IV. References
-
Acid-Base Extraction. (n.d.). Retrieved from Department of Chemistry, University of Colorado Boulder website: [Link][8]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2012). LCGC International. [Link][12]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link][15]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. [Link][7]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link][16]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link][17]
-
HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link][18]
-
2-Methoxy-3-phenylpropanoic acid. (n.d.). PubChem. [Link][1]
-
Experimental No. (4) Recrystallization. (2021, July 16). [Link][10]
-
2'-Methoxy-3-phenylpropionic acid. (n.d.). Chem-Impex. [Link][2]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). [Link][6]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. (2014). Journal of Chromatography A, 1363, 311–322. [Link][14]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. [Link][3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. advanceseng.com [advanceseng.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. microbenotes.com [microbenotes.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Optimizing reaction conditions for esterification with hindered alcohols
Subject: Optimization & Troubleshooting for Sterically Demanding Substrates
Executive Summary & Decision Matrix
Esterification of hindered alcohols (secondary/tertiary) or hindered carboxylic acids often fails under standard Fischer conditions due to the high activation energy required to form the tetrahedral intermediate. The equilibrium is unfavorable, and the nucleophilic attack is kinetically retarded.
To overcome this, we must move from thermodynamic control (Fischer) to kinetic activation (coupling reagents/mixed anhydrides).
Method Selection Workflow
Use the following decision tree to select the optimal protocol for your specific substrate.
Figure 1: Strategic selection of esterification protocols based on substrate properties.
Core Protocols & Technical Deep Dives
Module A: The Yamaguchi Esterification
Best For: Sterically hindered acids and alcohols where standard coupling fails. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by regioselective attack by DMAP to form a super-activated acyl-pyridinium species.[1]
Standard Protocol
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and Triethylamine (1.2 equiv) in dry THF.
-
Reagent Addition: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.0–1.1 equiv) dropwise at 0°C. Stir 1h at RT.
-
Checkpoint: Formation of a precipitate (Et3N·HCl) indicates mixed anhydride formation.[1]
-
-
Esterification: Add the Hindered Alcohol (1.0–1.2 equiv) and DMAP (1.0–2.0 equiv) dissolved in toluene or THF.
-
Reflux: Heat the mixture (often reflux) for 3–12 hours.
Critical Mechanism Insight
The reaction relies on the "Acyl Transfer" mechanism.[2][3] The mixed anhydride is attacked by DMAP to form an N-acylpyridinium ion.[3] This intermediate is more electrophilic and less hindered than the anhydride itself, allowing the bulky alcohol to attack.
Module B: The Shiina Esterification (MNBA)
Best For: Acid-sensitive substrates and intramolecular macrolactonizations.[4] Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[4][5][6]
Standard Protocol
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and MNBA (1.1 equiv) in CH2Cl2 or Toluene.
-
Catalysis: Add DMAP (0.1 equiv) and Triethylamine (1.1 equiv) slowly at RT.
-
Reaction: Stir at RT for 1–12 hours. (Heat is rarely needed).
Why it works: MNBA forms a mixed anhydride similar to Yamaguchi but is often cleaner. The leaving group (2-methyl-6-nitrobenzoate) is non-nucleophilic, preventing back-reaction.
Comparative Data Analysis
| Feature | Steglich (DCC/DMAP) | Yamaguchi (TCBC) | Shiina (MNBA) | Mitsunobu |
| Activation Species | O-acylisourea | Mixed Anhydride | Mixed Anhydride | Oxyphosphonium |
| Steric Tolerance | Moderate | High | High | Moderate (2° only) |
| Stereochemistry | Retention | Retention | Retention | Inversion |
| Major Byproduct | DCU (Urea) | Trichlorobenzoic Acid | Nitrobenzoic Acid | OPPh3 / Hydrazide |
| Purification | Difficult (Urea removal) | Easy (Acid wash) | Easy (Base wash) | Difficult (OPPh3) |
Troubleshooting & FAQs
Issue 1: The "N-Acyl Urea" Dead End (Steglich)
User Question: "I am using DCC/DMAP. My starting material is gone, but I isolated a byproduct that looks like the acid coupled to the DCC. No ester formed."
Diagnosis: You have formed the N-acyl urea .
Root Cause: The reaction between the O-acylisourea intermediate and your hindered alcohol was too slow. Consequently, the intermediate rearranged via an intramolecular
Figure 2: The kinetic competition in Steglich esterification.
Solution:
-
Switch to EDC·HCl: The urea byproduct is water-soluble, but this doesn't stop the rearrangement.
-
Use Yamaguchi or Shiina: These methods avoid the O-acylisourea intermediate entirely.
-
Low Temp Addition: Add the DCC at -20°C to suppress the rearrangement, though this also slows the esterification.
Issue 2: Black/Tarred Reaction Mixture (Yamaguchi)
User Question: "I followed the Yamaguchi protocol, but my reaction turned black and yield is low."
Diagnosis: Decomposition of the acid chloride or uncontrolled polymerization. Troubleshooting:
-
Stoichiometry Check: Did you use excess 2,4,6-trichlorobenzoyl chloride? Excess reagent can react with DMAP to form colored complexes or react with the alcohol directly (non-selectively).
-
Order of Addition: Ensure the Mixed Anhydride is formed before adding the alcohol and DMAP. If you mix everything at once, the acid chloride may react preferentially with the DMAP/alcohol in unproductive ways.
-
Solvent: Switch from THF to Toluene. Toluene allows for higher temperatures (reflux) which is often necessary for the final acyl-transfer step in very hindered systems.
Issue 3: Mitsunobu No-Reaction
User Question: "I'm trying to invert a hindered secondary alcohol using Mitsunobu (DEAD/PPh3), but I only recover starting material."
Diagnosis: Steric bulk is preventing the formation of the alkoxyphosphonium intermediate. Solution:
-
Change the Acid: Use p-Nitrobenzoic acid instead of benzoic acid. The lower pKa (~3.4) facilitates faster protonation of the betaine intermediate.
-
Change the Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. It is more stable.
-
Sonication: For solid/heterogeneous mixtures, sonication can assist in breaking up the betaine-acid salts.
References
-
Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
- The found
-
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][7] Angewandte Chemie International Edition, 17(7), 522–524.[2]
- Describes the DCC/DMAP protocol and the N-acyl urea suppression mechanism.
-
Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[4][5][6][8] Chemistry Letters, 31(3), 286–287.
- Introduction of the MNBA reagent.
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.
- Comprehensive review of the Mitsunobu reaction.
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
Technical Support Center: Troubleshooting (S)-2-Methoxy-3-phenylpropanoic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral pool syntheses, specifically the O-methylation of (S)-3-phenyllactic acid to yield (S)-2-Methoxy-3-phenylpropanoic acid (also known as L-O-methylphenyllactic acid).
This transformation is a critical step in the synthesis of modified peptides and cyclic peptidomimetics [1]. However, the reaction is notoriously prone to side-product formation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high enantiomeric excess (ee) and chemical purity.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why is my isolated (S)-2-Methoxy-3-phenylpropanoic acid contaminated with a methyl ester? A1: You are observing the formation of methyl (S)-2-methoxy-3-phenylpropanoate (the over-methylated impurity). When you treat (S)-3-phenyllactic acid with Sodium Hydride (NaH), a dianion is formed (an alkoxide and a carboxylate). While the alkoxide is more nucleophilic, the carboxylate can still attack Methyl Iodide (MeI), especially if >1.0 equivalent of MeI is used or if the reaction is left to stir for extended periods [2]. Resolution: Do not try to perfectly titrate the MeI. Instead, implement a self-correcting saponification step (detailed in the protocol below) by adding aqueous LiOH before the final acidic workup. This selectively hydrolyzes the ester back to the desired carboxylic acid without cleaving the newly formed ether bond.
Q2: My chiral HPLC shows a significant loss of enantiomeric excess (ee). How do I prevent racemization?
A2: Racemization to (R/S)-2-Methoxy-3-phenylpropanoic acid occurs via base-catalyzed
Q3: The reaction stalls with 15-20% unreacted starting material. Should I add more MeI or heat the mixture? A3: Do neither. Adding more MeI will only increase esterification, and heating will cause racemization. Stalling is almost always caused by wet solvent quenching the NaH or poor solubility of the dianion intermediate. Resolution: Ensure your THF is strictly anhydrous. If the dianion precipitates, add 10% v/v anhydrous DMF as a co-solvent. DMF breaks up the tight ion pairs, increasing the nucleophilicity of the alkoxide and driving the reaction to completion at safe, low temperatures.
Part 2: Impurity Profiling and Quantitative Data
Understanding the analytical signatures of your side products is essential for reaction monitoring. The table below summarizes the common impurities, their causes, and how to detect them using NMR and HPLC [3].
| Impurity / Side Product | Primary Causality | Typical Abundance (Unoptimized) | Analytical Detection (1H NMR / HPLC) | Prevention / Removal Strategy |
| Methyl (S)-2-methoxy-3-phenylpropanoate | Carboxylate alkylation due to excess MeI. | 15 - 30% | NMR: Sharp singlet at ~3.7 ppm (ester -OCH | Post-reaction LiOH saponification prior to acidification. |
| (R)-2-Methoxy-3-phenylpropanoic acid | 5 - 20% | HPLC: Chiral stationary phase required.Polarimetry: Deviation from expected specific rotation. | Cap temperature at 15°C; strictly limit NaH to 2.1 eq. | |
| Unreacted (S)-3-Phenyllactic acid | Wet solvent; incomplete dianion formation. | 5 - 20% | NMR: | Use anhydrous THF; allow 30 mins for H |
Part 3: Mechanistic Pathway & Logical Relationships
The following diagram illustrates the divergent pathways of the dianion intermediate. It highlights how deviations in stoichiometry or temperature lead to specific impurities, and how the self-correcting LiOH quench rescues the over-methylated side product.
Reaction pathways in the O-methylation of (S)-3-phenyllactic acid highlighting side products.
Part 4: Self-Validating Experimental Protocol
To guarantee high purity and circumvent the need for complex chromatographic separation of the ester impurity, use the following self-validating methodology. This protocol intentionally integrates a saponification step to automatically correct any over-methylation that occurs during the forward reaction.
Materials Required:
-
(S)-3-Phenyllactic acid (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq)
-
Methyl Iodide (MeI, 1.1 eq)
-
Lithium Hydroxide monohydrate (LiOH·H
O, 1.5 eq) -
Anhydrous THF
Step-by-Step Methodology:
-
Dianion Formation (Deprotonation):
-
Charge a flame-dried, nitrogen-purged round-bottom flask with (S)-3-phenyllactic acid (1.0 eq) and anhydrous THF (to achieve a 0.2 M solution).
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add NaH (2.1 eq) in 3 to 4 small portions. Causality: Portion-wise addition prevents localized exothermic spikes that could trigger premature racemization.
-
Stir at 0°C for 30–45 minutes until hydrogen gas evolution completely ceases.
-
-
Electrophilic O-Methylation:
-
Add Methyl Iodide (1.1 eq) dropwise via syringe at 0°C.
-
Allow the reaction to stir for 3 hours, ensuring the internal temperature never exceeds 15°C. Causality: Keeping the temperature low suppresses the
-proton abstraction pathway.
-
-
Self-Correcting Saponification (The Validation Step):
-
Instead of standard acidic workup, quench the reaction by adding an equal volume of distilled water (relative to THF) directly to the flask at 0°C.
-
Add LiOH·H
O (1.5 eq) to the mixture and warm to room temperature (20°C). Stir for 2 hours. Causality: This step acts as an internal failsafe. Any methyl ester formed by the reaction of the carboxylate with MeI is quantitatively hydrolyzed back to the desired carboxylate salt. The stable ether linkage at the -position is unaffected.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Hexanes (2 × 0.5 volumes) to extract the mineral oil (from the NaH) and any neutral organic impurities. Discard the hexanes.
-
Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl. (The product will precipitate or form a cloudy suspension).
-
Extract the aqueous layer with Ethyl Acetate (3 × 1 volume).
-
Wash the combined Ethyl Acetate layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Final Purification:
-
The crude product is typically >95% pure at this stage. For >99% purity, recrystallize from a minimal amount of hot Ethyl Acetate layered with Hexanes.
-
References
- Peptide-compound cyclization method (US Patent 11891457B2). Google Patents.
-
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Potential Antidepressants . National Institutes of Health (PMC). Available at:[Link]
-
A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models . ResearchGate. Available at:[Link]
Challenges in the separation of diastereomeric amides of (S)-2-Methoxy-3-phenylpropanoic acid
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Separation, Analysis, and Synthesis of Diastereomeric Amides Reference Molecule: (S)-2-Methoxy-3-phenylpropanoic acid (closely related to O-methylphenylalanine and Mosher's acid analogs).[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when working with amides derived from (S)-2-Methoxy-3-phenylpropanoic acid .
This molecule is a potent Chiral Resolving Agent (CRA) . When coupled with a chiral amine, it forms diastereomeric amides. Unlike enantiomers, diastereomers have distinct physical properties (NMR shifts, solubility, retention time), theoretically allowing separation.[2] However, the specific structural features of this
Select a troubleshooting module below based on your current observation.
Module 1: Chromatographic Separation (HPLC/UPLC)
User Ticket:
"I have coupled (S)-2-Methoxy-3-phenylpropanoic acid with a racemic amine. I see only one broad peak or partial separation on my standard C18 column. How do I resolve the diastereomers?"
Technical Diagnosis:
Standard C18 columns rely on hydrophobic interactions. For diastereomeric amides, the hydrophobicity difference is often negligible. Separation requires exploiting steric differences or
Troubleshooting Protocol:
Step 1: Stationary Phase Selection
Do not default to C18. The aromatic ring on the propanoic backbone allows for specific interactions on phenyl-based columns.
| Column Type | Mechanism | Suitability | Recommendation |
| C18 (ODS) | Hydrophobicity | Low | Often results in co-elution.[1] |
| Phenyl-Hexyl | High | Excellent for aromatic amides.[1] The | |
| Silica (Normal Phase) | H-Bonding/Polarity | Very High | Primary Recommendation. Diastereomers often separate best on simple silica due to different H-bond accessibility of the amide carbonyl.[1] |
| Chiral Columns | Amylose/Cellulose | Medium | Try Chiralpak AD-H or OD-H if achiral methods fail.[1] |
Step 2: Mobile Phase Optimization
-
For Phenyl-Hexyl: Use Methanol (MeOH) instead of Acetonitrile (ACN).[1] MeOH allows for stronger
interaction between the analyte and the stationary phase.[1] -
Temperature: Lower the column temperature to 15–20°C . Higher temperatures increase molecular motion, averaging out the conformational differences required for separation.
Workflow Visualization: Method Development
Caption: Logic flow for optimizing chromatographic separation of diastereomeric amides.
Module 2: NMR Spectroscopy & Rotamers
User Ticket:
"My HPLC shows one peak, but my NMR shows split peaks (e.g., two doublets for the amide NH or two singlets for the O-Methoxy). Is my sample impure, or did the coupling fail?"
Technical Diagnosis:
This is the classic Rotamer Trap . Amides of
-
Key Indicator: The ratio of the "impurity" peaks is non-integer (e.g., 3:1 or 4:1) and varies with solvent, but does not match a 50:50 racemic mix.
Validation Protocol: Variable Temperature (VT) NMR
-
Prepare Sample: Dissolve 5-10 mg in DMSO-
(higher boiling point than CDCl ). -
Initial Scan: Acquire a standard proton spectrum at 25°C . Note the chemical shift (
) of the O-Methoxy singlet.[1] -
Heat: Increase probe temperature to 60°C (333 K).
-
Acquire: Re-run the spectrum.
-
Analysis:
-
Coalescence: If the split peaks merge into a single sharp peak (or broaden significantly), they are Rotamers . The sample is pure.
-
Persistence: If the peaks remain distinct and sharp, they are Diastereomers (indicating your starting amine was racemic) or chemical impurities.
-
Rotamer Logic Diagram
Caption: Decision tree to distinguish between conformational rotamers and chemical impurities.
Module 3: Synthesis & Epimerization Control
User Ticket:
"I am seeing four peaks in HPLC instead of two. I suspect the acid racemized during the coupling reaction."
Technical Diagnosis:
(S)-2-Methoxy-3-phenylpropanoic acid has an acidic proton at the
Prevention Protocol: Low-Epimerization Coupling
To maintain the integrity of the (S)-center, avoid conditions that promote oxazolone formation.
Recommended Reagents:
-
T3P (Propylphosphonic anhydride): The gold standard for low epimerization. It acts as an acid scavenger and activates without forming the highly reactive O-acylisourea intermediate common with carbodiimides.[1]
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Allows coupling in aqueous/alcohol solvents without added base.[1]
The "Safe" Protocol:
-
Dissolve: 1.0 eq Acid + 1.1 eq Amine in EtOAc or DMF.
-
Base: Add 2.5 eq Pyridine (weaker base than TEA/DIPEA, reducing
-proton abstraction). -
Coupling Agent: Add 1.5 eq T3P (50% in EtOAc) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temp. Monitor by LCMS.
-
Workup: Wash with 0.5M HCl (removes pyridine) and sat. NaHCO
.
Table: Coupling Reagent Risk Profile
| Reagent | Activation Mechanism | Epimerization Risk | Notes |
| SOCl | Acid Chloride | Critical | Avoid.[1] High risk of ketene/azlactone formation. |
| HATU / DIPEA | Uronium | High | Basic conditions (DIPEA) promote racemization of |
| EDC / HOBt | Carbodiimide | Medium | HOBt suppresses racemization but does not eliminate it. |
| T3P / Pyridine | Anhydride | Low | Best Practice. Fast reaction, weak base. |
Module 4: Crystallization Strategies
User Ticket:
"Chromatography is too expensive for my scale. Can I separate the diastereomers by crystallization?"
Technical Guide:
Diastereomeric amides are neutral, so you cannot use "salt resolution" directly on the product. However, the solubility differential between diastereomers is often significant.[3]
The "Oiling Out" Problem: Amides of phenylpropanoic acid derivatives often form oils ("honey") rather than crystals due to rotational flexibility.
Troubleshooting Steps:
-
Solvent Swap: If using Ethanol/Methanol, switch to Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) . These solvents often promote crystallization of the less soluble diastereomer while keeping the other in solution.
-
Seeding: If you have even a microgram of pure material (from HPLC), use it to seed the oily mixture.
-
Hydrolysis: If separation fails, hydrolyze the amide back to the amine and acid, and try a different resolving agent (e.g., Mandelic acid or Tartaric acid) which allows for salt crystallization (ionic lattice is stronger than neutral packing).
References
-
Separation of Phenylalanine Analogs: Title: High-performance liquid chromatographic separ
-amino acid analogues. Source: Journal of Chromatography A / PubMed. URL:[Link] -
Rotamer Dynamics in Amides: Title: Chromatographically separable rotamers of an unhindered amide. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Epimerization Control (T3P): Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Source: Chemical Reviews (ACS). URL:[Link]
-
Chiral Resolution Overview: Title: Chiral Resolution with and without Resolving Agents.[2][5][6][7] Source: Pharmaceutical Technology. URL:[Link]
Sources
- 1. US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Enhancing Enantiomeric Excess (ee) Accuracy with (S)-MPA
Welcome to the Chiral Analysis Support Center. As application scientists, we frequently encounter challenges when determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines using (S)-
This guide is designed to troubleshoot common pitfalls—such as kinetic resolution and conformational averaging—and provide self-validating methodologies to ensure your analytical data is unimpeachable.
Diagnostic Workflow: (S)-MPA Derivatization & Analysis
Before diving into specific troubleshooting scenarios, review the standard operational workflow below. This logic tree highlights the critical decision points where errors in ee determination typically originate.
Figure 1: Logical workflow for (S)-MPA derivatization, highlighting critical validation checkpoints for kinetic resolution and signal overlap.
Troubleshooting FAQs
Q1: My calculated ee from the (S)-MPA derivative doesn't match my chiral HPLC data. Why is there a discrepancy?
The Cause: Kinetic Resolution.
When you react a non-enantiopure analyte with a single enantiomer of a CDA like (S)-MPA, the two enantiomers of your analyte form diastereomeric transition states. Because these transition states have different activation energies (
The Solution: You must drive the derivatization to absolute 100% completion. Never use stoichiometric (1:1) amounts of CDA. Always use a significant excess of (S)-MPA (2.0–3.0 equivalents) and coupling reagents to overpower the kinetic resolution effect.
Q2: The NMR signals of the diastereomers are overlapping, making integration impossible. How can I increase the chemical shift dispersion ( )?
The Cause: Conformational Averaging.
The ester bond formed between (S)-MPA and your chiral alcohol is freely rotatable at room temperature, leading to a rapid equilibrium between syn-periplanar (sp) and anti-periplanar (ap) conformers. Because the NMR timescale is slower than this rotation, you observe an averaged signal. If the anisotropic shielding from the MPA phenyl ring is weak in the averaged state, the chemical shift difference (
The Solution:
Add a Barium(II) salt. The addition of Ba(ClO
Q3: I see massive, broad impurity peaks in my H NMR spectrum that obscure the -proton and methoxy signals. What went wrong?
The Cause: Coupling Agent Byproducts. Standard esterification uses DCC (N,N'-Dicyclohexylcarbodiimide). As the coupling proceeds, DCC is converted into DCU (Dicyclohexylurea). DCU is highly insoluble in most NMR solvents but can form fine suspensions that ruin NMR shimming, leading to broad peaks and poor baseline resolution[4].
The Solution: Adopt the "in-tube" derivatization method followed by centrifugation. DCU will precipitate directly in the NMR tube. By centrifuging the tube, the DCU is forced to the bottom (or floats to the top, depending on solvent density), leaving a perfectly clear optical path for the NMR probe[4]. Alternatively, switch to EDC·HCl, whose urea byproduct is water-soluble and can be removed via a quick aqueous workup prior to NMR.
Quantitative Data & Reagent Guidelines
To ensure robust causality between your experimental setup and your analytical readouts, adhere to the stoichiometries and expected dispersion metrics outlined below.
Table 1: Reagent Stoichiometry to Overcome Kinetic Resolution
| Reagent | Function | Recommended Equivalents | Causality / Rationale |
| Analyte | Substrate | 1.0 eq | Maintained as the limiting reagent to guarantee complete consumption. |
| (S)-MPA | CDA | 2.0 - 3.0 eq | High excess ensures the slower-reacting enantiomer is forced to complete conversion. |
| DCC | Coupling Agent | 2.2 - 3.2 eq | Must be in slight excess relative to (S)-MPA to activate all available CDA molecules. |
| DMAP | Acyl Transfer Catalyst | 0.2 - 0.5 eq | Accelerates the formation of the highly reactive acylpyridinium intermediate. |
Table 2: Conformational Locking & Chemical Shift Dispersion ( )
| Analytical Condition | Dominant Conformer | Typical | Application Context |
| Standard NMR (CDCl | Rapid sp/ap averaging | 0.02 - 0.05 | Routine ee determination for unhindered, highly differentiated substrates. |
| Low Temp NMR (CDCl | Shifted towards sp | 0.05 - 0.10 | Resolving mild overlap without the use of chemical additives[4]. |
| Ba(ClO | 100% sp (Chelate) | 0.15 - 0.30+ | Severe overlap; allows for single-derivatization absolute configuration assignment[3]. |
Self-Validating Methodologies
Protocol A: Rapid "In-Tube" (S)-MPA Derivatization
This protocol allows for derivatization directly within the NMR tube, minimizing sample loss and preparation time[4].
-
Preparation: Dry CDCl
or C D over activated molecular sieves. Causality: Trace water will hydrolyze the DCC-activated MPA intermediate, halting the reaction and promoting kinetic resolution[4]. -
Reagent Loading: To a standard NMR tube, add the chiral analyte (~5 mg), (S)-MPA (3.0 eq), and DMAP (0.2 eq) dissolved in 0.6 mL of the dry solvent.
-
Activation: Add DCC (3.2 eq) to the tube. Cap and shake vigorously for 1 to 2 minutes. A white precipitate (DCU) will begin to form[4].
-
Validation Check (Critical): Insert the tube into the NMR spectrometer and acquire a rapid 16-scan
H NMR spectrum. Check the chemical shift of the carbinol proton (for alcohols) or -proton (for amines). Do not calculate ee yet. Ensure the peak corresponding to the unreacted starting material has completely disappeared. If it remains, let the tube sit for another 10 minutes and re-acquire. -
Clarification: Once 100% conversion is validated, remove the tube and centrifuge it for 2 minutes to pack the DCU precipitate at the bottom[4].
-
Acquisition: Re-insert the tube, re-shim, and acquire the final spectrum using a long relaxation delay (d1
3 seconds) to ensure accurate integration of the diastereomeric peaks.
Protocol B: Barium(II) Conformational Locking
Use this protocol if Protocol A results in overlapping diastereomeric signals[3].
-
Solvent Exchange: If your sample is in CDCl
, evaporate the solvent under a stream of N . Re-dissolve the (S)-MPA derivatized sample in 0.6 mL of dry MeCN-d . Causality: Barium salts are insoluble in chloroform; acetonitrile is required to solvate the Ba ions[3]. -
Baseline Acquisition: Acquire a standard
H NMR spectrum to establish the initial chemical shifts of the overlapping peaks. -
Titration: Add anhydrous Ba(ClO
) (~0.5 eq) directly to the NMR tube. Shake to dissolve. -
Validation Check (Critical): Acquire a spectrum. You will observe the MPA methoxy singlet shifting downfield. This shift validates that the bidentate chelate is forming[3].
-
Saturation: Continue adding Ba(ClO
) in small increments until the chemical shifts of the analyte protons stop moving (typically requires 1.5 to 2.0 eq total). -
Final Acquisition: Acquire the final spectrum. The locked syn-periplanar conformation will now provide maximum
separation, allowing for precise integration and ee calculation[3].
References
-
(PDF) Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II) ResearchGate[Link]
-
Assignment of the absolute configuration of menthol by a single derivatization coupled with the “in tube” procedure ResearchGate[Link]
-
Enantiomeric Variability of Distaminolyne A. Refinement of ECD and NMR Methods for Determining Optical Purity of 1-Amino-2-Alkanols PMC (PubMed Central)[Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Semantic Scholar[Link]
Sources
Stability of (S)-2-Methoxy-3-phenylpropanoic acid and its derivatives under various conditions
Executive Summary & Chemical Profile
(S)-2-Methoxy-3-phenylpropanoic acid is a critical chiral building block, often derived from L-Phenylalanine or L-Phenyllactic acid. Unlike simple aliphatic acids, the presence of the
Key Chemical Properties:
-
CAS: 61403-68-7[1]
-
Molecular Formula:
[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical Feature:
-Alkoxy substituent (Ether linkage). -
Primary Risk: Base-catalyzed racemization via enolization.
Troubleshooting Guide: Racemization & Optical Purity
The most frequent support ticket regarding this compound involves the loss of enantiomeric excess (ee%) during amide coupling or ester hydrolysis.
Issue: Loss of Chirality During Amide Coupling
Symptom: The starting material is >99% ee, but the final amide product drops to 80-90% ee.
Root Cause Analysis:
The
Mechanism of Failure (Visualization)
Figure 1: Base-catalyzed racemization mechanism of activated
Corrective Protocol: "Safe-Activation" Strategy
To prevent racemization, you must minimize the lifetime of the activated ester and avoid strong bases.
-
Avoid Acid Chlorides: Converting this acid to an acid chloride (using
or ) dramatically increases -acidity. Do not use acid chlorides for chiral coupling. -
Base Selection:
-
Safe: Collidine, N-Methylmorpholine (NMM). These are weaker bases that reduce the rate of proton abstraction.
-
Risky: Triethylamine (
), DIPEA (Hunig's Base). -
Fatal: DBU, NaH, LDA (Instant racemization).
-
-
Coupling Agents: Use agents that form stable active esters, suppressing oxazolone formation (a secondary racemization pathway).
-
Recommended: HATU/HOAt or EDC/NHS.
-
Table 1: Base Compatibility for Coupling Reactions
| Base Type | Example | Risk Level | Recommendation |
| Inorganic | High | Avoid in organic solvents; promotes enolization. | |
| Strong Organic | DBU, TMG | Critical | FORBIDDEN . Will racemize within minutes. |
| Tertiary Amines | Moderate | Use only at | |
| Weak Organic | N-Methylmorpholine (NMM) | Low | PREFERRED . |
| Hindered | 2,4,6-Collidine | Low | Excellent alternative to NMM. |
Derivative Stability: Esters & Ethers
Issue: Hydrolysis of Methyl Ester without Racemization
Scenario: You have synthesized Methyl (S)-2-methoxy-3-phenylpropanoate and need to remove the methyl ester to get the free acid. Risk: Standard saponification (NaOH/MeOH, Reflux) often leads to partial racemization.
Optimized Protocol (Lithium Hydroxide Method): Lithium creates a tighter coordination sphere than Sodium or Potassium, often stabilizing the carboxylate and reducing the basicity of the medium.
-
Solvent: THF:Water (3:1).[2]
-
Reagent: LiOH (1.2 - 1.5 equivalents).
-
Temperature:
to Room Temperature. DO NOT HEAT. -
Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material.
-
Workup: Acidify carefully to pH 3 with 1N HCl at
. Extract immediately. Prolonged exposure to acidic water is safe, but prolonged exposure to base is not.
Issue: Stability of the Methoxy Ether
FAQ: Can I cleave the methyl ether (demethylation) to regenerate the hydroxyl group?
Technical Insight: The methyl ether at the
-
To Cleave: Requires strong Lewis acids like Boron Tribromide (
) in DCM at warming to . -
Warning:
conditions are harsh. While the ether cleaves, the stereocenter is at high risk if the quench is exothermic or if the reaction warms too fast.
Storage & Handling Protocols
Proper storage extends the shelf life and maintains the optical purity of the bulk material.
Table 2: Storage Specifications
| Parameter | Condition | Scientific Rationale |
| Temperature | Reduces kinetic energy for spontaneous degradation or slow racemization.[3] | |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption.[3] While not strictly air-sensitive, moisture can catalyze hydrolysis of derivatives. |
| Container | Amber Glass | Protects against potential photochemical degradation (though the phenyl ring is relatively stable). |
| State | Solid / Crystalline | Solutions are less stable. Always evaporate to dryness for storage. |
Experimental Workflow: Troubleshooting Decision Tree
Use this flowchart to diagnose issues with your synthesis involving (S)-2-Methoxy-3-phenylpropanoic acid.
Figure 2: Diagnostic workflow for synthesis issues.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of methyl ethers and esters).
-
BenchChem. (2025).[2][3][4] Methods to prevent racemization of 2-phenylpropionic acid enantiomers. (Analogous mechanisms for
-phenyl acids). -
Organic Syntheses. (1999). Hydrolysis of Methyl Esters using LiOH. Org. Synth. 76, 110. (Standard protocol for racemization-free hydrolysis).
-
Chem-Impex. (2025). Product Safety and Handling: 2-Methoxy-3-phenylpropanoic acid. (Storage conditions).
Sources
Technical Support Center: NMR Interpretation for (S)-2-Methoxy-3-phenylpropanoic Acid Derivatization
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals troubleshoot and interpret complex NMR spectra when using 2-methoxy-3-phenylpropanoic acid (MOPPA) as a Chiral Derivatizing Agent (CDA).
While
Part 1: Experimental Workflow & Methodology
To determine the absolute configuration of a secondary alcohol or amine, the substrate must be derivatized with both the (R)- and (S)-enantiomers of the CDA.
Figure 1: Workflow for absolute configuration determination using (S)/(R)-MOPPA.
Step-by-Step Derivatization Protocol
-
Preparation : Dry the unknown secondary alcohol (0.05 mmol) under high vacuum. Dissolve in anhydrous CH₂Cl₂ (1.0 mL) under an inert atmosphere (N₂ or Ar).
-
Coupling Reagents : Add 1.5 equivalents of (S)-2-methoxy-3-phenylpropanoic acid, followed by 1.5 eq of EDC·HCl and 0.1 eq of DMAP.
-
Reaction : Stir at room temperature for 2-4 hours.
-
Causality: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates esterification. Keeping DMAP catalytic (≤0.1 eq) prevents base-catalyzed enolization and subsequent racemization of the CDA[1].
-
-
Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.
-
Parallel Reaction : Repeat steps 1-4 strictly using the (R)-enantiomer.
-
NMR Acquisition : Dissolve the purified esters in CDCl₃. Acquire high-resolution ¹H NMR (≥ 500 MHz), along with 2D COSY and HSQC spectra.
Part 2: Data Presentation & CSM Analysis
To determine the absolute configuration, calculate
Table 1: Quantitative Conformational Shielding Model (CSM) Interpretation
| Substituent Position | Spatial Relationship to Phenyl Ring | Expected | Typical | Mechanistic Causality |
| Shielded in (R)-ester | Positive (+) | +0.02 to +0.15 | Phenyl ring anisotropy causes an upfield shift (lower ppm) in the (S)-ester. | |
| Shielded in (S)-ester | Negative (-) | -0.02 to -0.15 | Phenyl ring anisotropy causes an upfield shift (lower ppm) in the (R)-ester. | |
| Variable / Nodal Plane | Near Zero (~0) | -0.01 to +0.01 | Lies outside the primary shielding cone; inherently unreliable for stereochemical assignment. |
Part 3: Troubleshooting Guides & FAQs
Q1: I am observing severe signal overlap in the ¹H NMR spectrum, making it impossible to extract accurate chemical shifts for the
-
Solution: Do not guess chemical shifts from a crowded 1D spectrum. Rely on 2D NMR techniques. Use ¹H-¹³C HSQC to separate overlapping proton signals along the ¹³C dimension. You can extract the exact ¹H chemical shifts directly from the F2 trace of the HSQC cross-peaks. Follow up with ¹H-¹H COSY to trace the spin system from the
-proton to the and substituents, ensuring you are comparing the correct protons between the (R)- and (S)-esters.
Q2: My calculated
-
Causality: If the substrate contains bulky groups or competing
stacking interactions, the ester may populate higher-energy conformers where the phenyl ring does not sit cleanly over or . -
Solution: Do not trust mixed signs. Validate the conformation using 1D NOESY or ROESY. Irradiate the methoxy group of the CDA (~3.40 ppm)[1]; in the dominant syn-periplanar conformation, you should observe a strong NOE enhancement to the
-proton of the alcohol. If this NOE is absent, the CSM cannot be reliably applied.
Q3: How do I ensure that the (S)-2-Methoxy-3-phenylpropanoic acid did not racemize during the esterification process? Expert Answer: Racemization of the CDA during coupling is a critical failure point that leads to diastereomeric mixtures, manifesting as doubled peaks in the NMR spectrum.
-
Causality: Over-activation of the carboxylic acid in the presence of strong bases can lead to ketene formation or enolization at the
-carbon, which is particularly labile due to the adjacent methoxy group. -
Solution: Maintain a strictly self-validating protocol. Always check the methoxy singlet (~3.40 ppm) in the ¹H NMR of the crude product[1]. If you see a secondary, smaller methoxy peak, partial racemization has occurred. To prevent this, strictly control the DMAP stoichiometry (do not exceed 0.1 eq) and keep the reaction at room temperature.
Q4: Can I use (S)-2-Methoxy-3-phenylpropanoic acid for primary amines?
Expert Answer: Yes, MOPPA can be used to form amides with chiral amines. However, the CSM for amides fundamentally differs from esters. In amides, the dominant conformation shifts due to intramolecular hydrogen bonding between the amide N-H and the
Part 4: References
-
A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models Source: kbfi.ee URL:
-
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] Source: nih.gov URL:
Sources
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Absolute Configuration: (S)-MPA Method vs. X-ray Crystallography
In the landscape of drug development and natural product chemistry, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of its characterization. The three-dimensional arrangement of atoms dictates a molecule's biological activity, and an incorrect assignment can have profound consequences. This guide provides an in-depth comparison of two powerful techniques for determining absolute configuration: the widely used NMR-based (S)-MPA (α-methoxy-α-phenylacetic acid) method and the definitive method of single-crystal X-ray crystallography.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these techniques, their respective strengths and limitations, and how they can be used in a complementary fashion to provide unequivocal stereochemical assignment.
The Foundational Principles: A Tale of Two Techniques
The determination of absolute configuration hinges on creating a diastereomeric difference that can be observed and interpreted. Both the (S)-MPA method and X-ray crystallography achieve this, albeit through fundamentally different mechanisms.
The (S)-MPA Method: Probing Chirality in Solution with NMR
The (S)-MPA method, a modification of the Mosher's ester analysis, is a solution-state NMR technique that relies on the formation of diastereomeric esters (or amides) by reacting a chiral secondary alcohol (or amine) with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-MPA.[1] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra.[2]
The key to this method lies in the anisotropic effect of the phenyl ring of the MPA moiety.[3] In the preferred conformation of the MPA esters, the phenyl group creates a shielding cone. Protons of the substrate that fall within this cone will experience an upfield shift in the NMR spectrum, while those outside the cone will be deshielded (shifted downfield). By comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced based on established models.[4][5] A positive Δδ value for a set of protons indicates they are on one side of the "Mosher plane," while a negative Δδ value indicates they are on the other.[6]
X-ray Crystallography: The Gold Standard of Unambiguous Determination
Single-crystal X-ray crystallography stands as the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[7][8] Unlike solution-state methods, X-ray crystallography provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.[9]
The determination of absolute configuration via X-ray diffraction is made possible by the phenomenon of anomalous dispersion (or anomalous scattering).[7][10] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing a phase shift.[10] This breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (hkl) are equal.[7] The resulting intensity differences between these "Bijvoet pairs" are dependent on the absolute configuration of the molecule.[11][12]
A key parameter in this analysis is the Flack parameter, which refines to a value close to 0 for the correct absolute configuration and near 1 for the inverted structure.[13][14][15] A value around 0.5 may indicate a racemic crystal or other issues.[14]
Head-to-Head Comparison: (S)-MPA vs. X-ray Crystallography
| Feature | (S)-MPA (Mosher's) Method | X-ray Crystallography |
| Principle | Formation of diastereomeric esters and analysis of ¹H NMR chemical shift differences (Δδ).[4] | Analysis of anomalous dispersion of X-rays by a single crystal.[7] |
| State of Matter | Solution | Solid (single crystal) |
| Sample Requirement | Small amount (mg scale) of pure chiral alcohol/amine.[16] | High-quality single crystal (typically >50 µm).[17] |
| Instrumentation | High-resolution NMR spectrometer. | Single-crystal X-ray diffractometer.[9] |
| Ambiguity | Can be ambiguous if conformational preferences are not as predicted or if signals overlap. | Unambiguous determination when a good quality crystal and data are obtained.[7][18] |
| Throughput | Relatively high; can be performed on multiple samples in parallel. | Lower; crystal growth can be a significant bottleneck.[19] |
| Cost | Generally lower instrumentation and experimental costs. | Higher initial instrument cost and maintenance. |
| Key Advantage | Applicable to non-crystalline compounds and provides information about the solution-state conformation.[19][20] | Provides a definitive 3D structure and absolute configuration.[21] |
| Key Limitation | Indirect method, relies on conformational models.[22] | Requires a suitable single crystal, which can be difficult to obtain.[19][23] |
Experimental Workflows: A Practical Guide
The following sections provide detailed, step-by-step methodologies for both the (S)-MPA method and single-crystal X-ray crystallography.
(S)-MPA Method: A Step-by-Step Protocol
This protocol outlines the preparation of (R)- and (S)-MPA esters and the subsequent NMR analysis.
Materials:
-
Chiral secondary alcohol of unknown configuration (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-phenylacetic acid ((R)-MPA)
-
(S)-(+)-α-Methoxy-α-phenylacetic acid ((S)-MPA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Esterification (Preparation of (S)-MPA Ester): a. In a clean, dry vial, dissolve the chiral alcohol (~1 mg) in anhydrous DCM (0.5 mL). b. Add (R)-MPA (~1.2 equivalents), DCC (~1.5 equivalents), and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate and purify the crude ester by flash chromatography on silica gel.
-
Esterification (Preparation of (R)-MPA Ester): a. Repeat the esterification procedure using (S)-MPA to synthesize the corresponding (R)-MPA ester.
-
NMR Analysis: a. Prepare NMR samples of the purified (S)- and (R)-MPA esters in the same deuterated solvent.[24] b. Acquire high-resolution ¹H NMR spectra for both diastereomers. It is crucial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[19]
-
Data Analysis: a. Carefully assign the proton chemical shifts for both the (S)- and (R)-MPA esters. b. Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-MPA ester) - δ(R-MPA ester) . c. Create a molecular model of the esters in their extended conformation and map the calculated Δδ values onto the structure. d. Determine the absolute configuration based on the distribution of positive and negative Δδ values around the stereocenter.[25]
Caption: Workflow for the (S)-MPA method.
X-ray Crystallography: From Crystal to Structure
This workflow outlines the key steps in determining the absolute configuration by single-crystal X-ray diffraction.
Materials:
-
High-purity (>98%) crystalline sample
-
Suitable solvent or solvent system for crystallization
-
Crystallization vials/plates
Procedure:
-
Single Crystal Growth: a. This is often the most challenging step.[26] The goal is to grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).[17] b. Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.
-
Crystal Mounting and Data Collection: a. A suitable crystal is selected under a microscope and mounted on the goniometer head of the diffractometer. b. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. c. The diffractometer collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.[27][28]
-
Structure Solution and Refinement: a. The collected diffraction data is processed to yield a set of structure factors. b. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. c. A molecular model is built into the electron density and refined to best fit the experimental data.
-
Absolute Configuration Determination: a. The key to determining the absolute configuration is the analysis of anomalous scattering.[29] b. The Flack parameter is calculated and refined. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[13][15][30] A value near 1 suggests the inverted structure is correct.[14]
Caption: Workflow for X-ray crystallography.
The Power of Validation: A Symbiotic Relationship
While X-ray crystallography provides a definitive answer, the (S)-MPA method offers a valuable and often more accessible means of determining absolute configuration, especially for non-crystalline materials.[19] The true power lies in using these techniques to validate each other.
A scenario where the absolute configuration is first determined by the (S)-MPA method and subsequently confirmed by X-ray crystallography provides the highest level of confidence in the stereochemical assignment. Discrepancies between the two methods can indicate issues with the conformational model used for the MPA analysis or potential problems with the crystallographic data.
Conclusion: An Integrated Approach to Stereochemical Certainty
The determination of absolute configuration is a critical aspect of chemical research and development. Both the (S)-MPA method and X-ray crystallography are powerful tools for this purpose, each with its own set of advantages and limitations. While the (S)-MPA method offers a versatile solution-state approach, X-ray crystallography remains the gold standard for unambiguous determination. By understanding the principles and experimental workflows of both techniques, researchers can make informed decisions about which method to employ and, ideally, use them in a complementary fashion to achieve the highest level of confidence in their stereochemical assignments.
References
-
Flack parameter – Chemical Crystallography. (n.d.). Retrieved from [Link]
-
Configuration Determinations of Flexible Marine Natural Products. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Flack parameter. (n.d.). In Wikipedia. Retrieved from [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Flack, H. D. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 52. Retrieved from [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
-
Flack parameter. (2019). Online Dictionary of Crystallography. Retrieved from [Link]
-
Howard Flack and the Flack Parameter. (2020). Semantic Scholar. Retrieved from [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. (2011). PubMed. Retrieved from [Link]
-
Bijvoet pair's intensity ratio: Convergence of kinematic and dynamical diffraction. (2020). ResearchGate. Retrieved from [Link]
-
The anomalous dispersion. (n.d.). Retrieved from [Link]
-
Anomalous dispersion method of determining structure and absolute configuration of crystals. (1957). Indian Academy of Sciences. Retrieved from [Link]
-
The use of X-ray crystallography to determine absolute configuration. (2010). ResearchGate. Retrieved from [Link]
-
Absolute configuration. (n.d.). In Wikipedia. Retrieved from [Link]
-
Absolute structure and absolute configuration. (2013). IUCr Journals. Retrieved from [Link]
-
Absolute Configuration. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
-
Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. Retrieved from [Link]
-
Anomalous scattering and absolute configuration. (n.d.). Oxford Academic. Retrieved from [Link]
-
What is Single Crystal X-ray Diffraction? (2020). YouTube. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]
-
What are the differences between NMR and x-ray crystallography? (2017). Quora. Retrieved from [Link]
-
Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR. (2025). ResearchGate. Retrieved from [Link]
-
Structure of MPA and general procedure for assignment of the absolute configuration of a secondary alcohol. (n.d.). ResearchGate. Retrieved from [Link]
-
Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. (2013). PMC. Retrieved from [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019). Medical News. Retrieved from [Link]
-
Comparison of NMR and X-ray as methods of protein structure determination. (n.d.). School of Natural Sciences. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Protein X-Ray Structure Validation: Key Criteria. (n.d.). Retrieved from [Link]
-
Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of... (n.d.). ResearchGate. Retrieved from [Link]
-
MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. (1996). SciSpace. Retrieved from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). PMC. Retrieved from [Link]
-
X-ray diffraction patterns of MPA-capped (a) CdTe nanocrystals and (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Validation in Macromolecular Crystallography. (n.d.). IUCr Journals. Retrieved from [Link]
-
X-ray anomalous scattering, Bijvoet difference, violation of Friedel's law. (2016). YouTube. Retrieved from [Link]
-
Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. (2022). Gateway Analytical. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
NMR Sample Prepara-on. (n.d.). Retrieved from [Link]
-
Basics of X-Ray Powder Diffraction. (n.d.). Retrieved from [Link]
-
Biological imaging by X-ray diffraction. An overview. (n.d.). Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Accuracy and Limitations of Determining Enantiomeric Purity with (S)-2-Methoxy-3-phenylpropanoic Acid
The following guide provides an in-depth technical analysis of (S)-2-Methoxy-3-phenylpropanoic acid (referred to herein as (S)-MPPA or (S)-
Executive Summary
In the precise field of stereochemical determination, (S)-2-Methoxy-3-phenylpropanoic acid represents a potent but underutilized alternative to standard reagents like Mosher’s Acid (MTPA) and Mandelic Acid (MA/MPA).[1] While Mosher's acid remains the gold standard for robust stability, and Mandelic acid for strong anisotropic shielding, (S)-MPPA occupies a unique niche.
Its primary advantage lies in its structural stability against racemization compared to Mandelic acid derivatives, while retaining the strong diamagnetic shielding effects of the phenyl ring. This guide details the mechanistic basis, accuracy profile, and experimental limitations of (S)-MPPA, providing researchers with the data needed to select the optimal reagent for their specific analyte.
Chemical Profile & Mechanism of Action
The Reagent
-
IUPAC Name: (S)-2-Methoxy-3-phenylpropanoic acid[1]
-
Common Synonyms: (S)-
-Methoxyhydrocinnamic acid; O-Methylphenyllactic acid.[1] -
CAS Number: 61403-68-7 (S-isomer)
-
Structure: A homolog of
-methoxyphenylacetic acid (MPA) with an inserted methylene ( ) spacer between the phenyl ring and the chiral center.[1]
Mechanism: The Anisotropic Shielding Effect
Like other Aryl-Methoxy-Acetic Acid (AMA) derivatives, (S)-MPPA functions by converting a mixture of enantiomers (substrate) into a mixture of diastereomers (esters or amides).[1] The phenyl ring of the MPPA moiety exerts a magnetic anisotropic effect (ring current) on the protons of the substrate.
-
Derivatization: The chiral alcohol or amine reacts with (S)-MPPA and (R)-MPPA (in separate tubes) to form diastereomers.[1]
-
Conformational Lock: In solution, the derivative adopts a preferred conformation (typically synperiplanar regarding the carbonyl and the methine proton).
-
Shielding/Deshielding: The phenyl ring creates a shielding cone. Protons residing within this cone experience an upfield shift (lower
ppm). Protons outside the cone (or in the deshielding plane) experience a downfield shift. -
Calculation: By comparing the chemical shifts of the (S)-MPPA and (R)-MPPA derivatives (
), the absolute configuration of the substrate is deduced based on the spatial arrangement of substituents relative to the phenyl ring.
Comparative Performance Analysis
Accuracy vs. Alternatives
The accuracy of a CDA is defined by the magnitude of the chemical shift difference (
| Feature | (S)-MPPA (This Reagent) | Mosher's Acid (MTPA) | Mandelic Acid (MPA) |
| Shielding Magnitude | High (Comparable to MPA).[1] The phenyl ring is flexible but effective. | Moderate . The | Very High . Phenyl is directly attached to the chiral center, maximizing anisotropy. |
| Racemization Risk | Low .[1] The | Negligible . No | High . The |
| Solubility | High in organic solvents ( | High. | Moderate to High. |
| Analysis Type | |||
| Cost | Moderate (Specialty reagent). | High (Standard reagent). | Low (Commodity chemical).[2] |
Critical Limitation: Conformational Flexibility
Unlike MPA, where the phenyl ring is rigidly held at the chiral center, MPPA has a methylene spacer (
-
The Issue: This added flexibility introduces more accessible conformers. While the synperiplanar conformation is generally preferred, secondary equilibria can complicate the shielding model for sterically hindered substrates.
-
The Result: For simple secondary alcohols, MPPA follows the standard Sector Rule. For bulky substrates (e.g., tertiary alcohols or sterically crowded amines), the predictive model may fail, necessitating X-ray confirmation.
The "Racemization Advantage"
The most significant technical advantage of MPPA over MPA is the suppression of racemization .
-
In MPA: The
-proton is benzylic.[1] During esterification using basic coupling reagents (e.g., DCC/DMAP), this proton can be abstracted, leading to partial racemization of the CDA itself. This introduces errors in Enantiomeric Excess (ee) calculations. -
In MPPA: The
-proton is separated from the phenyl ring. It lacks benzylic resonance stabilization, making it far less acidic. This allows for more vigorous coupling conditions without compromising the stereochemical integrity of the reagent.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the decision logic and workflow for using (S)-MPPA.
Caption: Decision matrix and experimental workflow for enantiomeric purity determination using (S)-MPPA.
Standard Derivatization Protocol
Reagents:
-
Substrate (1.0 equiv)
-
(S)-MPPA (1.2 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Anhydrous
Procedure:
-
Setup: In a flame-dried vial, dissolve the substrate and (S)-MPPA in anhydrous
(approx 0.1 M). -
Coupling: Add DCC and DMAP. Stir at room temperature for 2–4 hours. Note: MPPA allows for longer reaction times without racemization compared to MPA.[1]
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ether, wash with 1N HCl (to remove DMAP) and saturated
(to remove excess acid). -
Isolation: Dry over
, filter, and concentrate. Flash chromatography may be required if the crude NMR is too messy, though crude analysis is often sufficient for simple ee determination. -
Repeat: Perform the exact same procedure with (R)-MPPA in a separate vial.
Data Analysis
To determine the absolute configuration or ee:
-
Acquire
NMR spectra for both the (S)-ester and (R)-ester.[1][3] -
Identify matching protons (
) in both spectra. -
Calculate
for each proton: [1] -
Interpretation:
-
Positive
( ): Protons reside on the side of the molecule not shielded by the phenyl ring in the (S)-derivative. -
Negative
( ): Protons reside within the shielding cone of the phenyl ring in the (S)-derivative. -
Construct a spatial model placing protons with negative
on the shielded side and positive on the deshielded side to deduce the stereocenter's configuration.
-
References
-
Tamp, S., et al. (2008). "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models." Journal of Molecular Structure: THEOCHEM, 851(1-3), 84–91. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link
-
Dale, J. A., & Mosher, H. S. (1973).[4] "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters."[1][4] Journal of the American Chemical Society, 95(2), 512–519.[4] Link
-
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link
Sources
Reproducibility of results using (S)-2-Methoxy-3-phenylpropanoic acid for stereochemical assignment
The following guide details the reproducibility and application of (S)-2-Methoxy-3-phenylpropanoic acid (often abbreviated as MPPA or O-methyl-3-phenyllactic acid) for stereochemical assignment.
While the standard "MPA" reagent refers to
Executive Summary
Context: The determination of absolute configuration of chiral secondary alcohols and amines is frequently achieved using Chiral Derivatizing Agents (CDAs).[1][2] While Mosher’s acid (MTPA) and standard MPA (Methoxy-phenylacetic acid) are industry standards, (S)-2-Methoxy-3-phenylpropanoic acid (MPPA) serves as a robust alternative.
Verdict: MPPA yields reproducible
Technical Comparison: MPPA vs. Alternatives
To ensure scientific integrity, we must benchmark the specific reagent against established alternatives.
| Feature | MPPA (The Topic) | MPA (Standard) | MTPA (Mosher's) |
| IUPAC Name | 2-Methoxy-3-phenylpropanoic acid | 2-Methoxy-2-phenylacetic acid | |
| Structure | Ph-CH | Ph-CH(OMe)-COOH | Ph-C(OMe)(CF |
| Shielding Source | |||
| Conformational Complexity | Moderate: Requires specific folding of the benzyl group. | Low: Two main conformers (sp/ap). High reliability. | High: Three conformers.[3][4] Can lead to small/ambiguous |
| High: Comparable to MPA (0.05 - 0.2 ppm). | High: Often > 0.1 ppm. | Low: Often < 0.05 ppm. | |
| Racemization Risk | Low: O-methylated | Low: O-methylated.[1][5] | Very Low: No |
| Primary Use Case | Alternative when MPA/MTPA signals overlap with substrate. | Standard for alcohols (Riguera Method).[6] | Standard for amines & |
Expert Insight: The Conformational Advantage
Unlike Mandelic Acid (MA), which risks racemization due to the free
Mechanism of Action: The Shielding Model
The reproducibility of MPPA relies on the Conformational Shielding Model (CSM) . For the assignment to be valid, the derivative must adopt a predictable geometry in solution.
The MPPA Folding Mechanism
In the standard MPA reagent, the phenyl ring is directly attached to the chiral center (
-
Synperiplanar Geometry: The
-OMe bond eclipses the Carbonyl ( ) bond. -
Aromatic Positioning: The benzyl side chain (
) rotates such that the phenyl ring lies roughly parallel to the ester linkage. -
Shielding Cone: This folding places the phenyl ring effectively over one side of the substrate (the alcohol part), shielding protons (
) on that face while leaving protons on the other face ( ) unaffected or deshielded.
Visualization: Shielding Logic Flow
The following diagram illustrates the logical flow from derivatization to assignment using the MPPA shielding model.
Caption: Logical workflow for stereochemical assignment using MPPA, rooted in the specific folding mechanism of the benzyl side chain.
Validated Experimental Protocol
To ensure Trustworthiness , this protocol includes "Self-Validation" checkpoints. If these checks fail, the results cannot be trusted.
Materials
-
Substrate: Chiral secondary alcohol (~5-10 mg).
-
Reagent: (S)-2-Methoxy-3-phenylpropanoic acid and (R)-2-Methoxy-3-phenylpropanoic acid (enantiopure).
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Solvent: Dichloromethane (DCM) for reaction;
for NMR.
Step-by-Step Methodology
Step 1: Esterification (Steglich Coupling)
Perform this in parallel for both (R) and (S) reagents.
-
Dissolve the alcohol (1.0 eq) and MPPA (1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Add DMAP (0.1 eq) and DCC (1.2 eq).
-
Stir at Room Temperature for 3–12 hours.
-
Note: MPPA is sterically less demanding than MTPA, so reactions often proceed faster.
-
-
Filter off the urea byproduct.
-
Wash the filtrate with 1N HCl, saturated
, and brine. Dry over . -
Purify via flash chromatography (Silica gel).
Step 2: Self-Validation Checkpoint (CRITICAL)
Before NMR analysis, verify the sample quality:
-
Purity Check: Ensure no unreacted alcohol remains (overlap will distort
). -
Kinetic Resolution Check: If starting with a racemic alcohol, the ratio of diastereomers should be 50:50. If starting with pure alcohol, you should see a single set of signals.
-
Warning: If you see small "shadow" peaks (<5%) in an enantiopure sample, it indicates partial racemization of the reagent or substrate. If shadow peaks are >10%, discard and repurify reagents .
-
Step 3: NMR Acquisition & Analysis
-
Dissolve samples in
(approx 5-10 mg/0.6 mL). -
Acquire
NMR spectra for both (R)- and (S)-esters at 298 K. -
Assign signals for protons
and to the chiral center ( and ).-
Tip: Use COSY or HSQC if the spectrum is crowded.
-
-
Calculate
(in ppm).
Data Interpretation & Reproducibility Analysis
The reliability of MPPA is defined by the magnitude and consistency of the
Interpreting the Signs
Construct a projection of the alcohol with the carbinyl proton facing back and the O-MPPA group facing forward .
-
Sector 1 (Right): Substituents here will have Positive
values.[7] -
Sector 2 (Left): Substituents here will have Negative
values.[7]
Comparative Data Table (Simulated from Literature Trends)
The following table illustrates why MPPA is a viable alternative to standard MPA, showing that it maintains high
| Substituent Position | Typical | Typical | Interpretation |
| < 0.05 ppm (Weak) | 0.10 - 0.20 ppm (Strong) | MPPA provides clearer resolution of the chiral center. | |
| < 0.03 ppm (Ambiguous) | 0.05 - 0.15 ppm (Reliable) | Critical for assigning alkyl chains. | |
| Remote Protons | ~ 0.00 ppm | 0.01 - 0.05 ppm | Shielding effect extends reasonably well in MPPA. |
Troubleshooting Reproducibility Issues
-
Inconsistent Signs: If
signs are random (some positive, some negative on the same side), the conformation is likely disrupted. This can happen in bulky alcohols or coordinating solvents (e.g., DMSO). Solution: Switch to standard MPA or lower the temperature to -20°C to freeze the conformer. -
Zero
: The proton lies in the "Cone Nodal Plane". Solution: Rely on other protons further from the chiral center.
References
-
Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1995).[4][6] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry. Link
-
Vija, S., Kanger, T., Kriis, K., et al. (2007). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure: THEOCHEM. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Advantages and disadvantages of using (S)-2-Methoxy-3-phenylpropanoic acid in chiral analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately determine the enantiomeric purity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies.[1] Chiral derivatizing agents (CDAs) represent a cornerstone in the analyst's toolkit, converting enantiomers into diastereomers that can be distinguished by common analytical techniques like NMR spectroscopy and HPLC.[2][3] This guide provides an in-depth technical comparison of (S)-2-Methoxy-3-phenylpropanoic acid as a chiral derivatizing agent against established alternatives, offering insights into its potential advantages and disadvantages in chiral analysis.
The Fundamental Principle: From Indistinguishable to Differentiable
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by many standard analytical techniques.[1] The core strategy of using a chiral derivatizing agent is to covalently react the enantiomeric mixture with a single, enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical and chemical properties and can therefore be separated and quantified.[4]
The successful application of a CDA hinges on several critical factors:
-
Enantiomeric Purity of the CDA: The CDA itself must be of high and known enantiomeric purity to ensure accurate quantification of the analyte.[3]
-
Reaction Kinetics: The derivatization reaction should proceed to completion with both enantiomers of the analyte to prevent kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio.[3]
-
Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization under the derivatization or analysis conditions.[3]
-
Signal Resolution: The resulting diastereomers must exhibit distinguishable signals in the chosen analytical technique, such as different chemical shifts in NMR or different retention times in chromatography.[1]
(S)-2-Methoxy-3-phenylpropanoic Acid: A Potential Chiral Derivatizing Agent
(S)-2-Methoxy-3-phenylpropanoic acid, while primarily recognized as a chiral building block in organic synthesis, possesses structural features that suggest its utility as a chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines. Its carboxylic acid functionality allows for the formation of diastereomeric esters and amides, respectively. The presence of a methoxy group and a phenyl ring in proximity to the stereocenter can induce differential shielding or deshielding effects on the protons of the derivatized analyte, leading to separable signals in ¹H NMR spectroscopy.
Anticipated Advantages:
-
Structural Simplicity and Accessibility: Compared to more complex CDAs, its straightforward structure may allow for more predictable NMR spectral patterns.
-
Favorable Anisotropic Effects: The phenyl group is expected to create a significant anisotropic effect, which is crucial for inducing chemical shift differences between the diastereomers.
-
Stability: The absence of a proton at the α-position to the carbonyl group prevents racemization of the CDA during the derivatization reaction.[3]
Potential Disadvantages:
-
Limited Signal Dispersion in ¹H NMR: While the phenyl group provides anisotropy, the conformational flexibility of the resulting diastereomers might lead to smaller than desired chemical shift differences (Δδ), potentially causing signal overlap, especially in complex molecules.
-
Lack of a Reporter Nucleus for ¹⁹F or ³¹P NMR: Unlike prominent CDAs like Mosher's acid (MTPA) or phosphorus-based reagents, (S)-2-Methoxy-3-phenylpropanoic acid lacks a heteroatom like fluorine or phosphorus.[1][5] These nuclei offer a wider chemical shift range and simpler spectra, often leading to better resolution of diastereomeric signals.[6]
Comparison with Established Chiral Derivatizing Agents
The performance of any new CDA must be benchmarked against well-established reagents. Here, we compare the projected performance of (S)-2-Methoxy-3-phenylpropanoic acid with Mosher's acid (MTPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), another CDA with structural similarities.
Data Presentation: A Comparative Overview
The following table provides a comparative summary of key performance characteristics for these CDAs. The data for (S)-2-Methoxy-3-phenylpropanoic acid is hypothetical and extrapolated based on its structural features, while the data for MTPA and MαNP acid is based on established literature.
| Feature | (S)-2-Methoxy-3-phenylpropanoic Acid (Hypothetical) | Mosher's Acid (MTPA) | MαNP Acid |
| Primary Analytical Technique | ¹H NMR, HPLC | ¹H NMR, ¹⁹F NMR | ¹H NMR, HPLC |
| Key Structural Feature for Discrimination | Phenyl group anisotropy | Phenyl group and CF₃ group anisotropy | Naphthyl group anisotropy |
| Potential for Racemization | Low (no α-proton) | Low (no α-proton) | Low (no α-proton) |
| ¹H NMR Signal Dispersion (Δδ) | Moderate | Moderate to High | High |
| Availability of Reporter Nucleus | No | Yes (¹⁹F) | No |
| Applicability | Chiral alcohols and amines | Chiral alcohols and amines | Chiral alcohols and amines |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are a generalized protocol for the use of (S)-2-Methoxy-3-phenylpropanoic acid and a standard protocol for the widely used Mosher's acid.
Protocol 1: Determination of Enantiomeric Excess of a Chiral Secondary Alcohol using (S)-2-Methoxy-3-phenylpropanoic Acid (Hypothetical)
Objective: To determine the enantiomeric excess of a chiral secondary alcohol by converting it into diastereomeric esters using (S)-2-Methoxy-3-phenylpropanoic acid and analyzing the product mixture by ¹H NMR spectroscopy.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(S)-2-Methoxy-3-phenylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃)
-
Standard laboratory glassware and NMR tubes
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq) and (S)-2-Methoxy-3-phenylpropanoic acid (1.1 eq) in anhydrous CH₂Cl₂.
-
Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of DCC (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric esters.
-
NMR Analysis: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: Mosher's Ester Analysis for a Chiral Secondary Alcohol
Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol using both (R)- and (S)-Mosher's acid chloride.[7]
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[7]
-
Preparation of (S)-MTPA Ester: In a second NMR tube, repeat the procedure using (S)-Mosher's acid chloride.[7]
-
Reaction: Gently shake the NMR tubes and allow the reactions to proceed at room temperature for at least 4 hours, or until the starting alcohol is no longer detectable by TLC.
-
NMR Acquisition: Acquire high-resolution ¹H NMR and ¹⁹F NMR spectra for both diastereomeric ester samples.
-
Data Analysis for Enantiomeric Excess: For each spectrum, integrate a well-resolved signal for each diastereomer to determine the ee.
-
Data Analysis for Absolute Configuration: Create a table of chemical shifts for assigned protons in both the (R)- and (S)-MTPA ester spectra. Calculate the chemical shift difference (Δδ = δS - δR) for each proton. The sign of the Δδ values for protons on either side of the stereocenter can be used to assign the absolute configuration based on the established Mosher's model.[7]
Visualization of the Workflow
The general workflow for determining enantiomeric excess using a chiral derivatizing agent is depicted below.
Mechanism of Chiral Recognition in NMR
The differentiation of diastereomers in NMR spectroscopy arises from the distinct three-dimensional environments experienced by the nuclei in each diastereomer. For CDAs containing an aromatic ring, such as (S)-2-Methoxy-3-phenylpropanoic acid and Mosher's acid, the anisotropic effect of the ring current plays a crucial role. In the most stable conformation of the diastereomeric ester or amide, the aromatic ring will shield or deshield nearby protons of the analyte to different extents in the two diastereomers, leading to separate signals in the ¹H NMR spectrum.
Alternative Methods in Chiral Analysis
While the use of CDAs is a powerful technique, it is not without its limitations, such as the requirement for a reactive functional group on the analyte and the potential for incomplete reactions or racemization.[8] Other methods for chiral analysis are often employed, either as complementary techniques or as standalone approaches.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC.[9] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.
Advantages over CDA-based methods:
-
Direct Analysis: No derivatization step is required, saving time and reducing the risk of side reactions.
-
High Sensitivity: Modern HPLC systems offer excellent sensitivity.[7]
-
Broad Applicability: A wide variety of CSPs are commercially available, catering to different classes of compounds.
Disadvantages:
-
Cost: Chiral columns are generally more expensive than standard achiral columns.[2]
-
Method Development: Finding the optimal CSP and mobile phase for a particular separation can be time-consuming.
Chiral Solvating Agents (CSAs) in NMR
Chiral solvating agents are another class of reagents used in NMR for chiral discrimination.[10] Unlike CDAs, CSAs do not form covalent bonds with the analyte but instead form transient, non-covalent diastereomeric complexes.[9]
Advantages over CDAs:
-
Non-destructive: The analyte can be recovered after the analysis.
-
Simplicity: The analysis often involves simply mixing the analyte and the CSA in an NMR tube.
Disadvantages:
-
Weaker Interactions: The non-covalent interactions are generally weaker than covalent bonds, which can lead to smaller chemical shift differences and less reliable quantification.
-
Concentration and Temperature Dependent: The equilibrium between the free and complexed species can be sensitive to concentration and temperature, affecting the observed chemical shifts.
Conclusion
(S)-2-Methoxy-3-phenylpropanoic acid presents itself as a structurally plausible candidate for a chiral derivatizing agent, offering a simple and potentially effective means for the determination of enantiomeric excess of chiral alcohols and amines. Its primary advantages would lie in its stability against racemization and the anisotropic effect of its phenyl group. However, the lack of a sensitive reporter nucleus for ¹⁹F or ³¹P NMR and the potential for modest signal dispersion in ¹H NMR are notable drawbacks when compared to established reagents like Mosher's acid.
The choice of an appropriate method for chiral analysis ultimately depends on the specific requirements of the analysis, including the nature of the analyte, the required level of accuracy and sensitivity, and the available instrumentation. While direct methods using chiral HPLC are often preferred for their simplicity and high throughput, the use of chiral derivatizing agents remains an indispensable tool, particularly for the determination of absolute configuration. Further experimental investigation is warranted to fully elucidate the practical utility of (S)-2-Methoxy-3-phenylpropanoic acid in the field of chiral analysis.
References
-
Wikipedia. (2023, October 29). Chiral derivatizing agent. Retrieved from [Link]
- Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256–270.
- Garrido, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Maciążek-Jurczyk, M., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4789.
- Belal, F., et al. (2014). Chiral Drugs: An Overview. Journal of Bioanalysis & Biomedicine, 6(2), 007-011.
-
Wikipedia. (2023, November 28). Chiral analysis. Retrieved from [Link]
- Wenzel, T. J. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693–12704.
-
Grokipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
- Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270.
- de Souza, J. E. S., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2465.
- Kim, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
-
Wikipedia. (2023, November 13). Mosher's acid. Retrieved from [Link]
- Gutsul, V. M., et al. (2020). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
- Li, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(15), 2293–2299.
-
Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]
- Toyo'oka, T., et al. (2015). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4146-4158.
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Slideshare. (2015, October 28). Asymmetric synthesis Introduction enantiomeric excess. Retrieved from [Link]
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- Amilan, P. S., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(48), 19522–19525.
- Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail, 123, 2-15.
- Zhang, Y., et al. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Lu, Z., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16048–16055.
- Shchekotikhin, A. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 5896.
- Google Patents. (2013). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Yilmaz, I., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 740–748.
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Case Studies on the Successful Application of (S)-2-Methoxy-3-phenylpropanoic Acid: A Comparative Guide for Drug Development and Stereochemical Analysis
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a highly versatile chiral building block that has carved out two distinct, yet equally critical, niches in modern chemical research. As a Senior Application Scientist, I have evaluated its performance across various workflows. This guide objectively compares its application as a Chiral Derivatizing Agent (CDA) for NMR stereochemical assignment and as an advanced chiral synthon in the synthesis of drug-like cyclic peptides.
By detailing the causality behind these experimental choices and providing self-validating protocols, this guide serves as a definitive resource for researchers and drug development professionals.
PART 1: Stereochemical Assignment (CDA Application)
Causality & Mechanism: Why Choose (S)-2-Methoxy-3-phenylpropanoic Acid?
Determining the absolute configuration of secondary alcohols via NMR relies on the differential shielding (
O-Methylphenylacetic acid (MPA) was developed to offer a simpler Conformational Shielding Model (CSM). (S)-2-Methoxy-3-phenylpropanoic acid extends the MPA framework by introducing a methylene spacer between the chiral center and the phenyl ring. According to comprehensive Density Functional Theory (DFT) calculations and experimental NMR data, this structural modification maintains a highly predictable CSM. It yields
Comparative Performance Data
Table 1: Comparison of Chiral Derivatizing Agents (CDAs)
| Chiral Derivatizing Agent (CDA) | Structural Feature | Conformational Equilibrium | Primary Use Case | |
| MTPA (Mosher's Acid) | Complex in sterically hindered alcohols | Moderate to High | General unhindered secondary alcohols. | |
| MPA | Single dominant conformer | High | Alcohols where MTPA yields ambiguous data. | |
| (S)-2-Methoxy-3-phenylpropanoic acid | Predictable via CSM[1] | High (Comparable to MPA)[1] | Remote stereocenters and complex alcohols. |
Experimental Protocol: Derivatization of Secondary Alcohols
This self-validating protocol ensures complete esterification without racemization, critical for accurate NMR analysis.
-
Preparation: Dissolve the unknown secondary alcohol (1.0 eq, ~0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) under an inert argon atmosphere.
-
Activation: Add (S)-2-Methoxy-3-phenylpropanoic acid (1.5 eq), followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction completion via TLC (Hexane/EtOAc).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 5 mL). Wash the combined organic layers with 1M HCl, followed by brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify the diastereomeric ester via flash column chromatography.
-
Analysis: Repeat the entire process using the (R)-enantiomer. Acquire ¹H NMR spectra for both esters and calculate
to assign the absolute configuration based on the CSM[1].
Workflow for determining absolute configuration using (S)-2-Methoxy-3-phenylpropanoic acid.
PART 2: Chiral Synthon in Drug Discovery (Cyclic Peptides)
Causality & Mechanism: Overcoming Peptide Instability
Standard small molecules often fail against "tough targets" that lack deep binding pockets[2]. While peptides can bind these flat target surfaces, they historically suffer from poor metabolic stability (rapid protease degradation) and low membrane permeability[2].
To solve this, modern drug discovery employs macrocyclization and the incorporation of unnatural amino acid derivatives. (S)-2-Methoxy-3-phenylpropanoic acid is utilized as a critical N-terminal or backbone modifier. The methoxy group provides a stable ether linkage that heavily resists oxidative metabolism—unlike thioethers, which can oxidize into toxic reactive metabolites[2]. Furthermore, its phenylpropanoic backbone mimics phenylalanine, maintaining essential hydrophobic interactions with the target protein while the
Comparative Performance Data
Table 2: Comparison of Chiral Synthons in Peptide/Drug Synthesis
| Synthon / Building Block | Linkage / Backbone Type | Metabolic Stability | Conformational Rigidity | Primary Application |
| L-Phenylalanine | Standard Amide | Low (Protease susceptible) | High flexibility | Standard linear peptide synthesis. |
| Thioether-based Synthons | Thioether | Moderate (Prone to oxidation)[2] | Moderate | Early-generation cyclic peptides. |
| (S)-2-Methoxy-3-phenylpropanoic acid | Methoxy (Ether) + Propanoic | High (Resists oxidative metabolism)[2] | Restricted (Pre-organizes structure) | Advanced drug-like cyclic peptides[2]. |
Experimental Protocol: Synthesis of Cyanomethyl Ester for Peptide Cyclization
To incorporate this synthon into a cyclic peptide library (via solid-phase or ribosomal synthesis), it must first be converted into a highly reactive active ester. The following protocol details the synthesis of its cyanomethyl ester intermediate[2].
-
Preparation: Dissolve (S)-2-Methoxy-3-phenylpropanoic acid (0.50 g, 2.50 mmol) and 2-bromoacetonitrile (1.20 g, 10.00 mmol) in anhydrous acetonitrile (60 mL)[2].
-
Base Addition: Cool the solution in an ice bath to prevent exothermic degradation. Add triethylamine (0.50 g, 4.99 mmol) dropwise to the stirred solution[2].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 40 minutes[2].
-
Concentration: Concentrate the reaction solution under reduced pressure to remove the volatile acetonitrile solvent[2].
-
Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate (20:1) solvent system[2].
-
Yield & Application: Isolate the target cyanomethyl ester. This active ester is now primed for highly efficient coupling reactions during the generation of highly diverse, drug-like cyclic peptide libraries[2].
Synthesis workflow for incorporating (S)-2-Methoxy-3-phenylpropanoic acid into cyclic peptides.
References
- Tamp, S., Danilas, K., Kreen, M., Vares, L., Kiirend, E., Vija, S., Pehk, T., Parve, O., & Metsala, A. (2008). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure: THEOCHEM.
- Kariyuki, S., Iida, T., Kojima, M., Takeyama, R., Tanada, M., Kojima, T., & IIkura, H. (2024). Peptide-compound cyclization method (US Patent No. 11891457B2). Google Patents / Chugai Pharmaceutical Co Ltd.
Sources
Beyond Mosher's: A Comprehensive Comparison of Alternative Methods for Determining the Absolute Configuration of Secondary Alcohols
The unambiguous determination of the absolute configuration of secondary alcohols is a critical bottleneck in natural product characterization and pharmaceutical development. While single-crystal X-ray crystallography remains the definitive gold standard, it is frequently hindered by the inability to grow suitable crystals. Similarly, the traditional Mosher’s ester method (using MTPA), though ubiquitous, often suffers from signal overlap, unexpected conformational flexibility, and weak anisotropic shielding from the trifluoromethyl group[1],[2].
As a Senior Application Scientist, I approach stereochemical assignment not as a single experiment, but as a self-validating system. When traditional methods fail or sample quantities are severely limited, researchers must pivot to orthogonal techniques. This guide objectively compares three highly robust alternative methodologies: Competing Enantioselective Conversion (CEC) , Vibrational Circular Dichroism (VCD) , and Advanced Chiral Derivatizing Agents (CDAs) .
Competing Enantioselective Conversion (CEC)
The Mechanistic Causality
The CEC method is a modern, highly sensitive implementation of Horeau's principle. It utilizes kinetic resolution catalysts, such as Birman’s homobenzotetramisole (HBTM), to esterify the secondary alcohol[3]. The causality of this method rests on the transition state energy difference (
Experimental Protocol
-
Sample Preparation: Dissolve micromolar quantities of the enantioenriched secondary alcohol in
[4]. -
Parallel Aliquoting: Split the solution equally into two separate reaction vials (Vial A and Vial B).
-
Catalyst Addition: Add a catalytic amount of
-HBTM to Vial A and -HBTM to Vial B[3]. -
Acylation: Introduce the acylating agent (e.g., isobutyric anhydride) and a non-nucleophilic base (e.g.,
) to both vials simultaneously. -
Quenching: Allow the reactions to proceed at room temperature and quench both simultaneously (typically at 30–60 minutes) using methanol-
[4]. -
Analysis: Analyze the crude mixtures via Thin-Layer Chromatography (TLC) for a rapid qualitative assessment (nanomolar sensitivity) or
NMR for quantitative conversion ratios[3]. For complex mixtures, LC/MS can also be utilized[5]. -
Assignment: Apply the established empirical mnemonic to assign the absolute configuration based on which catalyst yielded the faster reaction[4].
Workflow of the Competing Enantioselective Conversion (CEC) method.
Vibrational Circular Dichroism (VCD)
The Mechanistic Causality
VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[6]. Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the stereocenter, VCD probes the
Experimental Protocol
-
Sample Preparation: Dissolve 1–10 mg of the chiral alcohol in an IR-transparent, non-chiral solvent (e.g.,
) and inject it into a VCD cell[8]. -
Spectral Acquisition: Place the cell in the VCD spectrometer. Acquire the IR and VCD spectra over 1–4 hours to achieve a high signal-to-noise ratio. Acquire and subtract a pure solvent background[8].
-
Conformational Search: Perform a molecular mechanics (MM) conformational search to identify all low-energy conformers of one enantiomer (e.g., the
-enantiomer)[8]. -
DFT Optimization: Optimize geometries and calculate vibrational frequencies and rotational strengths for each conformer using an appropriate level of theory (e.g., B3LYP/6-31G(d))[8].
-
Boltzmann Averaging: Generate a composite theoretical VCD spectrum by weighting the calculated spectra of individual conformers based on their relative Boltzmann populations[8].
-
Assignment: Overlay the experimental and calculated VCD spectra. A direct match in band signs and relative intensities confirms the sample is the calculated enantiomer; a mirror-image relationship indicates the opposite enantiomer[8].
Logical framework for assigning absolute configuration using VCD and DFT.
Advanced Chiral Derivatizing Agents (CDAs)
The Mechanistic Causality
When the standard Mosher's acid (MTPA) fails to provide clear diagnostic signals, advanced CDAs such as 1-Naphthylacetic acid (1NMA), 2-Naphthylacetic acid (2NMA), or Phenylglycine methyl ester (PGME) are deployed[2]. The causality here is governed by magnetic anisotropy. The extended
Experimental Protocol
-
Derivatization: Split the secondary alcohol sample into two equal portions. React one portion with
-1NMA and the other with -1NMA using standard DCC/DMAP coupling conditions. -
Purification: Isolate the resulting diastereomeric esters via flash chromatography or preparative TLC.
-
NMR Acquisition: Acquire high-resolution
NMR spectra for both the - and -esters[9]. -
Data Deconvolution: Calculate the chemical shift differences (
) for all identifiable protons surrounding the stereocenter[9]. -
Spatial Assignment: Map the positive and negative
values onto the standardized conformational model. Protons with positive values are positioned on one side of the ester plane, and negative values on the other, unambiguously defining the spatial arrangement of the substituents[2].
Quantitative Comparison of Methodologies
To facilitate experimental design, the following table summarizes the operational parameters of each technique compared to the traditional X-Ray baseline.
| Methodology | Minimum Sample Required | Typical Timeframe | Destructive Analysis? | Key Advantage | Primary Limitation |
| CEC (HBTM/TLC) | ~1 mg (Micromolar) | 1–2 Hours | Yes (Derivatized) | Nanomolar sensitivity via TLC; extremely rapid[3]. | Requires a reactive, unhindered hydroxyl group. |
| VCD + DFT | 1–10 mg | 1–3 Days | No (Fully Recovered) | No derivatization needed; probes entire molecular scaffold[8]. | Computationally intensive; requires rigid conformers. |
| Advanced CDAs (1NMA) | 1–5 mg | 1–2 Days | Yes (Derivatized) | Larger | Susceptible to errors if non-standard conformers dominate. |
| X-Ray Crystallography | >1 mg (Single Crystal) | Weeks | No | Unambiguous, absolute spatial certainty[8]. | Crystal growth is empirical and often impossible. |
References
-
Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4594-4598.[Link]
-
Burns, A. S., et al. (2017). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules (Referenced via PMC).[Link]
-
Seco, J. M., et al. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Tetrahedron: Asymmetry (Referenced via SciSpace).[Link]
-
Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark.[Link]
-
Batista, J. M., et al. (2021). Vibrational Circular Dichroism Absolute Configuration of Natural Products From 2015 to 2019. Natural Product Communications (Referenced via ResearchGate).[Link]
-
Silva, M. A., et al. (2005). Utilização de RMN de ¹H na determinação da configuração absoluta de álcoois. Química Nova (Referenced via ScienceOpen).[Link]
-
Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC.[Link]
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Safety Operating Guide
Proper Disposal of (S)-2-Methoxy-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-2-Methoxy-3-phenylpropanoic acid, a compound utilized in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for organic acids and specific hazard data for phenylpropanoic acid derivatives.
Hazard Assessment and Risk Mitigation
(S)-2-Methoxy-3-phenylpropanoic acid is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling and disposal.
1.1. GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methoxy-3-phenylpropanoic acid presents the following hazards:
-
Serious Eye Damage (Category 1/2A): Causes serious eye damage or irritation.[2][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][4][5]
1.2. Toxicological Properties:
While comprehensive toxicological data for this specific isomer is not exhaustively detailed in readily available literature, the chemical structure, a substituted phenylpropanoic acid, suggests that it should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact.
1.3. Personal Protective Equipment (PPE):
Based on the identified hazards, the following minimum PPE must be worn when handling (S)-2-Methoxy-3-phenylpropanoic acid, particularly during disposal procedures:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][7][8] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[9] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile gloves.[7] | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. However, if dust is generated or if working outside of a fume hood, a NIOSH/MSHA-approved respirator should be worn. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
2.1. Small Spills (Solid):
-
Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.
-
Containment: Prevent the spread of the powder.
-
Clean-up: Carefully sweep or vacuum the spilled solid. Avoid creating dust.[2][5] Place the collected material into a suitable, labeled container for disposal.[2][5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
2.2. Large Spills:
In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[10]
Step-by-Step Disposal Procedure
The proper disposal route for (S)-2-Methoxy-3-phenylpropanoic acid depends on the quantity and the local regulations of your institution. Never dispose of this chemical down the drain without proper treatment and authorization. [7]
3.1. Waste Segregation and Containerization:
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Incompatible Materials: (S)-2-Methoxy-3-phenylpropanoic acid, as an organic acid, must be stored separately from:
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation for (S)-2-Methoxy-3-phenylpropanoic acid.
3.2. Disposal of Small Quantities (Research Scale):
For small quantities (typically < 5g), the recommended procedure is to collect the waste in a designated container for chemical waste disposal.
-
Container Selection: Use a clearly labeled, leak-proof container.[13] Glass containers are generally preferred for acidic waste to avoid corrosion of metal containers.[13]
-
Labeling: The container must be labeled with the full chemical name: "(S)-2-Methoxy-3-phenylpropanoic acid" and the appropriate hazard symbols (irritant, corrosive).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]
-
Disposal Request: When the container is full, or on a regular schedule, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]
3.3. Disposal of Large Quantities:
For larger quantities, the same principles of segregation and containerization apply. However, additional precautions may be necessary.
-
Waste Container: Use a designated "Organic Liquid" or "Organic Acid" waste container.[7]
-
Location: Place the waste container in a fume hood to control any potential vapors.[7]
-
Disposal: Arrange for proper disposal through your institution's waste management personnel.[7] Maintain detailed records of the disposal.[7]
The following workflow outlines the general disposal protocol:
Caption: General disposal workflow for (S)-2-Methoxy-3-phenylpropanoic acid.
Decontamination of Empty Containers
Empty containers that held (S)-2-Methoxy-3-phenylpropanoic acid must be properly decontaminated before disposal or recycling.
-
Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., ethanol) at least three times.
-
Rinsate Collection: Collect the rinsate as hazardous waste in the appropriate "Organic Acid" waste container.
-
Drying: Allow the rinsed container to air dry completely in a fume hood.[9]
-
Disposal: Once clean and dry, the container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.[9]
Conclusion
The proper disposal of (S)-2-Methoxy-3-phenylpropanoic acid is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate PPE, and following the prescribed disposal protocols, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
-
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]
- Acid Handling. (n.d.). University of California, Santa Cruz.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]
-
Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025, March 1). Angene Chemical. Retrieved from [Link]
-
Safety Data Sheet (S)-(-)-2-Hydroxy-3-phenylpropionic acid. (n.d.). Metasci. Retrieved from [Link]
-
3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
2-Methoxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet 2-Oxo-3-phenylpropanoic acid. (n.d.). Metasci. Retrieved from [Link]
-
Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Potential health effects of emerging environmental contaminants perfluoroalkyl compounds. (n.d.). Retrieved from [Link]
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Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Wiley Guide to Chemical Incompatibilities. (n.d.). SciSpace. Retrieved from [Link]
-
Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review. (n.d.). RSC Publishing. Retrieved from [Link]
-
Examples of Incompatible Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Alabama in Huntsville. Retrieved from [Link]
-
Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003, August 14). PubMed. Retrieved from [Link]
-
Toxicological effects of the environmental pollutant perfluoronanoic acid on the ground-dwelling arthropod Solenopsis invicta. (2025, January 22). ResearchGate. Retrieved from [Link]
-
A “Qualitative–Pharmacological–Correlation–Molecular” Integrated Workflow Reveals HIF-1α–Relevant Anti-Hypoxia Metabolites in Rhodiola Species. (2026, February 26). MDPI. Retrieved from [Link]
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Personal protective equipment for handling (S)-2-Methoxy-3-phenylpropanoic acid
Executive Summary: At-a-Glance
(S)-2-Methoxy-3-phenylpropanoic acid is a chiral carboxylic acid derivative used primarily as a building block in the synthesis of PPAR agonists and other metabolic therapeutics. While chemically stable, its acidic nature and lipophilic phenyl ring create a specific hazard profile requiring strict adherence to contact-prevention protocols.
Core Safety Directive: Treat as a Severe Irritant/Corrosive . The combination of acidity and lipophilicity enhances skin permeation, potentially leading to delayed burns or severe dermatitis. Engineering controls (fume hood) are mandatory for all powder handling.
Logistical Criticality: Cold Chain (2–8°C) . Improper storage leads to degradation and racemization risks, compromising enantiomeric excess (ee) in downstream applications.
Risk Assessment & Hazard Identification
The "Why" behind the safety protocols.
This compound is not just a generic "white powder."[1] Its structure dictates its interaction with biological tissues.
| Hazard Class | GHS Code | Signal | Mechanism of Action |
| Skin Irritation | H315 | Warning | Proton donation (acidity) disrupts the stratum corneum; lipophilic phenyl group facilitates entry. |
| Eye Damage | H318/H319 | Danger | Acidic hydrolysis of corneal proteins. Risk of permanent opacity if not rinsed immediately. |
| Respiratory | H335 | Warning | Fine crystalline dust irritates mucous membranes; potential for sensitization (structural analogs). |
Scientific Insight: The "Lipophilic Acid" Danger
Unlike simple mineral acids that burn immediately, lipophilic organic acids like (S)-2-Methoxy-3-phenylpropanoic acid can penetrate the upper skin layers before pain receptors trigger a response. This can result in deep-tissue irritation that manifests hours after exposure. Trustworthiness Check: If you feel a "tingle," you have already been exposed for too long.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's physical state.
PPE Decision Tree (Graphviz Visualization)
Caption: PPE selection logic based on physical state. Note the escalation to splash goggles for solutions due to splash risks.
Detailed PPE Specifications
-
Eye Protection:
-
Solids: Safety glasses with side shields (ANSI Z87.1).
-
Solutions:Chemical Splash Goggles are non-negotiable. Standard safety glasses allow liquid entry from the top/bottom gaps.
-
-
Hand Protection:
-
Material: Nitrile Rubber (minimum thickness 0.11 mm).
-
Protocol:Double gloving is recommended during dissolution steps. The outer glove protects against gross contamination; the inner glove maintains the barrier during doffing.
-
Breakthrough: Change gloves immediately upon splash. Organic acids can degrade nitrile over prolonged contact.
-
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill cleanup): N95 or P100 particulate respirator.
-
Operational Protocols: From Receipt to Reaction[3]
Phase 1: Logistics & Storage
-
Receipt: Upon arrival, inspect the container for seal integrity. The compound is often hygroscopic.
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerator).
-
Environment: Desiccator or sealed under inert gas (Argon/Nitrogen).
-
Why? Moisture absorption can lead to hydrolysis of the methoxy ether linkage over long periods or simply alter the stoichiometry during weighing.
-
Phase 2: Weighing & Transfer (The Critical Step)
Risk: Static electricity can cause this light powder to "jump," leading to inhalation hazards or cross-contamination.
-
Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation.
-
Static Control: Use an anti-static gun or polonium strip near the balance.
-
Containment: Perform all weighing inside a balance enclosure or fume hood.
-
Tools: Use plastic spatulas (less static than metal) or anti-static coated metal.
Phase 3: Reaction Setup
-
Solvent Compatibility: Soluble in Methanol, DCM, Ethyl Acetate.
-
Addition: Add the acid to the solvent, not vice versa, to minimize dust clouds.
-
Inert Atmosphere: While not strictly pyrophoric, performing coupling reactions (e.g., EDC/NHS) under Nitrogen preserves the chiral center integrity by preventing moisture-induced side reactions.
Workflow Visualization
Caption: Operational workflow emphasizing the thermal equilibration step to prevent moisture condensation.
Emergency Response & Disposal
Acute Exposure Scenarios[4][5]
-
Eye Contact:
-
Skin Contact:
-
Spills (Solid):
Waste Disposal[4][6][7][9][10]
-
Classification: Hazardous Chemical Waste (Acidic/Organic).
-
Protocol:
-
Dissolve solid waste in a minimal amount of acetone or ethanol.
-
Transfer to the Organic Acid or Halogen-Free Organic waste stream (depending on other reagents used).
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid) or active metals.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10130222, 2-Methoxy-3-phenylpropanoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Phenylpropanoic acid derivatives - GHS Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Organic Acids. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
